molecular formula C7H5BrF2N2O2 B1510255 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline CAS No. 1381944-44-0

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Cat. No.: B1510255
CAS No.: 1381944-44-0
M. Wt: 267.03 g/mol
InChI Key: FXWJIGIKWQZDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H5BrF2N2O2 and its molecular weight is 267.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2N2O2/c1-11-7-4(12(13)14)2-3(8)5(9)6(7)10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWJIGIKWQZDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743037
Record name 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-44-0
Record name Benzenamine, 4-bromo-2,3-difluoro-N-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical and predictive analysis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS No. 1381944-44-0). Due to the limited availability of published experimental data for this specific compound, this document relies on established principles of organic chemistry and data from structurally analogous compounds to infer its chemical properties, reactivity, and potential synthetic pathways. All information herein should be treated as predictive and validated through appropriate experimentation.

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a confluence of electron-withdrawing and electron-donating groups, as well as halogens, imparts a complex and nuanced reactivity profile. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic approach, and an analysis of its likely reactivity, thereby serving as a valuable resource for researchers interested in utilizing this and similar scaffolds in their work.

The strategic placement of two fluorine atoms, a bromine atom, a nitro group, and an N-methylamino group on the aniline core suggests its utility in the synthesis of complex heterocyclic systems and as a scaffold for the development of novel bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group and bromine atom offer versatile handles for further chemical transformations.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₇H₅BrF₂N₂O₂Based on its chemical structure.
Molecular Weight 267.03 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Likely a yellow or orange crystalline solidNitroanilines are typically colored solids due to the extended conjugation of the nitro group with the aromatic ring. For example, 4-Bromo-2-nitroaniline is a yellow to orange crystalline solid.[1]
Melting Point Moderately highThe presence of polar functional groups (nitro, amino) and a halogen atom will lead to significant intermolecular forces (dipole-dipole interactions and potentially weak hydrogen bonding), resulting in a higher melting point compared to non-polar analogues. For comparison, 4-Bromo-2-methyl-6-nitroaniline has a melting point of 143-147 °C.[2]
Solubility Sparingly soluble in water; soluble in polar organic solventsThe polar nitro and amino groups will impart some water solubility, but the overall hydrophobic nature of the brominated and fluorinated benzene ring will limit it. It is expected to be soluble in solvents like ethanol, acetone, and DMSO. 4-Bromo-2-nitroaniline is soluble in these types of organic solvents.[1]
pKa (of the N-H proton) Predicted to be low (acidic for an amine)The strong electron-withdrawing effects of the two fluorine atoms and the nitro group will significantly decrease the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thus rendering the amine less basic (more acidic) than aniline.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely starting from a commercially available difluoroaniline derivative. The following is a theoretical, non-validated protocol.

Workflow for the Synthesis of this compound

G A 2,3-Difluoroaniline B 4-Bromo-2,3-difluoroaniline A->B Bromination (e.g., NBS in Acetonitrile) C 4-Bromo-2,3-difluoro-6-nitroaniline B->C Nitration (e.g., HNO3/H2SO4) D This compound C->D N-Methylation (e.g., CH3I, base)

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Bromination of 2,3-Difluoroaniline:

    • Rationale: The amino group is a strong activating group and an ortho-, para-director. To achieve selective bromination at the para-position (C4), a mild brominating agent is required to avoid over-bromination.

    • Procedure: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane. Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2,3-difluoroaniline.

  • Nitration of 4-Bromo-2,3-difluoroaniline:

    • Rationale: The amino group's strong activating effect needs to be tempered to control the nitration. The reaction is typically carried out in a strong acid mixture. The nitro group is expected to be directed to the position ortho to the amino group and meta to the bromine atom (C6).

    • Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 4-bromo-2,3-difluoroaniline (1 equivalent). Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitored by TLC). Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol should yield 4-bromo-2,3-difluoro-6-nitroaniline.

  • N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline:

    • Rationale: The secondary amine can be methylated using an electrophilic methyl source. A base is required to deprotonate the aniline nitrogen, making it a more potent nucleophile.

    • Procedure: Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in a polar aprotic solvent such as DMF or acetone. Add a suitable base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents). To this suspension, add methyl iodide (CH₃I) (1.2 equivalents) dropwise. Heat the reaction mixture (e.g., to 50-60 °C) and stir until the starting material is consumed (monitored by TLC). Cool the reaction, pour it into water, and extract the product with an organic solvent. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by column chromatography.

Predicted Reactivity and Electronic Effects

The reactivity of this compound is dictated by the interplay of its various substituents.

G cluster_0 Electronic Effects on the Aromatic Ring Substituent Substituent Effect Effect Substituent->Effect Reactivity Influence Reactivity Influence Effect->Reactivity Influence -NHCH3 (N-methylamino) -NHCH3 (N-methylamino) -I (Inductive, weak)\n+M (Mesomeric, strong) -I (Inductive, weak) +M (Mesomeric, strong) -NHCH3 (N-methylamino)->-I (Inductive, weak)\n+M (Mesomeric, strong) Activating, ortho-, para-directing Activating, ortho-, para-directing -I (Inductive, weak)\n+M (Mesomeric, strong)->Activating, ortho-, para-directing -F (Fluoro) -F (Fluoro) -I (Inductive, strong)\n+M (Mesomeric, weak) -I (Inductive, strong) +M (Mesomeric, weak) -F (Fluoro)->-I (Inductive, strong)\n+M (Mesomeric, weak) Deactivating, ortho-, para-directing Deactivating, ortho-, para-directing -I (Inductive, strong)\n+M (Mesomeric, weak)->Deactivating, ortho-, para-directing -I (Inductive, strong)\n+M (Mesomeric, weak)->Deactivating, ortho-, para-directing -Br (Bromo) -Br (Bromo) -Br (Bromo)->-I (Inductive, strong)\n+M (Mesomeric, weak) -NO2 (Nitro) -NO2 (Nitro) -I (Inductive, strong)\n-M (Mesomeric, strong) -I (Inductive, strong) -M (Mesomeric, strong) -NO2 (Nitro)->-I (Inductive, strong)\n-M (Mesomeric, strong) Strongly deactivating, meta-directing Strongly deactivating, meta-directing -I (Inductive, strong)\n-M (Mesomeric, strong)->Strongly deactivating, meta-directing

Caption: A summary of the electronic effects of the substituents on the aniline ring.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms ortho to the strongly electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic attack. Fluoride is an excellent leaving group in SNAr reactions. It is anticipated that one or both fluorine atoms could be displaced by strong nucleophiles. The fluorine at the C2 position is particularly activated by the ortho-nitro group.

  • Electrophilic Aromatic Substitution (EAS): The ring is generally deactivated towards electrophilic attack due to the presence of three deactivating groups (two fluorines and one nitro group). The N-methylamino group is a strong activating group, but its effect might be outweighed. If an EAS reaction were to occur, it would likely be directed to the C5 position, which is ortho to the activating N-methylamino group and meta to the deactivating nitro group.

  • Reactions at the N-methylamino Group: The nitrogen lone pair is significantly less basic due to the electron-withdrawing effects of the ortho- and para-substituents. However, it can still undergo reactions typical of secondary anilines, such as acylation or further alkylation under forcing conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a diamino derivative, which could be a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

  • Cross-Coupling Reactions: The bromine atom at the C4 position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.

Predicted Spectral Data

While no experimental spectra are available, the following are predictions for key spectral features:

  • ¹H NMR: The spectrum would likely show two aromatic protons, each appearing as a multiplet due to coupling with the fluorine atoms. A signal for the N-methyl group would be expected in the range of 2.8-3.2 ppm, and a broad signal for the N-H proton (if not exchanged with D₂O) at a downfield chemical shift.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to fluorine would exhibit large C-F coupling constants. The chemical shifts would be significantly influenced by the electronic effects of the substituents.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-F stretching (around 1100-1300 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 266 and 268 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the nitro group, methyl group, and halogen atoms.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, precautions should be based on the known hazards of structurally similar compounds, such as other halogenated nitroanilines.

  • Toxicity: Halogenated nitroanilines are generally considered toxic and should be handled with care. They can be harmful if inhaled, swallowed, or absorbed through the skin.

  • Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a synthetically versatile, yet underexplored, chemical entity. While a lack of direct experimental data necessitates a predictive approach to understanding its properties, a solid foundation in organic chemistry principles allows for a robust theoretical framework. This guide provides researchers with a starting point for the rational design of experiments involving this compound, from its synthesis to its application in the development of novel molecules. The multifaceted reactivity imparted by its unique substitution pattern makes it a promising candidate for future research in drug discovery and materials science. It is imperative that any work with this compound be preceded by small-scale, carefully monitored experiments to validate the predictions outlined in this guide.

References

Due to the absence of specific literature for this compound, the references provided are for analogous compounds and general chemical principles.

  • Synthesis of N-Substituted-2-nitroanilines. Semantic Scholar. [Link]

  • Preparation of 4-bromoaniline derivatives.
  • Effect of Substituents on the Basicity of Anilines. Chemistry LibreTexts. [Link]

  • Process for n-methylating nitroanilines and compounds prepared thereby.

Sources

An In-Depth Technical Guide to 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a halogenated nitroaromatic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, a nitro group, and an N-methylamino group on a benzene ring, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthesis strategy, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

CAS Number: 1381944-44-0[1][2]

Molecular Formula: C₇H₅BrF₂N₂O₂

Molecular Weight: 267.03 g/mol

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem
Exact Mass265.9502PubChem
Monoisotopic Mass265.9502PubChem
Topological Polar Surface Area71.8 ŲPubChem
Heavy Atom Count14PubChem
Formal Charge0PubChem
Complexity211PubChem

Proposed Synthesis Pathway

The proposed synthesis initiates from a commercially available difluoroaniline derivative and proceeds through sequential nitration, bromination, and N-methylation steps. The order of these steps is crucial to control the regioselectivity of the reactions, guided by the directing effects of the substituents on the aromatic ring.

Synthesis_Pathway A 2,3-Difluoroaniline B 2,3-Difluoro-6-nitroaniline A->B Nitration (HNO3, H2SO4) C 4-Bromo-2,3-difluoro-6-nitroaniline B->C Bromination (Br2, Acetic Acid) D This compound C->D N-Methylation (e.g., CH3I, base)

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2,3-Difluoroaniline

The initial step involves the nitration of 2,3-difluoroaniline. The amino group is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the amino group and ortho to one of the fluorine atoms, which is also the least sterically hindered position.

Protocol:

  • To a stirred solution of 2,3-difluoroaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2,3-difluoro-6-nitroaniline.

Step 2: Bromination of 2,3-Difluoro-6-nitroaniline

The second step is the bromination of the nitrated intermediate. The amino group remains the most activating and directing group. The nitro group is a strong deactivating group and a meta-director. Bromination is anticipated to occur at the position para to the amino group.

Protocol:

  • Dissolve 2,3-difluoro-6-nitroaniline in a suitable solvent, such as glacial acetic acid.

  • To this solution, add a solution of bromine in glacial acetic acid dropwise at room temperature.[3][4][5]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess bromine with a solution of sodium thiosulfate.

  • Add water to precipitate the product, filter, wash with water, and dry to yield 4-bromo-2,3-difluoro-6-nitroaniline.

Step 3: N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

The final step is the selective N-methylation of the amino group. This can be achieved using various methylating agents in the presence of a base.

Protocol:

  • Dissolve 4-bromo-2,3-difluoro-6-nitroaniline in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride, to deprotonate the aniline nitrogen.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in drug discovery. Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities.[6] The presence of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8]

Potential Therapeutic Areas:

  • Oncology: Nitroanilines have been investigated for their potential as anticancer agents.[9] The electron-withdrawing nature of the nitro group and the halogens can make the aromatic ring susceptible to nucleophilic attack, a mechanism that can be exploited in the design of targeted therapies.

  • Antimicrobial Agents: Nitro-containing heterocycles are well-established antimicrobial agents. The nitro group can be reduced in anaerobic environments, characteristic of some bacteria and protozoa, to form reactive nitroso and hydroxylamine species that are cytotoxic.[6]

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The specific substitution pattern of this molecule could be explored for its potential to inhibit specific kinases involved in cell signaling pathways.

  • CNS Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive candidates for central nervous system (CNS) drug discovery.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[10][11]A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase).
Gas Chromatography (GC) Purity assessment for volatile impurities.[12]A single major peak. Derivatization might be necessary to improve thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.The ¹H NMR spectrum would show characteristic signals for the aromatic proton and the N-methyl group. The ¹⁹F NMR would show two distinct signals for the two fluorine atoms.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (if secondary amine is present as an impurity), C-H stretching, C=C aromatic stretching, N-O stretching of the nitro group, and C-F and C-Br stretching.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with caution. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for nitroanilines should be followed.

Hazard Statements (Anticipated):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

  • May cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a unique chemical entity with considerable potential as a building block in the development of novel pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, potential applications, and necessary safety precautions. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in various scientific disciplines.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Experiment 4: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]

  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. Available at: [Link]

  • Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential applications of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. As a highly functionalized aromatic compound, it holds significant potential as a building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals in these fields.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aniline derivative with the chemical formula C₇H₅BrF₂N₂O₂. The molecule features a benzene ring substituted with a bromine atom, two fluorine atoms, a nitro group, and an N-methylated amino group. The specific arrangement of these functional groups dictates its unique electronic properties and reactivity.

2D Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
CAS Number 1381944-44-0Chemical Supplier Databases
Molecular Formula C₇H₅BrF₂N₂O₂Calculated
Molecular Weight 267.03 g/mol Calculated
Appearance Likely a yellow or orange crystalline solidAnalogy to similar nitroanilines[1]
Melting Point Expected to be in the range of 100-150 °CAnalogy to similar substituted nitroanilines
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone)General properties of nitroaromatic compounds
pKa (of the N-H proton) Estimated to be around 18-20Analogy to other N-methylated anilines

Proposed Synthesis Pathway

G start 2,3-Difluoroaniline step1 Bromination (e.g., NBS in Acetonitrile) start->step1 intermediate1 4-Bromo-2,3-difluoroaniline step1->intermediate1 step2 Nitration (e.g., HNO3, H2SO4) intermediate1->step2 intermediate2 4-Bromo-2,3-difluoro-6-nitroaniline step2->intermediate2 step3 N-Methylation (e.g., Formaldehyde, H2SO4) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Bromination of 2,3-Difluoroaniline

  • Dissolve 2,3-difluoroaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 5 °C. The amino group is an activating group, and the para-position to it is sterically accessible, making this regioselective bromination feasible.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-2,3-difluoroaniline.

Step 2: Nitration of 4-Bromo-2,3-difluoroaniline

  • Carefully add 4-bromo-2,3-difluoroaniline to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The amino group is a strong ortho, para-director. With the para position blocked by bromine, nitration is expected to occur at one of the ortho positions. The position ortho to the amino group and meta to the bromine is favored.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-bromo-2,3-difluoro-6-nitroaniline.

Step 3: N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

  • A common method for the monomethylation of nitroanilines involves reacting the aniline with a mixture of formaldehyde and sulfuric acid.[2]

  • Dissolve 4-bromo-2,3-difluoro-6-nitroaniline in concentrated sulfuric acid.

  • Add paraformaldehyde or an aqueous formaldehyde solution to the mixture.

  • Heat the reaction mixture gently (e.g., 50-60 °C) for several hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the N-methylated product.

  • Filter, wash with water, and purify by recrystallization or column chromatography to obtain the final product, this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its structure and comparison with analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2Singlet or narrow doublet1HAr-HThe aromatic proton is deshielded by the adjacent nitro group and influenced by the fluorine and bromine atoms.
~ 3.0 - 3.2Doublet3HN-CH₃The methyl protons will be a doublet due to coupling with the N-H proton.
~ 5.0 - 6.0Broad singlet or quartet1HN-HThe N-H proton signal is often broad and its chemical shift can be concentration-dependent. It will show coupling to the methyl protons.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 155C-FCarbon atoms directly attached to fluorine will show large chemical shifts and C-F coupling.
~ 135 - 145C-NO₂The carbon bearing the nitro group is significantly deshielded.
~ 130 - 140C-NThe carbon attached to the amino group.
~ 120 - 130C-HThe aromatic C-H carbon.
~ 110 - 120C-BrThe carbon attached to bromine.
~ 30 - 35N-CH₃Typical chemical shift for an N-methyl group on an aniline.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3350 - 3450N-H stretchSecondary amine
~ 2850 - 2960C-H stretchN-CH₃
~ 1580 - 1620C=C stretchAromatic ring
~ 1500 - 1550Asymmetric NO₂ stretchNitro group
~ 1330 - 1370Symmetric NO₂ stretchNitro group
~ 1000 - 1200C-F stretchAryl fluoride
~ 600 - 800C-Br stretchAryl bromide

Mass Spectrometry (MS) Prediction:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Patterns: Common fragmentation pathways for nitroanilines include the loss of the nitro group (-NO₂, 46 Da) and subsequent fragmentation of the aromatic ring. The loss of the methyl group (-CH₃, 15 Da) from the molecular ion is also a likely fragmentation pathway.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its various functional groups.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring towards nucleophilic attack. This could allow for the displacement of the fluorine or bromine atoms by strong nucleophiles under specific conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation would yield a highly functionalized diamine, a valuable intermediate for the synthesis of heterocyclic compounds.

  • Cross-Coupling Reactions: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

G start This compound app1 Pharmaceutical Scaffolds start->app1 app2 Agrochemicals start->app2 app3 Functional Dyes and Materials start->app3 sub_app1a Kinase Inhibitors app1->sub_app1a sub_app1b Antimicrobial Agents app1->sub_app1b sub_app1c Antiviral Compounds app1->sub_app1c

Caption: Potential research and application pathways for this compound.

The unique substitution pattern of this molecule makes it a promising candidate for various applications:

  • Drug Discovery: Polysubstituted anilines are common scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the other functional groups provide handles for further chemical modification to explore structure-activity relationships.

  • Agrochemicals: Many herbicides and fungicides contain substituted aniline moieties. The specific combination of substituents in this molecule could lead to the discovery of new agrochemicals with desired biological activities.

  • Materials Science: Nitroaniline derivatives are known for their non-linear optical (NLO) properties. Further derivatization of this compound could lead to novel materials for applications in optoelectronics.

Conclusion

This compound is a fascinating molecule with significant potential for further research and application. While experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. The proposed synthetic route offers a practical approach to accessing this compound, and the predicted spectroscopic data will be invaluable for its identification and characterization. The diverse reactivity of its functional groups opens up numerous possibilities for its use as a versatile building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

  • Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent 3,591,638.
  • Research India Publications. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 7(2), 151-156. Available at: [Link]

Sources

Spectroscopic data for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, an electron-donating methylamino group, and a heavy bromine atom, presents a rich case for spectroscopic analysis. Understanding the distinct spectral signatures of this molecule is paramount for reaction monitoring, quality control, and structural verification.

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on established principles of spectroscopy and comparative data from structurally similar compounds. While experimental data for this specific molecule is not widely available, this document serves as an expert-level predictive framework for its characterization via ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The methodologies and interpretations herein are designed to be self-validating, providing a robust workflow for researchers in the field.

Molecular Structure and Overview

The structural features of this compound are expected to give rise to a unique and interpretable set of spectroscopic data. The interplay of the substituents on the aniline ring will be a key focus of the following analyses.

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 8.3Doublet of doublets (dd)1HAr-H (H-5)
~ 3.0 - 3.2Doublet (d)3HN-CH₃
~ 6.0 - 6.5Broad singlet (br s) or Quartet (q)1HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 150 - 155C-F (C-2, C-3)
~ 145 - 150C-N (C-1)
~ 135 - 140C-NO₂ (C-6)
~ 125 - 130C-H (C-5)
~ 110 - 115C-Br (C-4)
~ 30 - 35N-CH₃

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3350 - 3450N-H StretchSecondary Amine (-NH)
~ 2850 - 2960C-H StretchMethyl (-CH₃)
~ 1600 - 1620N-H BendingSecondary Amine (-NH)
~ 1580 - 1600 & ~ 1475 - 1500C=C StretchAromatic Ring
~ 1500 - 1550 & ~ 1330 - 1370Asymmetric & Symmetric NO₂ StretchNitro Group (-NO₂)
~ 1250 - 1350C-N StretchAryl-Amine
~ 1100 - 1200C-F StretchAryl-Fluoride
~ 550 - 650C-Br StretchAryl-Bromide

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignmentNotes
~ 280/282[M]⁺Molecular ion peak, characteristic bromine isotope pattern (approx. 1:1 ratio)
~ 265/267[M - CH₃]⁺Loss of a methyl group
~ 234/236[M - NO₂]⁺Loss of the nitro group
~ 155[M - NO₂ - Br]⁺Subsequent loss of bromine
~ 79/81[Br]⁺Bromine cation

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum is anticipated to be relatively simple, providing clear insights into the proton environments of the molecule.

  • Aromatic Region (δ 8.0 - 8.3 ppm): The single aromatic proton at the C-5 position is expected to resonate at a significantly downfield chemical shift. This is due to the cumulative electron-withdrawing effects of the ortho-nitro group and the para-bromo group. The fluorine atoms at the C-2 and C-3 positions will also contribute to this deshielding. The signal is predicted to be a doublet of doublets (dd) due to coupling with the adjacent fluorine at C-3 and the N-H proton.

  • N-Methyl Group (δ 3.0 - 3.2 ppm): The three protons of the N-methyl group are expected to appear as a doublet due to coupling with the N-H proton. The chemical shift will be influenced by the electronic environment of the aniline nitrogen.

  • N-H Proton (δ 6.0 - 6.5 ppm): The secondary amine proton is expected to be a broad singlet, though it may appear as a quartet due to coupling with the N-methyl protons. Its chemical shift and multiplicity can be highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment would confirm this assignment, as the N-H peak would disappear.

Figure 2: Predicted ¹H NMR Splitting Pattern for H-5 H5 H-5 Signal dd H5->dd Coupling to F-3 and N-H Figure 3: General Workflow for Spectroscopic Analysis Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) Sample->NMR IR IR Spectroscopy (KBr Pellet) Sample->IR MS Mass Spectrometry (EI, GC-MS/LC-MS) Sample->MS Data_Analysis Data Integration and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a highly substituted aromatic amine, a class of compounds pivotal in medicinal chemistry and materials science. Its unique constellation of functional groups—a bromine atom, two fluorine atoms, a methylamino group, and a nitro group on an aniline scaffold—suggests its potential as a versatile building block. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The electron-withdrawing nature of the nitro and fluoro groups, combined with the inherent reactivity of the aniline core and the presence of a halogen, points to a significant hazard profile that must be respected to ensure laboratory safety.

This guide provides a comprehensive overview of the safety and handling protocols for this compound. In the absence of a complete, officially published Safety Data Sheet (SDS) for this specific molecule (CAS 1381944-44-0)[1], the following recommendations are expertly extrapolated from the known hazards of structurally analogous compounds, including other halogenated nitroanilines.[2][3] This approach allows for a robust safety framework grounded in the established toxicology of the core functional groups.

Anticipated Hazard Profile: A Synthesis of Analogous Data

The primary hazards associated with substituted nitroanilines are consistently identified as acute toxicity, irritation, and potential for organ damage with repeated exposure.[4][5] The presence of multiple electron-withdrawing groups on the aromatic ring can enhance the absorption of the compound through the skin and increase its systemic toxicity.[6]

GHS Classification (Inferred)

Based on data from structurally similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated for this compound.

Hazard ClassHazard CategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 3 or 4H311 or H312: Toxic/Harmful in contact with skin[2][5]
Acute Toxicity, InhalationCategory 3 or 4H331 or H332: Toxic/Harmful if inhaled[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[5]

Core Toxicological Concerns:

  • Methemoglobinemia: A critical effect of many nitroanilines is their ability to induce methemoglobin formation, which impairs the oxygen-carrying capacity of the blood.[4]

  • Systemic Toxicity: Absorption through the skin, inhalation, or ingestion can lead to systemic toxic effects.[4][7]

  • Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory tract.[2][3]

Operational Protocols: A Self-Validating System for Safety

Adherence to the following protocols is mandatory to mitigate the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] The work area should be clearly designated for handling potent or toxic compounds. An eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical. The following table outlines the minimum requirements.

PPE CategorySpecificationRationale and Standards
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves.- Lab Coat: A flame-resistant lab coat with tight-fitting cuffs.- Clothing: Long pants and closed-toe shoes.Nitrile and neoprene offer good resistance to a range of organic compounds. Double-gloving provides an extra layer of protection. A flame-resistant coat is prudent when working with organic solids.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) should be available for non-routine operations or in case of engineering control failure.Ensures protection from inhalation of fine dust or aerosols, especially during weighing or transfer operations.
Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the physical characteristics of the compound 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. As a specialized aromatic amine, its unique substitution pattern, which includes a bromine atom, two fluorine atoms, a nitro group, and an N-methyl group, imparts distinct physicochemical properties that are of significant interest to researchers, particularly those in the fields of medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into its molecular attributes and the experimental methodologies used for their characterization.

Introduction to this compound

This compound, with the CAS number 1381944-44-0, is a halogenated nitroaniline derivative.[1] The presence of multiple functional groups on the aniline core suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the steric and electronic influence of the bromine and N-methyl groups, creates a unique electronic environment that can significantly influence its reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. Understanding the physical characteristics of this molecule is a foundational step in harnessing its potential for novel applications.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, we can delineate its fundamental properties and provide context through closely related analogs.

PropertyValueSource
CAS Number 1381944-44-0[1]
Molecular Formula C₇H₅BrF₂N₂O₂[1]
Molecular Weight 267.03 g/mol [1]
Purity ≥98%[1]

Appearance and Solubility: The appearance of substituted nitroanilines can range from light yellow to brown crystalline solids.[2] The solubility is expected to be low in water, with increased solubility in organic solvents such as methanol, ethanol, and acetone.

Structural and Spectroscopic Characterization

The elucidation of the precise structure of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the aromatic and methyl protons. The aromatic proton would likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The N-methyl group would present as a singlet, with its chemical shift influenced by the electronic effects of the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the attached electronegative atoms (Br, F, N).

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. The spectrum would show signals for the two fluorine atoms, and their coupling patterns would provide information about their spatial relationship to each other and to neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:

  • N-H stretching: Although this is an N-methylated aniline, any residual secondary amine would show a characteristic stretch.

  • C-H stretching: Aromatic and aliphatic C-H stretches would be observable.

  • NO₂ stretching: Asymmetric and symmetric stretches for the nitro group are typically strong and found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-F stretching: These bonds give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • C-Br stretching: This would be found at lower wavenumbers in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of the physical properties of a novel compound like this compound.

1. Determination of Melting Point:

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is transferred to an NMR tube.

  • Data Acquisition:

    • The appropriate NMR experiment (¹H, ¹³C, ¹⁹F) is selected.

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • The free induction decay (FID) is acquired.

  • Data Processing:

    • The FID is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to an internal standard (e.g., TMS).

3. Infrared (IR) Spectroscopy:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • The background is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Interrelation of Physical Characteristics

The physical properties of a molecule are interconnected and arise from its underlying chemical structure. The following diagram illustrates these relationships for this compound.

G Molecular Structure Molecular Structure Functional Groups Functional Groups Molecular Structure->Functional Groups Intermolecular Forces Intermolecular Forces Molecular Structure->Intermolecular Forces Appearance Appearance Molecular Structure->Appearance Spectroscopic Data Spectroscopic Data Functional Groups->Spectroscopic Data Melting Point Melting Point Intermolecular Forces->Melting Point Boiling Point Boiling Point Intermolecular Forces->Boiling Point Solubility Solubility Intermolecular Forces->Solubility

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

Given the presence of a nitro group and halogen atoms, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a complete experimental profile of this compound is not yet extensively documented in the public domain, this guide provides a comprehensive overview of its known attributes and the scientific principles underlying the determination of its physical characteristics. The unique combination of functional groups suggests that this compound holds promise for further investigation in various chemical and pharmaceutical applications. The methodologies and comparative insights presented here offer a solid foundation for researchers embarking on the study of this and related novel molecules.

References

  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • TCI Chemicals. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved from https://www.tcichemicals.com/US/en/p/B3730
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • Beijing Xinhengfan Technology Co., Ltd. (n.d.). This compound. Retrieved from http://www.xhf-chem.com/product/A2262664.html

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can present significant challenges during drug development, leading to unpredictable in vivo performance and potential formulation difficulties. This guide provides a comprehensive framework for characterizing the solubility profile of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a compound of interest in contemporary drug discovery. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that influence the solubility of this nitroaniline derivative. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. The biopharmaceutical classification of a drug candidate is heavily influenced by its solubility and permeability characteristics. Compounds with poor solubility often face hurdles such as low and variable oral bioavailability, which can mask their true pharmacological potential and complicate dose-response relationships.[1][2] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of a successful development program.

This compound is a substituted nitroaniline, a class of compounds frequently encountered in medicinal chemistry. The presence of a bromo group, two fluoro groups, a methylamino group, and a nitro group on the benzene ring suggests a molecule with a complex interplay of lipophilic and polar characteristics. Predicting its aqueous solubility from structure alone can be challenging, necessitating empirical determination. This guide will provide the necessary protocols to generate a comprehensive solubility profile, enabling informed decisions in lead optimization and formulation development.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in the public domain, a summary of its basic properties is presented below. These parameters are essential for preparing stock solutions and interpreting solubility data.

PropertyValueSource
CAS Number 1381944-44-0[3]
Molecular Formula C₇H₅BrF₂N₂O₂Inferred from name
Molecular Weight 267.03 g/mol Calculated
Appearance Likely a solidInferred from similar compounds[4]
pKa To be determined-
LogP To be determined-

Note: pKa and LogP are critical parameters that significantly influence solubility and should be determined experimentally.

Theoretical Framework: Understanding Solubility

The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[5] Several factors can influence this equilibrium, including:

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[6][7] The Henderson-Hasselbalch equation can be used to predict the ionization state of a compound at a given pH, which in turn affects its solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[6][8] However, there are exceptions.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in solubility.[9] Amorphous forms are generally more soluble than their crystalline counterparts.

  • Particle Size: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to an increase in the rate of dissolution and, to a lesser extent, the apparent solubility.[6][9]

  • Nature of the Solvent: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7][8]

The following diagram illustrates the key factors influencing the solubility of a drug candidate.

G Solubility Aqueous Solubility pH pH of Medium pH->Solubility Temperature Temperature Temperature->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility ParticleSize Particle Size ParticleSize->Solubility Solvent Solvent Properties (Polarity, Co-solvents) Solvent->Solubility MolecularStructure Molecular Structure (pKa, LogP) MolecularStructure->Solubility

Caption: Factors influencing the aqueous solubility of a compound.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[10][11][12]

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[12][13][14] It is a measure of how quickly a compound dissolves and is useful for early-stage compound profiling.[10][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound.[1][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours or more) until a saturated solution is formed.[5][10] Thermodynamic solubility is crucial for lead optimization and formulation development.[5][10]

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Start with DMSO Stock k_add_buffer Add Aqueous Buffer k_start->k_add_buffer k_incubate Short Incubation (e.g., 2h) k_add_buffer->k_incubate k_filter Filter/Centrifuge k_incubate->k_filter k_quantify Quantify Supernatant (UV-Vis, LC-MS) k_filter->k_quantify t_start Start with Solid Compound t_add_buffer Add Aqueous Buffer t_start->t_add_buffer t_incubate Long Incubation (e.g., 24h) t_add_buffer->t_incubate t_filter Filter/Centrifuge t_incubate->t_filter t_quantify Quantify Supernatant (UV-Vis, LC-MS) t_filter->t_quantify

Caption: General workflows for kinetic and thermodynamic solubility assays.

Protocol for Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[10][13][14]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate shaker/incubator

  • Centrifuge with plate rotor or filtration apparatus (e.g., Millipore MultiScreen solubility filter plates)[10]

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler or manual pipetting, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with constant shaking.[10]

  • Separation of Undissolved Compound:

    • Filtration: Place the incubation plate on a vacuum manifold with a filter plate and collect the filtrate in a clean UV-transparent 96-well plate.

    • Centrifugation: Alternatively, centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.

  • Quantification:

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the filtrate/supernatant at the wavelength of maximum absorbance (λmax).[10][13] Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

    • LC-MS: For greater sensitivity and selectivity, analyze the filtrate/supernatant by LC-MS.[10][11] This is particularly useful for compounds that absorb poorly in the UV range or if there is interference from other components.[10]

Protocol for Thermodynamic Solubility Determination

This protocol is based on the traditional shake-flask method, which is considered the gold standard for equilibrium solubility.[5][10]

Materials:

  • Solid this compound

  • Phosphate buffered saline (PBS), pH 7.4 (and other buffers as needed, e.g., citrate buffer for acidic pH, borate buffer for basic pH)

  • Glass vials with screw caps

  • Thermostatted shaker/incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[5]

  • Equilibration: Seal the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours with constant agitation.[1][5]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS.[1][15][16] A standard curve of the compound in a suitable solvent (e.g., acetonitrile/water) should be prepared for accurate quantification.

Analytical Quantification

The accurate quantification of the dissolved nitroaniline derivative is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method.[15][17][18]

Typical HPLC-UV Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV absorbance at the compound's λmax.

  • Standard Preparation: Prepare a series of calibration standards of this compound in a solvent mixture that is compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

Data Presentation and Interpretation

Solubility data should be reported in standard units such as µg/mL or µM. It is crucial to specify the conditions under which the solubility was determined, including the type of solubility (kinetic or thermodynamic), the solvent system (including pH and co-solvent concentration), the temperature, and the incubation time.

Example Data Table:

Solubility TypeSolvent SystemTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.4 (1% DMSO)252Experimental ValueCalculated Value
ThermodynamicPBS, pH 7.42524Experimental ValueCalculated Value
Thermodynamic0.1 M HCl, pH 1.23724Experimental ValueCalculated Value
ThermodynamicFaSSIF, pH 6.53724Experimental ValueCalculated Value
ThermodynamicFeSSIF, pH 5.03724Experimental ValueCalculated Value

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

A low aqueous solubility (e.g., <10 µg/mL) for this compound would classify it as a poorly soluble compound and may necessitate the use of formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve its dissolution and bioavailability.

Conclusion

The determination of the solubility profile of this compound is a critical step in its development as a potential therapeutic agent. By employing the robust kinetic and thermodynamic solubility protocols outlined in this guide, researchers can generate high-quality, reliable data. This information will be instrumental in guiding medicinal chemistry efforts, selecting appropriate formulations for in vivo studies, and ultimately, increasing the probability of success for this drug candidate. A thorough understanding of the factors influencing solubility, coupled with rigorous experimental technique, forms the foundation of a data-driven approach to drug development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • ResearchGate. (2022). Analytical curves for univariate determination of nitroaniline isomers. Retrieved from [Link]

  • LinkedIn. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 952183-01-6 | 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of derivatives from 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthetic Derivatization of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Introduction: Unlocking the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Highly functionalized aromatic cores serve as versatile platforms for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships (SAR). The compound this compound is one such scaffold, engineered with a unique constellation of functional groups that offer orthogonal reactivity.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic pathways accessible from this substrate. We will move beyond simple procedural lists to explore the chemical logic underpinning these transformations. The protocols detailed herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature. The strategic interplay of a displaceable bromine atom for cross-coupling, a reducible nitro group for functional group interconversion, and activated fluorine atoms for nucleophilic substitution makes this starting material a powerful tool for generating novel chemical entities.

Strategic Analysis of Molecular Reactivity

The synthetic utility of this compound stems from the distinct electronic nature of its substituents. Understanding their interplay is crucial for predicting regioselectivity and choosing appropriate reaction conditions.

  • Bromo Group (-Br) at C4: This position is the primary handle for palladium-catalyzed cross-coupling reactions. It is sterically accessible and serves as an excellent electrophile for forming new carbon-carbon and carbon-nitrogen bonds.[1]

  • Nitro Group (-NO₂) at C6: As a potent electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho (C1, C5 - blocked) and para (C3) positions. This makes the fluorine atom at C3 a prime site for Nucleophilic Aromatic Substitution (SNAr).[2][3] Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to a primary amine, opening a vast new landscape of synthetic possibilities.[4][5]

  • Fluoro Groups (-F) at C2 and C3: The fluorine at C3 is highly activated for SNAr due to its para relationship to the powerful nitro group. The C2-fluorine is less activated. In SNAr reactions involving halogens, fluoride is an excellent leaving group due to the high polarization it induces in the C-F bond, making the carbon highly electrophilic.[2]

  • N-methylamino Group (-NHMe) at C1: This is a moderately activating, ortho, para-directing group. While its electronic influence is largely overridden by the powerful nitro group, it can be a site for further derivatization under specific conditions.[6][7]

The following diagram illustrates the primary reactive sites on the scaffold.

G cluster_0 Reactivity Map of the Core Scaffold node_SM 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline node_Br Suzuki & Buchwald-Hartwig Cross-Coupling Site node_SM->node_Br C4-Br Bond node_NO2 Reduction Site (e.g., Fe/HCl, SnCl2) node_SM->node_NO2 C6-NO2 Group node_F Nucleophilic Aromatic Substitution (SNAr) Site (activated by NO2) node_SM->node_F C3-F Bond

Caption: Primary sites of reactivity on the this compound scaffold.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at C4

The carbon-bromine bond is the most versatile site for building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions are the gold standard for these transformations.

Protocol 1.1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[1][8] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid or ester, and reductive elimination to yield the product.[8]

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95%
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080-98%
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8085-99%
Caption: Representative conditions for Suzuki-Miyaura coupling reactions.[9][10]
Protocol 1.2: Buchwald-Hartwig C-N Bond Formation

For the synthesis of diaryl amines or the introduction of a wide range of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method.[11] The choice of ligand is critical and has evolved over several "generations" to accommodate a wide variety of substrates.[11][12]

Causality Note: The nitro group on the substrate can be sensitive to strongly basic conditions. While KOt-Bu is a common base for this reaction, it may be incompatible here.[13] Milder carbonate bases like Cs₂CO₃ are often a better choice to prevent unwanted side reactions.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq), a suitable phosphine ligand such as XPhos or SPhos (1.2x molar equivalent to Pd), and a base, preferably Cesium Carbonate (Cs₂CO₃) (1.5 eq).

  • Substrate Addition: Add the this compound (1.0 eq) and the desired amine coupling partner (1.2 eq).

  • Solvent and Sealing: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst / LigandBaseSolventTemp (°C)Typical Yield Range
Pd(OAc)₂ / XPhosCs₂CO₃Toluene11070-90%
Pd₂(dba)₃ / BINAPNaOt-BuDioxane10065-85%
Pd(I) Dimer / DavePhosK₃PO₄Toluene10075-95%
Caption: Representative conditions for Buchwald-Hartwig amination.[12][14]

PART 2: Selective Reduction of the Nitro Group

Transforming the nitro group into an amine is a pivotal step that dramatically alters the molecule's electronic properties and opens up avenues for amide coupling, sulfonamide formation, and diazotization chemistry. The key challenge is to achieve this reduction chemoselectively, without affecting the bromo or fluoro substituents.

Expertise Note: Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is often not suitable for aryl bromides, as it can cause competitive hydrodebromination.[15] Therefore, alternative methods are strongly recommended.

Protocol 2.1: Chemoselective Nitro Reduction with Tin(II) Chloride

Reduction using Tin(II) Chloride (SnCl₂) in an acidic medium is a classic, reliable, and mild method for converting aromatic nitro groups to anilines while preserving most other functional groups, including halogens.[5][15]

Step-by-Step Protocol:

  • Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. The reaction may be gently heated (e.g., to 40-50 °C) to drive it to completion.

  • Basification: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting aniline can be purified by column chromatography if necessary.

Reducing AgentSolventConditionsKey Advantage
SnCl₂·2H₂O / HClEthanol0 °C to RTHigh chemoselectivity, tolerates halogens.[15]
Fe powder / NH₄ClEthanol/H₂ORefluxInexpensive and effective.
Na₂S₂O₄THF/H₂ORTMild conditions, good for sensitive substrates.[4]
Caption: Comparison of common chemoselective nitro reduction methods.

PART 3: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at C6 activates the C3-fluorine for SNAr. This allows for the displacement of the fluoride by a range of nucleophiles, providing a direct route to introduce new functionalities at this position.

Protocol 3.1: SNAr with Amine Nucleophiles

Step-by-Step Protocol:

  • Reagent Setup: In a sealed tube, dissolve the this compound (1.0 eq) in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Nucleophile and Base: Add the amine nucleophile (e.g., morpholine, piperidine) (1.5-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to 80-120 °C. The reaction is typically complete within 2-12 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.

Overall Synthetic Workflow

The following diagram outlines the divergent synthetic pathways available from the starting material, illustrating how a library of diverse compounds can be generated.

G cluster_coupling C4 Cross-Coupling cluster_reduction C6 Nitro Reduction cluster_snar C3 SNAr SM 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) SM->suzuki buchwald Buchwald-Hartwig (R2-NH, Pd cat.) SM->buchwald reduction Chemoselective Reduction (SnCl2 or Fe/H+) SM->reduction snar SNAr Reaction (Nu-H, Base) SM->snar

Caption: Divergent synthetic pathways from the core scaffold.

References

  • Time.gov. (n.d.). Current time information.
  • Wikipedia . (n.d.). Reduction of nitro compounds. Retrieved January 20, 2026, from [Link]

  • Wikipedia . (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Cresset Group . (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry . (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts . (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Nitro Reduction - Common Conditions. Retrieved January 20, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry . (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 20, 2026, from [Link]

  • SynOpen . (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved January 20, 2026, from [Link]

  • ResearchGate . (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry . (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health (NIH) . (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

  • Chempanda . (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved January 20, 2026, from [Link]

  • Wikipedia . (n.d.). N-Methylaniline. Retrieved January 20, 2026, from [Link]

  • RSC Publishing . (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 20, 2026, from [Link]

  • ResearchGate . (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes. Retrieved January 20, 2026, from [Link]

  • Novartis OAK . (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC) . (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved January 20, 2026, from [Link]

  • Wikipedia . (n.d.). 4-Nitroaniline. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC) . (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 20, 2026, from [Link]

  • Wikipedia . (n.d.). Suzuki reaction. Retrieved January 20, 2026, from [Link]

  • Journal of Synthetic Chemistry . (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 20, 2026, from [Link]

  • YouTube . (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved January 20, 2026, from [Link]

  • ResearchGate . (n.d.). Conversion of N-methylaniline and the yield of N,N-dimethylaniline. Retrieved January 20, 2026, from [Link]

  • Ovidius University Annals of Chemistry . (2025, August 8). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Retrieved January 20, 2026, from [Link]

  • YouTube . (2019, January 19). nucleophilic aromatic substitutions. Retrieved January 20, 2026, from [Link]

  • RSC Publishing . (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved January 20, 2026, from [Link]

  • Yufeng . (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • PubMed Central (PMC) . (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Retrieved January 20, 2026, from [Link]

  • MDPI . (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved January 20, 2026, from [Link]

  • ResearchGate . (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Highly Substituted Anilines in Kinase Inhibitor Design

In the landscape of modern oncology and immuno-oncology, protein kinases have emerged as pivotal targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. A significant portion of these inhibitors feature a substituted aniline moiety, which plays a crucial role in anchoring the molecule within the ATP-binding pocket of the target kinase, primarily through hydrogen bonding with the hinge region. The nature and position of substituents on the aniline ring are critical determinants of a compound's potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline , a highly functionalized and synthetically versatile building block for the development of next-generation kinase inhibitors. The unique arrangement of its substituents—a bromine atom for facile cross-coupling, two fluorine atoms to modulate pKa and enhance binding interactions, a methyl group on the amine to fine-tune basicity and lipophilicity, and a nitro group that can be a synthetic handle or a key pharmacophoric element—makes it an exceptionally valuable tool for medicinal chemists. These application notes provide a proposed synthetic route for this building block and detailed protocols for its incorporation into two prominent kinase inhibitor scaffolds: anilino-pyrimidines and anilino-quinazolines.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
CAS Number 1381944-44-0[1]
Molecular Formula C₇H₅BrF₂N₂O₂[1]
Molecular Weight 267.03 g/mol [1]
Purity ≥98%[1]

Note: Further experimental characterization of properties such as melting point, solubility, and pKa is recommended upon synthesis.

Proposed Synthesis of this compound

Synthetic Scheme Overview

G start 2,3-Difluoro-6-nitroaniline step1 N-Methylation start->step1 Iodomethane, K₂CO₃, Acetone intermediate N-Methyl-2,3-difluoro-6-nitroaniline step1->intermediate step2 Bromination intermediate->step2 N-Bromosuccinimide, Acetonitrile product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Methylation of 2,3-difluoro-6-nitroaniline

The initial step involves the selective mono-N-methylation of the primary amine. The electron-withdrawing nature of the nitro and fluoro groups reduces the nucleophilicity of the aniline, necessitating moderately forcing conditions.[2]

Protocol 1: Synthesis of N-Methyl-2,3-difluoro-6-nitroaniline

  • Materials and Reagents:

    • 2,3-Difluoro-6-nitroaniline

    • Iodomethane (CH₃I)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.

    • To the stirring suspension, add iodomethane (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 56 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate, washing the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure N-Methyl-2,3-difluoro-6-nitroaniline.

Step 2: Regioselective Bromination

The second step is the regioselective bromination of the N-methylated intermediate. The activating, ortho-, para-directing N-methylamino group and the deactivating, meta-directing nitro group will dictate the position of bromination. The position para to the amino group (C4) is the most likely site of electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Protocol 2: Synthesis of this compound

  • Materials and Reagents:

    • N-Methyl-2,3-difluoro-6-nitroaniline

    • N-Bromosuccinimide (NBS)

    • Acetonitrile, anhydrous

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve N-Methyl-2,3-difluoro-6-nitroaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Application in Kinase Inhibitor Synthesis

The strategic placement of a bromine atom on the aniline ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are workhorses in medicinal chemistry for the construction of C-N and C-C bonds, respectively, and are central to the synthesis of a vast number of kinase inhibitors.[3][4][5][6]

Target Kinase Families and Scaffolds

Anilino-pyrimidine and anilino-quinazoline scaffolds are prevalent in a multitude of FDA-approved kinase inhibitors and clinical candidates.[7][8][9][10][11] These scaffolds are known to target a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) [11][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [9][13]

  • Platelet-Derived Growth Factor Receptor (PDGFR) [7][14]

  • Src family kinases [8][10]

  • p21-activated kinases (PAKs) [10]

The unique substitution pattern of this compound is anticipated to confer high potency and selectivity towards specific members of these kinase families. The fluorine atoms can engage in favorable interactions with the kinase active site, and the N-methyl group can provide steric hindrance to prevent unwanted metabolism while optimizing the compound's lipophilicity.[15][16]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Anilino-pyrimidine Kinase Inhibitors

This protocol describes the coupling of this compound with a generic 4-chloro-pyrimidine scaffold.

G building_block This compound coupling Buchwald-Hartwig Amination building_block->coupling pyrimidine 4-Chloro-pyrimidine Scaffold pyrimidine->coupling Pd₂(dba)₃, XPhos, NaOtBu, Toluene product Anilino-pyrimidine Kinase Inhibitor coupling->product

Caption: Workflow for Buchwald-Hartwig amination.

  • Materials and Reagents:

    • This compound (1.2 eq)

    • 4-Chloro-pyrimidine derivative (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • XPhos (or other suitable biarylphosphine ligand) (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Anhydrous Toluene

    • Schlenk tube or microwave vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the 4-chloro-pyrimidine derivative, this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube or microwave vial.

    • Add anhydrous toluene to the reaction vessel.

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired anilino-pyrimidine.

Protocol 4: Suzuki-Miyaura Coupling for Further Functionalization

The bromine atom on the aniline ring provides a handle for further diversification through Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. This can be a powerful strategy for optimizing the inhibitor's properties.[6][17][18]

G starting_material Anilino-pyrimidine with Bromo-aniline coupling Suzuki-Miyaura Coupling starting_material->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O product Further Functionalized Kinase Inhibitor coupling->product

Caption: Workflow for Suzuki-Miyaura coupling.

  • Materials and Reagents:

    • Bromo-substituted anilino-pyrimidine/quinazoline (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Schlenk tube or microwave vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk tube or microwave vial, add the bromo-substituted kinase inhibitor, the boronic acid/ester, Pd(PPh₃)₄, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent mixture (e.g., dioxane/water).

    • Seal the vessel and heat the reaction mixture to 90-120 °C until the starting material is consumed, as monitored by LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the final functionalized kinase inhibitor.

Biological Evaluation of Resulting Kinase Inhibitors

Once synthesized, the novel kinase inhibitors should be subjected to a battery of in vitro assays to determine their biological activity.

Kinase Inhibition Assays

The primary evaluation of the synthesized compounds will involve determining their inhibitory potency against a panel of relevant kinases. This is typically done using in vitro kinase activity assays, which measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The results are usually expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Promising compounds from the kinase inhibition assays should then be evaluated in cell-based assays to assess their cellular potency and effects on cancer cell proliferation. Common assays include:

  • MTT or CellTiter-Glo Assays: To determine the effect of the compounds on the viability and proliferation of cancer cell lines that are known to be dependent on the target kinases.

  • Western Blotting: To confirm that the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins within the cell.

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers multiple avenues for synthetic manipulation and provides a strong foundation for the development of potent and selective inhibitors. The protocols outlined in these application notes provide a roadmap for the synthesis of this building block and its incorporation into established kinase inhibitor scaffolds. Further exploration of the structure-activity relationships of the resulting compounds is warranted and is expected to yield valuable insights for the design of next-generation targeted therapies.

References

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). National Center for Biotechnology Information. [Link]

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (Date unavailable). PubMed. [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023). ACS Publications. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). National Center for Biotechnology Information. [Link]

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. (Date unavailable). ACS Figshare. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (Date unavailable). National Center for Biotechnology Information. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). RSC Publishing. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (Date unavailable). ACS Omega. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2021). PubMed. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (Date unavailable). PubMed. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (Date unavailable). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (Date unavailable). RSC Publishing. [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. (Date unavailable). PubMed. [Link]

  • Synthesis of 4-Bromo-2,6-difluoroaniline (6). (Date unavailable). PrepChem.com. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. (Date unavailable). National Center for Biotechnology Information. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (Date unavailable). National Institutes of Health. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026). Oreate AI Blog. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (Date unavailable). MDPI. [Link]

  • SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. (Date unavailable). PubMed. [Link]

  • This compound. (Date unavailable). Beijing Xinheng Research Technology Co., Ltd.. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

  • Process for synthesizing 2,3-difluoroaniline. (Date unavailable).
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). ScienceDirect. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (Date unavailable). MDPI. [Link]

  • 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. (Date unavailable). PubChem. [Link]

  • Preparation of 4-methyl-3-nitroaniline. (Date unavailable). PrepChem.com. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). National Center for Biotechnology Information. [Link]

Sources

Protocol for Suzuki coupling with 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]

This document provides a detailed protocol and application guide for the Suzuki coupling of a challenging, yet valuable, substrate: this compound. This substrate is of significant interest as the resulting biaryl scaffold, incorporating a nitro-diaminofluorophenyl moiety, is a key structural motif in various areas of drug discovery. The molecule presents a unique combination of electronic and steric features:

  • Electronic Activation: The presence of a strongly electron-withdrawing nitro group and two fluoro-substituents significantly activates the aryl bromide C-Br bond towards oxidative addition, the often rate-limiting step of the catalytic cycle.[5][6]

  • Steric Hindrance: The N-methylamino group positioned ortho to the bromine atom introduces steric bulk near the reaction center, which can impede the approach of the palladium catalyst.[7]

This guide offers a field-proven protocol, explains the rationale behind the selection of reagents and conditions, and provides troubleshooting and safety guidance for researchers.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) pdiil Ar-Pd(II)L₂-Br pd0->pdiil Oxidative Addition pdiil_r Ar-Pd(II)L₂-Ar' pdiil->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-Ar' pdiil_r->product aryl_halide Ar-Br aryl_halide->pdiil boronic_acid Ar'-B(OH)₂ boronic_acid->pdiil_r base Base (e.g., K₂CO₃) base->pdiil_r

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Considerations for the Substrate

The successful coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of the substrate.

  • Catalyst and Ligand Selection: Due to the steric hindrance from the ortho N-methylamino group, standard catalysts like Pd(PPh₃)₄ may result in slow reaction rates or low yields. Catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they promote both oxidative addition and the crucial reductive elimination step.[11] Ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos , are excellent choices.[12] Using a pre-catalyst, which is more stable and forms the active Pd(0) species in situ, can also enhance reaction efficiency and reproducibility.[13]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[10] A moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices that are compatible with a wide range of functional groups.[2][8]

  • Solvent System: A polar aprotic solvent, often in combination with water, is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.[2] A mixture of 1,4-dioxane and water or toluene and water provides excellent results, promoting the formation of the active boronate species.[8]

  • Boronic Acid Partner: The protocol is generally applicable to a wide range of aryl and heteroaryl boronic acids or their pinacol ester derivatives. For this guide, we will use 4-methoxyphenylboronic acid as a representative coupling partner.

Detailed Experimental Protocol

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (Equiv.)AmountNotes
This compoundC₇H₅BrF₂N₂O₂283.031.0 (1.0)283 mgLimiting Reagent
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.2 (1.2)182 mgUse high-purity material
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.03 (3 mol%)22 mgA reliable, commercially available catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5 (2.5)345 mgAnhydrous, finely powdered
1,4-DioxaneC₄H₈O₂--8.0 mLAnhydrous, deoxygenated
Deionized WaterH₂O--2.0 mLDeoxygenated
Equipment
  • 10 mL or 25 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Standard laboratory glassware (syringes, needles, spatulas)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (283 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare a deoxygenated solvent mixture by bubbling argon through 8.0 mL of 1,4-dioxane and 2.0 mL of deionized water for 15-20 minutes. Add the deoxygenated solvent mixture to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Quenching and Extraction: Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture. Stir for 5 minutes. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a dark solid, should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the Suzuki coupling protocol.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or switch to a more active ligand/precatalyst system (e.g., XPhos Pd G3). 2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the flask. 3. Use fresh boronic acid; older samples can degrade.
Reaction Stalls 1. Catalyst decomposition. 2. Protodeborylation of the boronic acid.1. Add a second small portion of catalyst (1-2 mol%). 2. Ensure the base is fully dissolved. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. Use a slight excess (1.5 equiv.) of boronic acid.
Formation of Side Products 1. Homocoupling of boronic acid. 2. Protodeborylation followed by other reactions.1. This is often caused by the presence of oxygen. Improve inert atmosphere techniques. 2. Lowering the reaction temperature slightly may help reduce side reactions.
Difficult Purification Residual palladium catalyst or baseline impurities.Wash the combined organic extracts with an aqueous solution of thiourea or filter the crude product solution through a pad of Celite® and activated carbon before concentration.[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[14] Organic solvents like 1,4-dioxane and toluene are flammable and toxic.

  • Reaction Hazards: Suzuki reactions can be exothermic.[15][16] While this small-scale reaction is unlikely to pose a significant thermal hazard, caution should be exercised during scale-up. All heating should be done in a well-controlled manner using an oil bath or heating mantle, never a direct flame.

  • Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care. Avoid excessive heating or mechanical shock.[15]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups?. Reddit. [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is an emerging building block in medicinal chemistry, offering a unique combination of reactive sites and modulating functional groups. Its highly functionalized aniline core presents a valuable starting point for the synthesis of complex molecular architectures. The presence of ortho-difluoro substituents, a bromine atom, a nitro group, and an N-methyl aniline moiety provides a rich chemical space for derivatization, making it a promising scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

The strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions. The nitro group can be readily reduced to an amine, opening pathways for amide bond formation, sulfonylation, and the construction of various heterocyclic systems. This application note provides a comprehensive guide for researchers on the potential applications and synthetic protocols involving this compound.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in drug discovery workflows. Below is a summary of the key properties of this compound and related compounds, along with essential safety information.

PropertyValueReference
Molecular Formula C₇H₅BrF₂N₂O₂Inferred
Molecular Weight 267.03 g/mol Inferred
Appearance Likely a yellow or orange solidAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, DCM)Analogy
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

Safety Precautions:

Similar bromo-nitroaniline compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Diverse Chemical Scaffolds

The true potential of this compound lies in its versatility as a synthetic intermediate. The following sections detail its key reactive sites and provide protocols for their transformation into functionalities commonly found in bioactive molecules.

Reduction of the Nitro Group: Unmasking a Key Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. This newly formed amine is a nucleophile that can readily participate in reactions to form amides, sulfonamides, and ureas, or be used in the synthesis of nitrogen-containing heterocycles.

Protocol: Reduction of this compound

Objective: To synthesize 4-bromo-2,3-difluoro-N-methylbenzene-1,6-diamine.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally well-tolerated by other functional groups like halogens.

  • Ethanol/water solvent system provides good solubility for the starting material and reagents while facilitating the reaction.

  • Filtration through Celite® is an effective way to remove the fine iron particles from the reaction mixture.

Suzuki Cross-Coupling: Building Biaryl Scaffolds

The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[4]

Protocol: Suzuki Cross-Coupling of the Aryl Bromide

Objective: To synthesize a biaryl compound from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium catalysts are highly efficient in forming carbon-carbon bonds via cross-coupling reactions.

  • A base is required to activate the boronic acid for transmetalation to the palladium center.

  • An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Hypothetical Application: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted aniline core. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors. The following workflow illustrates a hypothetical pathway to a potential kinase inhibitor scaffold.

Workflow Diagram:

G A 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline B Reduction of Nitro Group (Fe, NH4Cl) A->B Step 1 C 4-Bromo-2,3-difluoro- N1-methylbenzene-1,6-diamine B->C D Amide Coupling with Carboxylic Acid C->D Step 2 E Amide Intermediate D->E F Suzuki Coupling with (Hetero)arylboronic Acid E->F Step 3 G Final Kinase Inhibitor Scaffold F->G

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.

Conclusion: A Promising Building Block for Future Drug Discovery

This compound is a highly versatile and promising building block for medicinal chemistry. Its unique combination of reactive sites allows for the synthesis of a diverse range of complex molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable scaffold in the development of next-generation therapeutics. The strategic incorporation of this building block into drug discovery programs could lead to the identification of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. Hoffman Fine Chemicals. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). National Institutes of Health. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). PubMed Central. Available at: [Link]

  • 4-Bromo-2-nitroaniline. PubChem. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PubMed Central. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010). PubMed. Available at: [Link]

  • Preparation method of bromoaniline. Google Patents.
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2009). PubMed Central. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2023). Bentham Science. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]

  • 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent. (2023). Bentham Science. Available at: [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • 4-Bromo-3-nitroanisole. PubChem. Available at: [Link]

Sources

Application Note: A Protocol for the Regioselective Nitration of Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitro-Difluoroanilines

Substituted anilines, particularly those containing fluorine atoms, are privileged scaffolds in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) via electrophilic aromatic substitution is a cornerstone transformation in synthetic organic chemistry. This functional group is not merely a placeholder; it serves as a versatile synthetic handle, readily converted into amines, azides, and other functionalities, thereby unlocking a diverse chemical space for drug discovery and molecular engineering.

However, the direct nitration of anilines is fraught with challenges. The potent activating nature of the amino group can lead to polysubstitution, while the strongly acidic and oxidizing conditions of standard nitrating mixtures (HNO₃/H₂SO₄) can cause unwanted side reactions, including the complete oxidation of the aniline ring, resulting in the formation of tarry by-products[1][2]. To circumvent these issues and achieve high regioselectivity, a robust three-step strategy involving the protection of the amino group, subsequent nitration, and final deprotection is employed. This application note provides a detailed, field-proven protocol for the nitration of a representative substrate, 3,4-difluoroaniline, offering insights into the causality behind each experimental step.

The Underlying Chemistry: Mechanism of Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the generation of a sufficiently powerful electrophile to attack the electron-rich aromatic system. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[3][4][5][6].

The aromatic ring, acting as a nucleophile, attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[3][4]. Aromaticity is then restored in the final step when a weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the newly attached nitro group[4].

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ H2NO3_plus H₂O⁺-NO₂ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Aromatic Acetanilide Derivative H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product - H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Overall Experimental Strategy

The protocol is logically divided into three primary stages: protection, nitration, and deprotection. This sequence ensures that the reaction is controlled, selective, and high-yielding. The amino group is first temporarily converted to a less activating acetamide group. This acetamide directs the incoming nitro group primarily to the para position and prevents oxidation of the aniline[7][8]. After nitration, the acetamide is easily hydrolyzed to reveal the desired nitroaniline product.

Experimental_Workflow Start 3,4-Difluoroaniline Protection Step 1: Protection (Acetylation) Start->Protection Acetanilide N-(3,4-difluorophenyl)acetamide Protection->Acetanilide Acetic Anhydride Nitration Step 2: Nitration Nitrated_Acetanilide Crude Nitrated Acetanilide Nitration->Nitrated_Acetanilide HNO₃ / H₂SO₄ Deprotection Step 3: Deprotection (Hydrolysis) Crude_Product Crude Nitroaniline Deprotection->Crude_Product Acidic Hydrolysis Purification Step 4: Purification FinalProduct 2-Nitro-4,5-difluoroaniline Purification->FinalProduct Recrystallization Acetanilide->Nitration Nitrated_Acetanilide->Deprotection Crude_Product->Purification

Caption: Workflow for the synthesis of 2-nitro-4,5-difluoroaniline.

Detailed Experimental Protocols

Part A: Protection of 3,4-Difluoroaniline via Acetylation

Rationale: The acetylation of the amino group moderates its reactivity. The resulting acetamido group is still an ortho-, para-director but is less activating than a primary amine, reducing the likelihood of polysubstitution and oxidative degradation[1].

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (10.0 g, 77.4 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Carefully add acetic anhydride (8.7 mL, 92.9 mmol, 1.2 eq.) dropwise to the solution over 10 minutes. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 50 mL) to remove residual acetic acid.

  • Dry the product, N-(3,4-difluorophenyl)acetamide, in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Nitration of N-(3,4-difluorophenyl)acetamide

Rationale: This step must be performed at low temperatures (0-10 °C) to control the highly exothermic nature of the nitration reaction.[8] Sulfuric acid serves as both a solvent and the catalyst to generate the nitronium ion. The slow, dropwise addition of the nitrating mixture is critical to prevent dangerous temperature spikes and the formation of dinitrated byproducts[9].

Procedure:

  • In a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 85 mL).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the dried N-(3,4-difluorophenyl)acetamide (from Part A, ~13.4 g, 77.4 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 15 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 5.8 mL, ~85.1 mmol, 1.1 eq.) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. [8]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Allow the ice to melt completely, then collect the crude nitrated product by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove residual acid.

Part C: Deprotection via Acidic Hydrolysis

Rationale: The acetamide protecting group is readily cleaved under acidic conditions by heating under reflux. This regenerates the amino group, yielding the final product.[10]

Procedure:

  • Transfer the crude, moist nitrated acetanilide product from Part B to a 500 mL round-bottom flask.

  • Add a 6 M aqueous solution of hydrochloric acid (150 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux for 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry. This yields the crude 2-nitro-4,5-difluoroaniline.

Purification and Characterization

Purification: The crude product can be purified by recrystallization. A mixture of hexane and dichloromethane is reported to be an effective solvent system for this compound[10].

  • Dissolve the crude solid in a minimal amount of boiling dichloromethane.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration and dry under vacuum.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value (106-108 °C)[10].

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of substitution.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., N-H, NO₂).

Quantitative Data Summary

StepCompoundMW ( g/mol )AmountMoles (mmol)Equiv.Theoretical Yield
A 3,4-Difluoroaniline129.1110.0 g77.41.0-
Acetic Anhydride102.098.7 mL92.91.2-
N-(3,4-difluorophenyl)acetamide171.15---13.2 g
B N-(3,4-difluorophenyl)acetamide171.15~13.2 g77.41.0-
Nitric Acid (70%)63.015.8 mL~85.11.1-
N-(4,5-difluoro-2-nitrophenyl)acetamide216.14---16.7 g
C N-(4,5-difluoro-2-nitrophenyl)acetamide216.14~16.7 g77.41.0-
2-Nitro-4,5-difluoroaniline 174.11 ---13.5 g

Critical Safety Considerations

Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.[11]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[12][13] Always handle these reagents inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[11][12]

  • Exothermic Reaction: The reaction is highly exothermic. Failure to control the temperature can lead to a thermal runaway, rapid gas evolution, and potential explosion.[9] Always use an ice bath for cooling and add reagents slowly.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[14] Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]

References

  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Khan Academy. (2019). Nitration of aromatic compounds. YouTube. [Link]

  • Safety Hub. (2024). Nitration reaction safety. YouTube. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • PrepChem. Synthesis of 2-nitro-4,5-difluoroaniline. PrepChem.com. [Link]

  • University of Washington Environmental Health & Safety. Nitric Acid Safety. UW EHS. [Link]

  • Royal Society of Chemistry. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. PrepChem.com. [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. UW EHS. [Link]

  • Studylib. Nitration of Aniline: Lab Experiment. Studylib.net. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. [Link]

  • Google Patents.
  • ResearchGate. Various methods to obtain nitrated anilines. [Link]

  • ElectronicsAndBooks. THE NITRATION OF SUBSTITUTED ANILINES. [Link]

  • Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
  • Reddit. Purify and dry aniline?. [Link]

  • Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • European Patent Office. EP 0 460 639 A1 - Process for producing 3,5-difluoroaniline and derivative thereof. [Link]

  • Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Google Patents. EP0001825B1 - Method of preparing 2,4-difluoroaniline.
  • Tingle, J. B., & Blanck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. [Link]

Sources

The Strategic Utility of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS No. 1381944-44-0) as a sophisticated building block in the synthesis of high-value heterocyclic compounds. The unique substitution pattern of this aniline derivative offers a powerful platform for accessing complex molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized aromatic compound. Its utility in synthetic chemistry stems from the strategic placement of several key reactive groups on the aniline core. The ortho-nitro group is a precursor to an amine, enabling cyclization reactions to form nitrogen-containing heterocycles. The bromine and fluorine substituents provide opportunities for further functionalization through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, and can significantly influence the physicochemical and pharmacological properties of the final products, such as metabolic stability and binding affinity.[1][2] The N-methyl group adds another layer of diversity and can modulate properties like solubility and basicity.

This guide will focus on two primary applications of this versatile intermediate: the synthesis of substituted benzimidazoles and quinoxalines, both of which are privileged scaffolds in numerous biologically active compounds.[3][4]

Physicochemical Properties and Reactivity Profile

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 1381944-44-0[5]
Molecular Formula C₇H₅BrF₂N₂O₂
Molecular Weight 267.03 g/mol [5]
Appearance Likely a yellow or orange solid (typical for nitroanilines)
Purity ≥98% (as typically supplied)[5]

The reactivity of this molecule is governed by its substituents:

  • Nitro Group : The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but is the primary handle for the synthesis of fused heterocyles via its reduction to an amine.

  • Halogens (Br, F) : The fluorine and bromine atoms are also electron-withdrawing, further influencing the electron density of the ring. They serve as potential leaving groups in SNAr reactions, with fluoride generally being a better leaving group than bromide in such reactions due to its ability to stabilize the intermediate Meisenheimer complex.[6]

  • N-Methyl Group : This small alkyl group can influence the conformation and electronic properties of the aniline nitrogen.

Application in the Synthesis of Substituted Benzimidazoles

The benzimidazole core is a cornerstone of many pharmaceutical agents.[3] The synthesis of benzimidazoles from o-nitroanilines is a well-established and robust method. The general strategy involves the reduction of the nitro group to an amine, followed by cyclocondensation with a carboxylic acid or its derivative.[7]

Synthetic Workflow for Benzimidazole Formation

The overall two-step process for the synthesis of a 7-bromo-4,5-difluoro-1-methyl-1H-benzimidazole derivative is outlined below.

A This compound B Reduction of Nitro Group A->B e.g., SnCl2·2H2O, EtOH or H2, Pd/C C 5-Bromo-3,4-difluoro-N1-methylbenzene-1,2-diamine (Intermediate) B->C D Cyclocondensation C->D + Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) E Substituted Benzimidazole Product D->E

Caption: Workflow for Benzimidazole Synthesis.

Detailed Protocol for the Synthesis of a 7-Bromo-4,5-difluoro-1-methyl-2-substituted-1H-benzimidazole

This protocol is a representative example adapted from general procedures for benzimidazole synthesis from o-nitroanilines.[8][9][10]

Step 1: Reduction of the Nitro Group to form 5-Bromo-3,4-difluoro-N1-methylbenzene-1,2-diamine

  • Reagents and Setup : To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq). The use of a mild reducing agent like SnCl₂ is often preferred to prevent dehalogenation that can occur with more reactive systems like catalytic hydrogenation under harsh conditions.

  • Reaction : Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation to form the Benzimidazole Ring

  • Reagents and Setup : Dissolve the crude 5-Bromo-3,4-difluoro-N1-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add the desired aldehyde (1.1 eq).

  • Reaction : Reflux the mixture for 4-8 hours. The reaction can be catalyzed by a few drops of a strong acid like HCl. Monitor the formation of the benzimidazole product by TLC.

  • Isolation and Purification : Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterCondition 1Condition 2Rationale
Reducing Agent SnCl₂·2H₂OH₂, Pd/CSnCl₂ is a mild and chemoselective reducing agent for nitro groups in the presence of halogens. Catalytic hydrogenation is a cleaner method but risks dehalogenation.
Cyclization Partner AldehydeCarboxylic AcidAldehydes are generally more reactive and require milder conditions. Carboxylic acids may require higher temperatures or coupling agents.
Solvent (Cyclization) EthanolAcetic AcidEthanol is a common and relatively benign solvent. Acetic acid can act as both a solvent and a catalyst for the condensation.

Application in the Synthesis of Substituted Quinoxalines

Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including applications as anticancer and antimicrobial agents.[11][12] Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13]

Synthetic Pathway for Quinoxaline Formation

The synthesis of a substituted quinoxaline from this compound follows a similar initial reduction step as for benzimidazoles, followed by condensation with a diketone.

A This compound B Nitro Group Reduction A->B e.g., Fe/HCl or Na2S2O4 C 5-Bromo-3,4-difluoro-N1-methylbenzene-1,2-diamine B->C D Condensation with 1,2-Diketone C->D + R-CO-CO-R' E Substituted Quinoxaline Product D->E A Activated Aryl Halide (e.g., this compound) B Nucleophilic Attack A->B + Nucleophile (Nu-) C Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) B->C D Loss of Leaving Group C->D - Halide (X-) E Substituted Product D->E

Sources

Analytical techniques for characterizing 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Introduction

This compound is a halogenated and nitrated aromatic amine, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and specialized agrochemicals. The precise arrangement of its functional groups—a bromine atom, two fluorine atoms, a secondary amine, and a nitro group—on the aniline scaffold imparts specific reactivity and physicochemical properties. For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality control, ensuring the identity, purity, and stability of the molecule. Inconsistent purity can lead to variable reaction yields, the formation of unwanted side products, and potential safety concerns in downstream applications.

This guide provides a comprehensive, multi-technique framework for the characterization of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, presenting an integrated workflow that combines chromatographic and spectroscopic techniques to build a complete analytical profile. Each protocol is designed to be self-validating, providing orthogonal data points that, when combined, offer an unambiguous confirmation of the molecule's structure and purity.

Physicochemical Profile

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These properties influence the selection of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource(s)
CAS Number 1381944-44-0[1][2]
Molecular Formula C₇H₅BrF₂N₂O₂[2]
Molecular Weight 267.03 g/mol [2]
Appearance Expected to be a yellow or orange crystalline solid, typical for nitroanilines.[3]
Solubility Sparingly soluble in water; likely soluble in common organic solvents such as methanol, acetonitrile, DMSO, and chloroform.[3]

The Integrated Analytical Workflow

A robust characterization relies on the strategic integration of multiple analytical techniques. No single method can provide a complete picture. We employ chromatography to assess purity and identify impurities, while a suite of spectroscopic methods is used to confirm the molecular structure. The relationship between these techniques forms a logical, confirmatory workflow.

G cluster_0 Sample Batch of this compound cluster_1 Purity & Impurity Profiling cluster_2 Structural Elucidation & Confirmation Sample Test Sample HPLC HPLC-UV (Primary Method) Sample->HPLC Separation GCMS GC-MS (Volatiles/Confirmatory) Sample->GCMS Separation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structure MS Mass Spectrometry (Molecular Weight & Isotope Pattern) Sample->MS Structure FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Structure Report Comprehensive Certificate of Analysis (Identity, Purity, Structure) HPLC->Report Quantitative Purity Data GCMS->Report Quantitative Purity Data NMR->Report Qualitative Structural Data MS->Report Qualitative Structural Data FTIR->Report Qualitative Structural Data

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity Assessment

The primary goal of chromatography is to separate the target compound from any impurities, including starting materials, reagents, or side products from its synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Justification: HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like nitroanilines.[4] The presence of the nitroaromatic system provides a strong chromophore, making UV detection highly sensitive. A reverse-phase C18 column is chosen for its versatility in separating moderately polar organic molecules.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions: The following parameters serve as a robust starting point and should be optimized as needed.

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for resolving aromatic compounds.[5]
Mobile Phase A Water (HPLC Grade)Polar component for reverse-phase separation.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier to elute the analyte.
Gradient Start at 60% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 60% B over 1 min; equilibrate for 4 min.A gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[5]
Column Temp. 30 °CEnsures reproducible retention times.[5]
Injection Vol. 10 µLA typical volume to avoid peak distortion.
Detection UV at 254 nmA common wavelength for aromatic compounds; a full DAD scan (200-400 nm) is recommended to identify the optimal wavelength.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions) to create a 100 µg/mL stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • Analysis & Purity Calculation:

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound based on retention time.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Justification: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] For aniline derivatives, its use must be approached with caution due to their polarity and potential for thermal degradation.[4][7] However, it can be invaluable for identifying volatile synthetic impurities not visible by HPLC. Derivatization is often required for robust analysis of anilines, but a direct injection method can be attempted first.[8][9]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column DB-5MS or similar low-bleed 5% phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film)A general-purpose column suitable for a wide range of analytes.[9]
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert carrier gas for separation.[10]
Injection Port Temp. 250 °C (start low and increase if needed)Balances volatilization with minimizing thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A standard program to elute compounds across a range of boiling points.
MS Interface Temp. 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range m/z 40-450Covers the molecular weight of the analyte and potential fragments.
  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

  • Analysis: The resulting chromatogram will show separated peaks, and the mass spectrum for each peak can be used to identify the compound by its fragmentation pattern and comparison to libraries.

Spectroscopic Methods for Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm that the main component has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Justification: NMR is the most powerful tool for determining the precise structure and connectivity of a molecule. For this compound, ¹H, ¹³C, and especially ¹⁹F NMR are critical. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[11][12][13]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) can further confirm assignments.

  • Expected Spectral Features:

    • ¹H NMR: Expect signals for one aromatic proton (singlet or doublet), the N-methyl group (singlet or doublet, likely around 3-4 ppm), and the N-H proton (a broad singlet, exchangeable with D₂O).

    • ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms. These signals will show coupling to each other and to the nearby aromatic proton. The chemical shifts will be highly informative about their electronic environment.[12][14]

    • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (MS)

Principle & Justification: MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula. A key feature for this molecule is the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement. Electrospray Ionization (ESI) is a common technique.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC. Look for the protonated molecule [M+H]⁺.

    • Expected m/z: The monoisotopic mass of C₇H₅⁷⁹BrF₂N₂O₂ is 265.9553. The [M+H]⁺ ion should appear as a pair of peaks at approximately m/z 266.96 and 268.96 with nearly equal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Justification: FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Secondary Amine) 3300 - 3500A single, sharp peak.
C-H Stretch (Aromatic) 3000 - 3100Typically sharp peaks.
C-H Stretch (Aliphatic -CH₃) 2850 - 3000
C=C Stretch (Aromatic Ring) 1450 - 1600Multiple sharp bands.
N-O Asymmetric Stretch (Nitro) 1550 - 1475A very strong, characteristic absorption.[16][17]
N-O Symmetric Stretch (Nitro) 1360 - 1290Another very strong, characteristic absorption.[16][17]
C-F Stretch (Aryl Fluoride) 1100 - 1300Strong absorption.
C-Br Stretch 500 - 650

Data Integration for Unambiguous Confirmation

The power of this multi-technique approach lies in combining the orthogonal data sets to build an unshakeable structural confirmation. Each piece of data validates the others.

G center_node Confirmed Structure: This compound MS MS Data: m/z = 267/269 (1:1 ratio) MS->center_node Confirms Molecular Formula & presence of one Bromine FTIR FTIR Data: Shows -NO₂, -NH, C-F Functional Groups FTIR->center_node Confirms required functional groups H_NMR ¹H NMR Data: Confirms Ar-H, N-CH₃ and their connectivity H_NMR->center_node Establishes proton framework and adjacent groups F_NMR ¹⁹F NMR Data: Confirms two distinct F environments F_NMR->center_node Confirms fluorine substitution pattern HPLC HPLC Data: Purity >99% (Example) HPLC->center_node Quantifies purity of the confirmed structure

Sources

Application Notes and Protocols for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials. Its unique substitution pattern, featuring a reactive bromine atom, electron-withdrawing nitro and fluorine groups, and a nucleophilic N-methylamino group, offers a rich chemical playground for researchers in organic electronics, polymer science, and sensor technology. The strategic placement of these functionalities allows for a range of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and polymerization, making it a valuable precursor for novel materials with tailored optoelectronic and physicochemical properties.

This guide provides detailed application notes and protocols for the use of this compound in materials science research. The methodologies described herein are grounded in established chemical principles and are designed to serve as a robust starting point for the exploration of this promising molecule.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective utilization in materials synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₅BrF₂N₂O₂[1][2]
Molecular Weight 267.03 g/mol [1][2]
Appearance Expected to be a crystalline solidN/A
Melting Point Not reported; likely >100 °C based on similar structures[3][4]N/A
Solubility Expected to be soluble in common organic solvents (e.g., THF, DMF, DMSO, toluene) and sparingly soluble in non-polar solvents and water.N/A

Application in Organic Electronics: Synthesis of Donor-Acceptor Chromophores via Suzuki-Miyaura Cross-Coupling

The electron-deficient nature of the 4-bromo-2,3-difluoro-6-nitroaniline core makes it an excellent building block for the synthesis of donor-acceptor (D-A) type chromophores, which are central to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various electron-donating aryl or heteroaryl moieties.[5][6][7]

Protocol: Suzuki-Miyaura Cross-Coupling with an Electron-Rich Boronic Acid

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic electron-rich arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the palladium catalyst.

  • Add the base, followed by the anhydrous solvent system.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is crucial for its catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: A biphasic system like toluene/water is often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Cross-Coupling reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base solvent Add Anhydrous Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas with N₂/Ar solvent->degas reaction Heat & Stir (90-100 °C, 12-24h) degas->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup (EtOAc, H₂O, Brine) monitoring->workup purification Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: A schematic overview of the Suzuki-Miyaura cross-coupling protocol.

Application in Polymer Science: Synthesis of High-Performance Poly(arylene amine)s

Halogenated nitroanilines are valuable monomers for the synthesis of high-performance polymers.[9][] The presence of fluorine atoms can enhance thermal stability, solubility, and introduce desirable electronic properties. The nitro group can be reduced to an amine post-polymerization to allow for further functionalization or to modulate the polymer's properties. One potential application is in the synthesis of poly(arylene amine)s via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination for Polymer Synthesis

This protocol describes the polymerization of this compound with a diamine to form a poly(arylene amine).

Materials:

  • This compound (1.0 eq)

  • Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether) (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[11]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[11]

  • Base (e.g., NaOtBu, 2.2 eq)[11]

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add the this compound and the aromatic diamine.

  • Add anhydrous toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 24-48 hours.

  • Monitor the increase in viscosity of the reaction mixture.

  • After cooling to room temperature, dilute the viscous solution with additional toluene.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer's molecular weight (GPC), thermal properties (TGA/DSC), and spectroscopic properties (NMR, IR).

Trustworthiness of the Protocol:

This protocol is designed as a self-validating system. The progress of the polymerization can be qualitatively observed by the increase in viscosity. The final polymer's properties, such as molecular weight distribution and thermal stability, will validate the success of the polymerization.

Polymerization Process Diagram

Buchwald_Hartwig_Polymerization Buchwald-Hartwig Polymerization Workflow setup Glovebox Setup: - Add Catalyst, Ligand, Base - Add Monomers & Solvent reaction Heat & Stir under Inert Atmosphere (100-110 °C, 24-48h) setup->reaction precipitation Precipitate Polymer in Non-Solvent (Methanol) reaction->precipitation isolation Filter and Wash Polymer precipitation->isolation drying Dry under Vacuum isolation->drying characterization Polymer Characterization (GPC, TGA, NMR) drying->characterization

Caption: Workflow for the synthesis of poly(arylene amine)s via Buchwald-Hartwig amination.

Potential Application in Functional Dyes and Sensors

The push-pull electronic structure that can be derived from this compound makes it a candidate for the development of functional dyes and sensors. For instance, the nitro group can act as a recognition site for certain analytes, and a change in the electronic environment upon binding could lead to a colorimetric or fluorometric response.

Hypothetical Sensor Mechanism

A hypothetical sensing mechanism could involve the reduction of the nitro group to an amine. This new amino group could then serve as a binding site for a specific analyte. The binding event would alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its absorption or emission spectrum.

Logical Relationship Diagram for a Hypothetical Sensor

Sensor_Mechanism Hypothetical Sensor Mechanism start 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline reduction Reduction of NO₂ to NH₂ start->reduction sensor_molecule Functional Sensor Molecule (with binding site) reduction->sensor_molecule binding Analyte Binding sensor_molecule->binding analyte Target Analyte analyte->binding signal Change in Optical Signal (Colorimetric/Fluorometric) binding->signal

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. Recognizing the challenges associated with achieving high yield and purity, this document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol for the critical N-methylation step. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common synthetic hurdles.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via the N-alkylation of the precursor, 4-Bromo-2,3-difluoro-6-nitroaniline. This final step is often the most significant challenge in the sequence, where yield can be compromised by incomplete reactions or the formation of byproducts.

The critical transformation involves the selective mono-methylation of the secondary amine. This guide focuses on optimizing this specific, yield-defining step.

Synthetic_Workflow cluster_start Starting Material cluster_reaction N-Methylation Reaction cluster_product Final Product SM 4-Bromo-2,3-difluoro-6-nitroaniline Reaction Reaction Mixture SM->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction FP This compound Reaction->FP Workup & Purification

Caption: Key components of the N-methylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing this compound from its aniline precursor?

A1: The primary challenge is achieving selective mono-methylation while minimizing the formation of the N,N-dimethyl dialkylation byproduct. A delicate balance of stoichiometry, temperature, and reaction time is required. Simultaneously, ensuring the reaction goes to completion to consume the starting material can be difficult, leading to complex purification steps.

Q2: How can I effectively monitor the progress of the N-methylation reaction?

A2: Thin-layer chromatography (TLC) is the most direct and rapid method for monitoring. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting aniline and the appearance of the desired product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS are recommended to precisely determine the ratio of starting material, mono-methylated product, and di-methylated byproduct.[1]

Q3: Why is the choice of base so critical for the N-methylation step?

A3: The base is crucial for deprotonating the aniline's amino group, rendering it nucleophilic enough to attack the methylating agent. An ideal base should be strong enough to ensure complete deprotonation but not so reactive that it causes degradation of the starting material or product. For instance, a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred over weaker bases like potassium carbonate (K₂CO₃) when the reaction is sluggish, as it drives the deprotonation equilibrium forward more effectively.[1]

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: If the product is an oil after purification, it may contain residual solvent or minor impurities. First, ensure all solvent is removed under a high vacuum. If it remains an oil, try inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, adding a seed crystal of previously solidified material can initiate crystallization. If these methods fail, re-purification via column chromatography may be necessary to achieve the required purity for crystallization.[1]

Troubleshooting Guide: The N-Methylation Step

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low Conversion of Starting Material (4-Bromo-2,3-difluoro-6-nitroaniline)

Your TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible CauseScientific Rationale & Recommended Solution
Ineffective Base The aniline precursor is weakly acidic, and an insufficiently strong base will not achieve complete deprotonation, leading to a slow or stalled reaction. Solution: Switch from a weaker base (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure rapid and complete formation of the nucleophilic anion.[1]
Insufficient Temperature or Time The reaction kinetics may be slow at room temperature. Solution: Monitor the reaction by TLC. If progress is slow after 2-3 hours, consider cautiously increasing the temperature in 10°C increments. A modest increase to 40-50°C can significantly improve the reaction rate without promoting side reactions. Alternatively, allow the reaction to stir longer (e.g., overnight) at room temperature.
Poor Reagent Quality Moisture in the solvent or reagents can quench the strong base (especially NaH) and hydrolyze the methylating agent. Solution: Ensure all reagents are of high purity and that the solvent is anhydrous. Use freshly opened solvents or those dried over molecular sieves.
Poor Solubility The starting material or the deprotonated intermediate may not be fully soluble in the chosen solvent, limiting reactivity. Solution: Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) which can better solvate the anionic intermediate.
Problem 2: Significant Formation of the N,N-Dimethyl Byproduct

You observe a third spot on your TLC plate, corresponding to the dialkylated product, which reduces the yield of your target compound.

Possible CauseScientific Rationale & Recommended Solution
Excess Methylating Agent Using a large excess of the methylating agent (e.g., methyl iodide) creates a high probability that the desired mono-methylated product will be alkylated a second time. Solution: Reduce the stoichiometry of the methylating agent to a slight excess (e.g., 1.05–1.1 equivalents). For greater control, add the agent slowly to the reaction mixture using a syringe pump over 30-60 minutes. This keeps its instantaneous concentration low, favoring mono-alkylation.[1]
High Reaction Temperature Elevated temperatures can increase the rate of the second methylation, making it more competitive with the first. Solution: Perform the reaction at a lower temperature (e.g., 0°C or room temperature), even if it requires a longer reaction time. This provides better kinetic discrimination between the first and second alkylation events.[1]
High Concentration A concentrated reaction mixture increases the frequency of molecular collisions, including the collision between the mono-methylated product and the methylating agent. Solution: Dilute the reaction by increasing the solvent volume. This can help improve selectivity for the desired product.

Data Presentation: N-Alkylation Reaction Parameters

The following table summarizes recommended starting conditions for the N-methylation, adapted from analogous N-alkylation procedures for structurally similar compounds.[1][2]

ParameterRecommended ConditionRationale & Notes
Starting Material 4-Bromo-2,3-difluoro-6-nitroaniline1.0 equivalent
Base Sodium Hydride (NaH), 60% in oil1.2 equivalents for complete deprotonation.
Methylating Agent Methyl Iodide (CH₃I)1.1 equivalents. Add slowly. Dimethyl sulfate can also be used.
Solvent Anhydrous Tetrahydrofuran (THF)~10-15 mL per gram of starting material.
Temperature 0°C to Room TemperatureStart at 0°C during base and methyl iodide addition, then allow to warm to RT.
Reaction Time 2-6 hoursMonitor progress by TLC until starting material is consumed.
Expected Yield 75-90%Yield is highly dependent on controlling stoichiometry and temperature to avoid byproduct formation.

Experimental Protocol: N-Methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

This protocol provides a robust methodology for the synthesis of the target compound.

Materials:
  • 4-Bromo-2,3-difluoro-6-nitroaniline (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,3-difluoro-6-nitroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous THF (10 mL/g of aniline) via cannula or syringe and stir the mixture to dissolve the starting material. Cool the flask to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C. Caution: Gas evolution (H₂) will occur. Stir the mixture at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and partition between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:
  • Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting material and any N,N-dimethyl byproduct.

Troubleshooting_Flowchart Start Analyze Reaction by TLC/HPLC Problem What is the main issue? Start->Problem LowConversion Low Conversion (>20% SM remaining) Problem->LowConversion Low Yield Dialkylation Di-methylation (>10% byproduct) Problem->Dialkylation Impurity GoodResult High Conversion & Selectivity (Proceed to Workup) Problem->GoodResult Clean Sol_LowConversion1 Use stronger base (NaH) Increase temperature cautiously LowConversion->Sol_LowConversion1 Sol_LowConversion2 Ensure anhydrous conditions Extend reaction time LowConversion->Sol_LowConversion2 Sol_Dialkylation1 Reduce CH₃I to 1.05-1.1 eq. Add CH₃I slowly Dialkylation->Sol_Dialkylation1 Sol_Dialkylation2 Run reaction at lower temp (0°C) Use more solvent Dialkylation->Sol_Dialkylation2

Caption: Troubleshooting decision tree for the N-methylation step.

References
  • PrepChem.com. Synthesis of 4-Bromo-2,6-difluoroaniline (6).

  • PrepChem.com. Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

  • ChemicalBook. 4-Bromo-2,6-difluoroaniline synthesis.

  • Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.

  • ChemicalBook. 4-Bromo-2-nitroaniline synthesis.

  • PubChem. 2,3-Difluoro-4-bromonitrobenzene.

  • BenchChem. Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

  • ChemicalBook. 4-Bromo-3-nitroanisole synthesis.

  • Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

  • Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

  • Google Patents. CN102993022A - Preparation method of bromoaniline.

  • ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

  • Sigma-Aldrich. 4-Bromo-2-methyl-6-nitroaniline 97.

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

  • BenchChem. A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.

  • BenchChem. In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

  • BenchChem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis.

  • PMC. 2-Bromo-4-nitroaniline.

  • NIH. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

  • BenchChem. Technical Support Center: 4-Bromo-3-fluoro-N-methyl-2-nitroaniline Degradation Studies.

  • PMC. Chemical probes and methods for the study of protein arginine methylation.

Sources

Technical Support Center: Purification of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS No. 1381944-44-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this critical intermediate in high purity.

Introduction

This compound is a substituted nitroaniline with a molecular formula of C₇H₅BrF₂N₂O₂ and a molecular weight of 267.03 g/mol .[1] The purity of this compound is paramount for its successful application in subsequent synthetic steps. This guide provides a comprehensive overview of common purification methods, addresses potential challenges, and offers robust protocols to ensure the high quality of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities in the synthesis of halogenated nitroanilines include:

  • Isomeric Byproducts: Incorrect positioning of the bromine atom on the aromatic ring can lead to the formation of isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Poly-brominated Species: The reaction conditions may sometimes lead to the addition of more than one bromine atom to the aromatic ring.[2]

  • Oxidation Products: Anilines can be susceptible to oxidation, which may result in colored impurities or tar-like substances.

Q2: Which purification technique is most suitable for this compound?

A2: For laboratory-scale purification, recrystallization is often the most effective and economical method for substituted nitroanilines.[3] It is excellent for removing small amounts of impurities. For more challenging separations, or when dealing with larger quantities of impurities with similar solubility profiles, column chromatography is the preferred method.[4]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be effectively determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the target compound from its impurities, allowing for accurate purity assessment. A C18 reversed-phase column is a good starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the progress of the purification and get a preliminary assessment of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. For a related compound, 4-Bromo-2-methyl-6-nitroaniline, the melting point is in the range of 143-147 °C.[5]

Q4: Are there any stability concerns with this compound during purification?

A4: While nitroanilines are generally stable compounds, prolonged exposure to high temperatures or strong acidic/basic conditions should be avoided to prevent potential degradation.[6] It is also advisable to protect the compound from light if it is found to be light-sensitive.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a more suitable solvent. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water).
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities.Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. If impurities are high, consider a preliminary purification step like a solvent wash or column chromatography.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The rate of cooling is too fast.Boil off some of the solvent to concentrate the solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Introduce a seed crystal.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor separation of the target compound from impurities. The chosen eluent system does not have the right polarity. The column was not packed properly. The column was overloaded with crude material.Perform TLC analysis to determine an optimal solvent system that gives good separation. Repack the column carefully to avoid channels and cracks. Use an appropriate amount of crude material for the size of the column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase. The compound is not very soluble in the eluent.Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound) to the eluent. Choose an eluent system in which your compound is more soluble.

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through preliminary solubility tests. Ethanol or an ethanol/water mixture is a good starting point.[3][7]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the recrystallization solvent, just enough to make a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to find a solvent system that moves the desired compound to an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Part 4: Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Product (this compound) tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities (Good Separation) column_chrom Column Chromatography decision->column_chrom Major Impurities or Similar Polarity purity_check Assess Purity (HPLC, MP) recrystallization->purity_check column_chrom->purity_check end Pure Product purity_check->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol1 Concentrate Solution no_crystals->sol1 sol2 Scratch Flask / Add Seed Crystal no_crystals->sol2 sol3 Change Solvent oiling_out->sol3 sol4 Use Minimum Hot Solvent low_yield->sol4

Caption: Common recrystallization problems and their solutions.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • 北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this key intermediate. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and the causality behind common side reactions, empowering you to troubleshoot effectively and optimize your synthetic route.

The synthesis of this highly substituted aniline is non-trivial, primarily due to the competing directing effects of the substituents and the potential for over-alkylation. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues observed in the lab.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you might encounter during the synthesis, categorized by the reaction type.

Category 1: Issues in Precursor Synthesis (Nitration & Bromination)

The regiochemistry of the final product is critically dependent on the correct functionalization of the aniline precursor. Problems at this stage will invariably lead to complex purification challenges or complete synthesis failure.

Question: My bromination step on the difluoroaniline precursor results in a significant amount of di-brominated impurity. How can I improve the selectivity for mono-bromination at the para-position?

Answer: This is a classic challenge when working with anilines, which are highly activated aromatic rings. The strong activating nature of the amine group often leads to over-bromination.

  • Mechanistic Insight: The lone pair on the aniline nitrogen donates electron density into the ring, making the ortho and para positions highly susceptible to electrophilic attack. Without moderation, this high reactivity makes it difficult to stop the reaction after a single substitution.

  • Recommended Protocol: Amide Protection: The most reliable strategy is to temporarily "tame" the activating amine by converting it into an acetamide. The acetyl group's carbonyl is electron-withdrawing, which significantly moderates the activating effect of the nitrogen lone pair.[1]

    • Protection: React your difluoroaniline starting material with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a solvent like glacial acetic acid.

    • Bromination: Perform the bromination on the resulting acetanilide. The bulk and moderated activation will now strongly favor selective mono-bromination at the para-position. Standard brominating agents like Br₂ in acetic acid are effective.[2][3][4]

    • Deprotection: The acetyl group can be easily removed by acid or base hydrolysis (e.g., refluxing with aqueous HCl in ethanol) to regenerate the free amine, now correctly brominated, ready for the subsequent nitration step.[1]

  • Troubleshooting: If di-bromination still occurs, it indicates the reaction conditions are too harsh. Consider lowering the reaction temperature during the addition of bromine and ensuring you are not exceeding one molar equivalent.

Question: During the nitration of my 4-bromo-2,3-difluoroaniline intermediate, I am observing the formation of multiple nitro-isomers. How can I ensure nitration occurs specifically at the 6-position (ortho to the amine)?

Answer: Regiocontrol during nitration is dictated by the combined electronic and steric effects of the substituents already on the ring.

  • Mechanistic Insight: The amine is a powerful ortho-, para-director. The fluorine and bromine atoms are also ortho-, para-directors, albeit weaker and deactivating. The desired 6-position is ortho to the amine and meta to the bromine. The strong directing effect of the amine group is the dominant factor.

  • Recommended Protocol:

    • Controlled Conditions: Use a standard nitrating mixture of nitric acid and sulfuric acid, but maintain a low temperature (typically 0 to 5 °C) during the addition of the aniline substrate. This minimizes oxidative side reactions and improves selectivity.

    • Order of Synthesis: Ensure that nitration is performed on the 4-bromo-2,3-difluoroaniline. The existing bromine at the 4-position helps to direct the incoming nitro group to one of the available ortho positions relative to the amine (positions 2 or 6). Given the substitution pattern, position 6 is the target.

    • Slow Addition: Add the aniline derivative slowly to the pre-cooled nitrating mixture to control the reaction exotherm and prevent localized overheating, which can lead to side products.

Category 2: N-Methylation Side Reactions

This is often the most problematic step. The goal is mono-methylation, but the product (a secondary amine) is often more nucleophilic than the starting material, leading to a common and difficult-to-separate impurity.

Question: My primary impurity is the N,N-dimethylated byproduct, 4-Bromo-2,3-difluoro-N,N-dimethyl-6-nitroaniline. How can I prevent this over-methylation?

Answer: The formation of a tertiary amine is a frequent side reaction when methylating primary or secondary anilines.[5] Controlling the stoichiometry and reactivity of the methylating agent is paramount.

  • Mechanistic Insight: After the first methylation, the resulting secondary amine (your desired product) can be deprotonated and attack another molecule of the methylating agent. Preventing this second addition is key.

  • Recommended Protocols:

    • Formaldehyde/Sulfuric Acid Method: This is a documented method for achieving mono-methylation of nitroanilines.[5] The reaction proceeds by forming an intermediate that is less susceptible to further methylation.

      • Reagents: Use a mixture of formaldehyde (or paraformaldehyde) and sulfuric acid.

      • Stoichiometry: Carefully control the molar ratio of formaldehyde to the aniline substrate. Begin with a 1:1 to 3:1 molar ratio of formaldehyde to aniline.[5] Do not use a large excess.

      • Temperature: Maintain the reaction temperature in the range of 40-80 °C.[5]

    • Alternative Methylating Agents: While reagents like dimethyl sulfate are effective, they are highly toxic and notorious for causing over-methylation. If you must use them, employ a high substrate-to-reagent ratio and consider a phase-transfer catalyst with a carefully controlled amount of base (e.g., K₂CO₃ in DMF).[6]

  • Troubleshooting: If over-methylation persists, reduce the amount of methylating agent further, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely by TLC or HPLC to quench it once the starting material is consumed but before significant tertiary amine formation.

Question: The N-methylation reaction is very slow or incomplete, leaving a large amount of unreacted starting material. What factors could be responsible?

Answer: The nucleophilicity of the aniline nitrogen is severely diminished by the presence of three strong electron-withdrawing groups (two fluorines and a nitro group), making it a poor nucleophile.

  • Mechanistic Insight: The ortho-nitro group, in particular, withdraws significant electron density from the amine, reducing its ability to attack the electrophilic methylating agent.

  • Recommended Protocol Adjustments:

    • Increase Temperature: While this risks over-methylation, a moderate increase in temperature (e.g., from 60 °C to 80-90 °C) may be necessary to drive the reaction to completion. Careful monitoring is essential.

    • Solvent Choice: Ensure you are using a suitable solvent. For methods involving bases like K₂CO₃, a polar aprotic solvent such as DMF can help to solubilize the reactants and facilitate the reaction.[6]

    • Choice of Base (if applicable): If your method uses a base to deprotonate the aniline, ensure it is strong enough. However, very strong bases like NaH can be problematic and may not be necessary.[6] A moderate base like potassium carbonate is often sufficient.

Visualizing the Synthetic Pathway & Side Reactions

A clear understanding of the reaction flow helps in anticipating and diagnosing issues.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 N-Methylation Step Start 2,3-Difluoroaniline Protected 2,3-Difluoroacetanilide Start->Protected Ac₂O Brominated 4-Bromo-2,3-difluoroacetanilide Protected->Brominated Br₂/AcOH Nitrated 4-Bromo-2,3-difluoro-6-nitroaniline Brominated->Nitrated HNO₃/H₂SO₄ (after deprotection) Final_SM 4-Bromo-2,3-difluoro-6-nitroaniline Product Desired Product: 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline Final_SM->Product CH₂O/H₂SO₄ (1st Methylation) Side_Product Side Product: N,N-Dimethyl Byproduct Product->Side_Product Excess CH₂O (2nd Methylation)

Caption: High-level workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical control parameter in the entire synthesis?

A1: Stoichiometry during the N-methylation step. An excess of the methylating agent is the most direct cause of the difficult-to-remove N,N-dimethyl impurity. Precise measurement of your starting material and methylating agent is crucial for success.

Q2: I'm having difficulty separating the final N-methyl product from the N,N-dimethyl byproduct using column chromatography. Any tips?

A2: These two compounds often have very similar polarities.

  • Optimize Your Solvent System: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or cyclohexane). Run several small-scale tests on TLC to find a solvent system that gives the best possible separation (ΔRf).

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column, which separates based on different principles and may resolve the two compounds more effectively.

Q3: What are the primary safety concerns I should be aware of?

A3:

  • Bromine: Is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive. The mixture can react violently with organic materials. Always add reagents slowly and with external cooling.

  • Methylating Agents: Many methylating agents (e.g., dimethyl sulfate) are potent carcinogens and should be handled with extreme caution. Even less hazardous alternatives should be treated as toxic.

Q4: What are the best analytical techniques for monitoring this reaction and identifying impurities?

A4: A combination of techniques is ideal for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, determining the purity of your product, and tracking the disappearance of starting material and the appearance of products and byproducts.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. It provides the molecular weight of each component, making it easy to confirm the presence of the desired product (M), unreacted starting material (M-14), and the N,N-dimethyl byproduct (M+14).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information to confirm the identity of your final product and can be used to elucidate the structure of isolated impurities.

Impurity Data Summary

The table below summarizes the key impurities, their origin, and how to identify them.

Impurity NameLikely OriginMass Difference from ProductKey ¹H NMR Signal
4-Bromo-2,3-difluoro-6-nitroanilineN-Methylation-14 DaAbsence of N-CH₃ signal; presence of N-H₂ signal.
4-Bromo-2,3-difluoro-N,N-dimethyl-6-nitroanilineN-Methylation+14 DaN-(CH₃)₂ singlet integrating to 6H.
4,6-Dibromo-2,3-difluoroanilineBrominationVariesLoss of one aromatic proton signal; isotopic pattern for two bromines in MS.
Isomeric NitroanilinesNitration0 DaDifferent chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.

References

  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluoroaniline synthesis.
  • Benchchem. (n.d.). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
  • Google Patents. (n.d.). Process for n-methylating nitroanilines and compounds prepared thereby.
  • Wiley Online Library. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Reddit. (2012). N-methyl aniline reaction.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • Benchchem. (n.d.). Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this multi-step synthesis with confidence.

Introduction: The Synthetic Challenge

This compound is a highly functionalized aromatic compound with significant potential as an intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, presents several challenges, including controlling regioselectivity in electrophilic aromatic substitution reactions, managing the directing effects of multiple substituents, and preventing unwanted side reactions. This guide provides a systematic approach to overcoming these hurdles.

Proposed Synthetic Pathway

The most logical synthetic route involves a three-step process starting from 2,3-difluoroaniline. This pathway is designed to manage the activating and deactivating effects of the substituents to achieve the desired regiochemistry at each stage.

Synthetic_Pathway Start 2,3-Difluoroaniline Step1_Product 4-Bromo-2,3-difluoroaniline Start->Step1_Product Step 1: Bromination Step2_Product 4-Bromo-2,3-difluoro-N-methylaniline Step1_Product->Step2_Product Step 2: N-Methylation Final_Product This compound Step2_Product->Final_Product Step 3: Nitration

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide: Navigating Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during each synthetic step.

Step 1: Bromination of 2,3-Difluoroaniline

The primary challenge in this step is to achieve selective mono-bromination at the para-position relative to the activating amino group.

Question: My bromination reaction has a low yield. What are the likely causes and solutions?

Answer: Low yields in the bromination of 2,3-difluoroaniline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: While many brominations are performed at or below room temperature to control selectivity, the deactivating effect of the two fluorine atoms might require slightly elevated temperatures to drive the reaction forward.[1][2] If the reaction is sluggish at room temperature, consider gently warming the mixture to 30-40°C.

  • Loss During Workup: The product, 4-bromo-2,3-difluoroaniline, has some water solubility. During the aqueous workup, ensure you thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[2][3]

Question: I am observing the formation of a significant amount of di-brominated byproducts. How can I improve selectivity for the mono-brominated product?

Answer: The formation of di-brominated species is a classic issue when the aromatic ring is highly activated. Here’s how to enhance para-selectivity:

  • Protect the Amine Group: The strong activating and ortho-, para-directing nature of the primary amine can be tempered by converting it to an acetamide. You can acetylate the 2,3-difluoroaniline with acetic anhydride first. The bulkier acetamido group sterically hinders the ortho positions and moderates the activating effect, favoring para-bromination.[4] The protecting group can be removed by acid or base hydrolysis after the bromination step.[5]

  • Control Reagent Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) slowly and dropwise to the solution of the aniline.[1][6] This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a second bromination event on the already brominated product.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) can increase selectivity by slowing down the overall reaction rate, giving the desired mono-bromination a kinetic advantage over di-bromination.

Step 2: N-Methylation of 4-Bromo-2,3-difluoroaniline

The goal is selective mono-methylation of the amine without proceeding to the di-methylated product.

Question: The N-methylation reaction is slow and gives a poor conversion rate. How can I drive it to completion?

Answer: Incomplete methylation is often due to the reduced nucleophilicity of the aniline nitrogen, which is affected by the electron-withdrawing halogen substituents.

  • Choice of Base and Solvent: A strong base is typically required to deprotonate the aniline, making it a more potent nucleophile. Consider using sodium hydride (NaH) in an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Alternatively, bases like cesium carbonate have shown high efficacy in Ru-catalyzed methylation reactions.[7]

  • Methylating Agent: While methyl iodide is a common methylating agent, dimethyl sulfate is more reactive and may be more effective for less nucleophilic anilines. However, exercise extreme caution as it is highly toxic. Greener alternatives like dimethyl carbonate (DMC) can also be effective, though they often require higher temperatures (e.g., 150-250°C) and sometimes the use of a continuous flow reactor to achieve good yields.

  • Temperature: If using milder conditions, a moderate increase in temperature (e.g., refluxing in THF) can improve the reaction rate. For systems using DMC, significantly higher temperatures are often necessary.[8]

Question: My main byproduct is the N,N-dimethylated aniline. How can I favor mono-methylation?

Answer: Over-methylation occurs because the resulting N-methylaniline can be more nucleophilic than the starting primary aniline.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.2 equivalents) of the methylating agent. A large excess will significantly increase the rate of the second methylation.

  • Slow Addition: Similar to the bromination step, add the methylating agent slowly to the reaction mixture to maintain its low concentration.

  • In Situ Protection Strategy: Using dimethyl carbonate (DMC) can favor mono-methylation through an in situ protection-deprotection pathway involving a carbamate intermediate, which is less prone to overalkylation.[8]

Step 3: Nitration of 4-Bromo-2,3-difluoro-N-methylaniline

This is a critical and potentially hazardous step. The key is to control the reaction conditions to ensure selective nitration at the C6 position.

Question: The nitration reaction is not proceeding, or the yield is very low with a lot of starting material recovered.

Answer: A stalled nitration reaction on a deactivated ring is a common issue.

  • Insufficiently Strong Nitrating Agent: The combination of two deactivating fluorine atoms and one deactivating bromine atom makes the aromatic ring electron-poor. A standard mixture of nitric acid and sulfuric acid is necessary. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[9][10][11] For heavily deactivated rings, using fuming nitric acid or oleum (fuming sulfuric acid) might be necessary, but this also increases the risk of side reactions.[12][13]

  • Reaction Temperature is Too Low: While temperature control is crucial for safety and selectivity, a temperature that is too low can effectively halt the reaction. A common starting point is 0-10°C. If no reaction is observed, the temperature can be allowed to slowly rise, but it should be carefully monitored.[14]

Question: My reaction is producing multiple isomers instead of the desired 6-nitro product. How do I improve regioselectivity?

Answer: The final position of the nitro group is determined by the combined directing effects of the existing substituents. The N-methyl group is a strong ortho-, para-director, the fluorine atoms are weak ortho-, para-directors, and the bromine is also an ortho-, para-director.

  • Understanding Directing Effects: The N-methyl group is the most powerful activating and directing group. It will strongly direct the incoming electrophile (NO₂⁺) to its ortho and para positions. The para position is already blocked by the bromine atom. This leaves the two ortho positions (C2 and C6). The C2 position is sterically hindered by the adjacent fluorine atom and the N-methyl group itself. Therefore, nitration is electronically and sterically favored at the C6 position. If you are seeing other isomers, it could be due to extreme reaction conditions.

  • Control the Temperature: Overly aggressive conditions (high temperature, very strong acid) can overcome the subtle directing effects and lead to a mixture of products. Maintain a low and controlled temperature throughout the addition of the nitrating mixture.

Question: The nitration reaction is highly exothermic and difficult to control. What are the best safety practices?

Answer: Nitration reactions are notoriously exothermic and can run away if not properly managed.

  • Cooling Bath: Always perform the reaction in an ice or ice/salt bath to dissipate the heat generated.

  • Slow Addition: Add the nitrating agent (either nitric acid to the substrate in sulfuric acid, or the mixed acid to the substrate) very slowly, drop by drop, using an addition funnel.

  • Constant Monitoring: Monitor the internal temperature of the reaction flask continuously with a thermometer. Do not let the temperature exceed the desired range (e.g., 0-10°C).

  • Scale: When attempting this reaction for the first time, work on a small scale to understand its behavior before scaling up.

Troubleshooting Decision Tree

Troubleshooting_Nitration StartNode Problem with Nitration Step CheckNode1 Low or No Conversion? StartNode->CheckNode1 Identify Issue CheckNode CheckNode SolutionNode SolutionNode CheckNode2 Temperature < 0°C? CheckNode1->CheckNode2 Yes CheckNode3 Multiple Isomers Formed? CheckNode1->CheckNode3 No Solution1a Gradually increase temp. to 5-10°C. Monitor via TLC. CheckNode2->Solution1a Yes Solution1b Increase H₂SO₄ concentration to generate more NO₂⁺. CheckNode2->Solution1b No Solution2 Reduce reaction temperature. Ensure slow, dropwise addition of nitrating agent. CheckNode3->Solution2 Yes CheckNode4 Low Yield / Dark Color? CheckNode3->CheckNode4 No Solution3 Possible oxidation/decomposition. Minimize reaction time. Ensure temp. does not rise above 10°C. CheckNode4->Solution3 Yes

Caption: Decision tree for troubleshooting the nitration step.

Frequently Asked Questions (FAQs)

Q1: Is the proposed synthetic sequence (Bromination -> N-Methylation -> Nitration) the only viable option?

A1: While other sequences are possible, this order is generally preferred. Nitrating earlier would place a strongly deactivating nitro group on the ring, making subsequent bromination or N-methylation much more difficult. Performing N-methylation before bromination is also possible, but the N-methyl group is a stronger activator than the primary amine, which could lead to a higher chance of over-bromination.

Q2: What are the best analytical techniques to monitor these reactions?

A2: Thin Layer Chromatography (TLC) is indispensable for monitoring the consumption of starting material and the formation of the product in each step. A typical mobile phase would be a mixture of hexane and ethyl acetate; the optimal ratio will need to be determined empirically. For structural confirmation of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential.

Q3: How should the final product, this compound, be purified?

A3: The crude product obtained after the final nitration and workup will likely contain residual acids and some byproducts. Purification can typically be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may also be an effective final purification step.

Summary of Recommended Reaction Conditions

StepReactionKey ReagentsSolventTemperatureKey Considerations
1 Bromination Br₂ or NBSAcetic Acid0 - 25°CSlow addition to control selectivity. Consider amine protection.[1][4][6]
2 N-Methylation CH₃I or (CH₃)₂CO₃THF or DMF25 - 150°CRequires a suitable base (e.g., NaH). Careful control of stoichiometry to avoid di-methylation.[7]
3 Nitration Conc. HNO₃ / Conc. H₂SO₄Sulfuric Acid0 - 10°CHighly exothermic; requires strict temperature control and slow addition.[9][11][14]

References

  • Quora. (2021). Why is sulfuric acid used in aromatic nitration?[Link]

  • Khan Academy. (n.d.). Nitration. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Time on stream studies on N-methylation of aniline with methanol. [Link]

  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]

  • National Institutes of Health. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

  • Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2,3-difluoroaniline. [Link]

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

Sources

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term stability of the material.

Introduction to the Stability of this compound

This compound is a complex molecule with several reactive functional groups that can be susceptible to degradation under various conditions. The presence of a nitro group, a secondary amine, and halogen substituents on the aromatic ring creates a molecule with specific stability considerations. Understanding these is crucial for its effective use in research and development.

This guide is structured to address common challenges and questions, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dry, and dark environment.[1][2][3][4] A tightly sealed container is essential to protect it from atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.[5] Some related nitroaniline compounds are known to be light-sensitive, so storage in an amber vial or a light-blocking container is a necessary precaution.[6]

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down potential thermal degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation of the aniline moiety.
Light Amber vial or light-proof containerProtects against photodegradation, a common issue for nitroaromatic compounds.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the functional groups.

Q2: Is this compound sensitive to pH?

Yes, the compound is expected to be sensitive to both acidic and basic conditions, particularly at elevated temperatures.

  • Acidic Conditions: Strong acids can protonate the aniline nitrogen, which may alter its reactivity. Under harsh acidic conditions and heat, hydrolysis of the N-methyl group or even the nitro group can occur.[7]

  • Basic Conditions: Strong bases can deprotonate the aniline nitrogen, potentially increasing its susceptibility to oxidation. Alkaline hydrolysis can also lead to the degradation of the molecule.[7]

It is advisable to use this compound in buffered solutions when pH control is critical for an experimental outcome.

Q3: What are the primary degradation pathways for this molecule?

Based on its structure, this compound is susceptible to several degradation pathways:

  • Photodegradation: The nitroaromatic structure makes it prone to degradation upon exposure to UV or even visible light. This can involve the reduction of the nitro group to a nitroso or amino group.[7][8]

  • Hydrolysis: Under either acidic or basic conditions, particularly with heat, the molecule can undergo hydrolysis. This may lead to the cleavage of the N-methyl group.

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of N-oxides or colored degradation products.[7]

  • Thermal Degradation: At elevated temperatures, the molecule can decompose. Halogenated nitroaromatic compounds can undergo complex thermal decomposition reactions.[4]

Q4: Are there any known incompatibilities with other chemical reagents?

Yes, care should be taken to avoid mixing this compound with the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates can lead to rapid and potentially hazardous degradation.[4]

  • Strong Acids and Acid Chlorides: These can react with the aniline group and may lead to unwanted side reactions or degradation.[4]

  • Strong Bases: Can promote hydrolysis and oxidation.

  • Reducing Agents: Can reduce the nitro group, leading to the formation of different compounds.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation with this compound.

Problem 1: The solid compound has changed color from its initial appearance (e.g., yellow to brown).

  • Potential Cause: This is often a sign of degradation, likely due to oxidation or photodegradation. Exposure to air and light can generate colored impurities.

  • Solution:

    • Verify Purity: Analyze a small sample of the discolored material using an appropriate analytical method like HPLC or LC-MS to identify impurities.

    • Purification: If the degradation is minor, the compound may be purified by recrystallization or column chromatography.

    • Preventative Measures: For future use, ensure the compound is stored under an inert atmosphere, in a tightly sealed, light-proof container, and at the recommended refrigerated temperature.

Problem 2: Unexpected spots or peaks are observed in TLC or HPLC analysis of a reaction mixture.

  • Potential Cause: These unexpected signals could be degradation products of the starting material or side products from the reaction. The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of this compound.

  • Troubleshooting Workflow:

G start Unexpected peaks in HPLC/TLC check_blank Run a blank with starting material under reaction conditions (no other reagents) start->check_blank peaks_present Peaks present in blank? check_blank->peaks_present yes Yes peaks_present->yes no No peaks_present->no degradation Starting material is degrading under reaction conditions yes->degradation side_reaction Peaks are likely side-products of the intended reaction no->side_reaction optimize Optimize reaction conditions: - Lower temperature - Use degassed solvents - Protect from light - Adjust pH degradation->optimize analyze_side_products Analyze and identify side-products to understand reaction mechanism side_reaction->analyze_side_products

Caption: Troubleshooting workflow for unexpected analytical signals.

Problem 3: Low yield in a reaction where this compound is a reactant.

  • Potential Cause: The low yield could be due to the degradation of the starting material before or during the reaction. It could also be due to the formation of stable, unreactive intermediates.

  • Solution:

    • Confirm Starting Material Purity: Before starting the reaction, confirm the purity of your this compound.

    • Reaction Monitoring: Monitor the reaction progress over time using TLC or HPLC to see if the starting material is being consumed and if degradation products are forming.

    • Optimize Conditions: As detailed in the workflow above, consider modifying the reaction conditions to be milder. Using degassed solvents can be particularly important if oxidation is suspected.

Experimental Protocols: Stability Testing

For researchers needing to perform their own stability studies, the following forced degradation protocol can be adapted. This is based on general principles for stress testing of chemical compounds.[7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Forced Degradation Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of the compound in a suitable solvent (e.g., Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid, 70°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress analysis Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize major degradants using LC-MS/MS analysis->characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 70°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation and identify the peaks of the degradation products. For significant degradation products, further characterization using techniques like LC-MS/MS is recommended to elucidate their structures.

By following this guide, researchers can better anticipate and mitigate stability issues with this compound, leading to more reliable and reproducible experimental results.

References

  • East Harbour Group. (2022, February 14).
  • Sigma-Aldrich. 4-Bromo-2,6-difluoroaniline 98%.
  • Chemos GmbH & Co. KG.
  • Safety data sheet according to 1907/2006/EC, Article 31.
  • BenchChem. (2025).
  • Sigma-Aldrich. 4-Bromo-2-methyl-6-nitroaniline 97%.
  • Sigma-Aldrich. 4-Bromo-2-nitroaniline 97%.
  • Hoffman Fine Chemicals. CAS 952183-01-6 | 4-Bromo-3-fluoro-2-methyl-6-nitroaniline.
  • NOAA. N-METHYL-4-NITROANILINE.
  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%.
  • NIST. 4-Bromo-2-methyl-6-nitroaniline.
  • ChemicalBook. This compound.
  • ChemicalBook. 4-Bromo-2,6-difluoroaniline.
  • TCI Chemicals. 4-Bromo-2-methyl-6-nitroaniline.
  • PubChem. 2,6-Dibromo-4-nitroaniline.
  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • ResearchGate.
  • BenchChem. physical properties of 4-Bromo-2-nitroaniline.

Sources

Technical Support Center: A Guide to Identifying Impurities in 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purity assessment for this complex molecule. Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount for safety, efficacy, and regulatory compliance. This document provides in-depth, practical guidance in a question-and-answer format to help you identify, troubleshoot, and characterize potential impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and analysis of this compound.

Q1: What are the most probable impurities I should expect in a newly synthesized batch?

A: Impurities can generally be categorized as synthesis-related or degradation-related. For a compound like this compound, the most probable synthesis-related impurities include:

  • Positional Isomers: The nitration step is a critical phase where isomers can form. Depending on the directing effects of the substituents on the aniline precursor, you might find isomers where the nitro group is at a different position on the aromatic ring. For instance, direct nitration of aniline derivatives can produce a mixture of isomers, with the formation of a 2-nitro isomer being a common side reaction.[1]

  • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors, such as the non-nitrated or non-methylated parent aniline.

  • Over-reacted Species: The formation of di-nitrated or other polysubstituted byproducts can occur under harsh reaction conditions.

  • Dehalogenated Impurities: Loss of a bromine or fluorine atom during synthesis, particularly under reductive conditions, can lead to related impurities.

Q2: My sample of this compound is a darker yellow or brown than expected. What could be the cause?

A: Freshly prepared aromatic amines are often light in color, but they can darken upon exposure to air and light.[2] This discoloration is typically due to the formation of highly colored oxidized impurities.[2] The N-methylamino group is susceptible to oxidation, which can lead to the formation of complex colored bodies. We recommend storing the material in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize this degradation.

Q3: What is the best analytical technique to get a quick and reliable purity profile of my sample?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this purpose. It is highly effective for separating and quantifying non-volatile organic compounds. Given the presence of the nitroaniline chromophore, this molecule has strong UV absorbance, making detection sensitive and straightforward. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is an excellent starting point for method development.[3]

Q4: I have detected an unknown impurity peak in my HPLC chromatogram. How do I proceed with its identification?

A: A systematic approach is required. The first step is to use HPLC coupled with Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. This provides crucial initial information. If available, High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, allowing you to predict the elemental formula. For unambiguous structural confirmation, the impurity must be isolated, typically using preparative HPLC, and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).

Section 2: Troubleshooting Guide for Impurity Analysis

This section provides solutions to specific experimental challenges you may encounter.

Problem 1: Poor chromatographic resolution between the main compound and a key impurity in Reverse-Phase HPLC.

  • Initial Observation: You see a shoulder on your main peak or two peaks that are not baseline-separated, making accurate quantification impossible.

  • Causality & Troubleshooting: This issue is common when dealing with structurally similar impurities, such as positional isomers, which have very similar polarities. The goal is to exploit subtle differences in their physicochemical properties to achieve separation.

Troubleshooting StepRationale
1. Decrease Gradient Slope A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation.
2. Change Organic Modifier Switch from acetonitrile to methanol (or vice versa). Their different selectivities arise from methanol's ability to act as a hydrogen-bond donor, which can alter interactions with your analytes and the stationary phase.
3. Modify Mobile Phase pH The N-methylamino group has a basic pKa. Adjusting the pH of the aqueous mobile phase can change the ionization state of the molecule and its impurities, significantly impacting retention and selectivity.
4. Use an Alternative Column Chemistry If a standard C18 column fails, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These stationary phases offer alternative separation mechanisms, such as π-π interactions, which are particularly effective for aromatic and halogenated compounds.[4]
5. Lower Column Temperature Reducing the column temperature can sometimes enhance resolution between closely eluting peaks, although it will increase backpressure and run time.[4]

Problem 2: A significant impurity is detected by GC-MS, but it is absent in the HPLC-UV chromatogram.

  • Initial Observation: A peak appears in your Gas Chromatography-Mass Spectrometry (GC-MS) total ion chromatogram (TIC) that does not correspond to any peak in your HPLC analysis.

  • Causality & Troubleshooting: This discrepancy suggests a difference in how the impurity behaves under the two analytical conditions.

Probable CauseTroubleshooting Action
Lack of UV Chromophore The impurity may not absorb UV light at the wavelength used for HPLC detection (e.g., a saturated byproduct from a reagent). Use a Photodiode Array (PDA) detector to examine the entire UV spectrum. If no absorbance is found, techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) may be necessary.
High Volatility The impurity might be a volatile or semi-volatile compound (e.g., residual solvent) that is lost during HPLC sample preparation (e.g., if using a rotary evaporator) or elutes with the solvent front. GC-MS is highly sensitive to such compounds.
Thermal Degradation in GC Inlet Conversely, the peak in the GC-MS could be a degradant of the main compound formed in the hot GC inlet, not an actual impurity in the sample. To test this, lower the GC inlet temperature and observe if the peak area decreases.

Problem 3: The mass of an impurity from LC-MS does not match any expected synthetic byproducts.

  • Initial Observation: You identify a peak with an m/z value that cannot be explained by simple synthetic side reactions (e.g., loss of a functional group, isomerism).

  • Causality & Troubleshooting: This often points to an unexpected reaction, degradation, or an artifact of the analysis itself.

Probable CauseTroubleshooting Action
MS Adduct Formation The observed m/z may not be [M+H]⁺. It could be an adduct with salts or solvents, such as [M+Na]⁺, [M+K]⁺, or [M+CH₃CN+H]⁺. Review your mass spectrum for these common adducts.
Unanticipated Degradation The compound may be unstable under certain conditions. A forced degradation study is the definitive way to investigate this.[5] Exposing the sample to acid, base, heat, light, and oxidative stress can help you purposefully generate and identify potential degradants.
Reaction with Reagents/Solvents The impurity could be the product of a reaction between your compound and a reagent or solvent used in the workup or analysis. Review all chemicals used in your process for potential reactivity.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your analytical work.

Protocol 1: HPLC-UV Method for Impurity Profiling

This reverse-phase HPLC method is designed for the separation and quantification of this compound and its related impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (or monitor multiple wavelengths with PDA).

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
25.01090
30.01090
30.19010
35.09010
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). .

  • System Suitability:

    • Before analysis, inject the diluent to ensure no carryover.

    • Inject a standard solution five times to check for system precision (RSD < 2.0%).

    • The standard chromatogram should exhibit a tailing factor between 0.9 and 1.5 for the main peak.

Protocol 2: GC-MS Analysis for Volatile and Semi-Volatile Impurities

This method is useful for identifying impurities not amenable to HPLC, such as residual solvents or thermally stable byproducts. Because anilines can exhibit poor peak shape in GC, derivatization is sometimes required.[6]

  • Instrumentation:

    • GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation (Without Derivatization):

    • Dissolve ~1 mg of the sample in 1 mL of high-purity Methanol or Dichloromethane.

  • Sample Preparation (With Derivatization - Optional):

    • Rationale: Derivatization can improve the volatility and peak shape of polar analytes by replacing active hydrogens.

    • Dry down an aliquot of the sample solution under nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes before injection.

Section 4: Visualizing the Impurity Identification Workflow

The following diagram outlines the logical process for identifying an unknown impurity from initial detection to final structural confirmation.

Impurity_Identification_Workflow cluster_detection Phase 1: Detection & Initial Characterization cluster_investigation Phase 2: Investigation & Hypothesis cluster_confirmation Phase 3: Isolation & Confirmation start Unknown Peak Detected in HPLC/GC lcms LC-MS Analysis start->lcms  Obtain MW hrms High-Resolution MS (HRMS) lcms->hrms  For higher accuracy formula Determine Molecular Weight & Predict Elemental Formula hrms->formula db_search Search Databases (e.g., SciFinder, NIST) formula->db_search synthesis_review Review Synthetic Pathway formula->synthesis_review degradation_study Conduct Forced Degradation Study formula->degradation_study hypothesis Propose Putative Structures db_search->hypothesis synthesis_review->hypothesis degradation_study->hypothesis isolation Isolate Impurity (Prep HPLC) hypothesis->isolation nmr Structural Elucidation (1H, 13C, 19F NMR) isolation->nmr final_id Confirm Structure & Document Findings nmr->final_id

Caption: Workflow for the systematic identification of an unknown impurity.

References

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Wiley-VCH GmbH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (2016). Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules, 26(11), 3328. Retrieved from [Link]

  • Google Patents. (2014). CN103848706A - Synthesis method of substituted nitroaniline.
  • IU Indianapolis ScholarWorks. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 2, 23-28. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline (CAS 1381944-44-0). This guide is designed for researchers, chemists, and drug development professionals engaged in the production of this complex halogenated and nitrated aniline derivative. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy, safety, and properties of this compound.

Q1: What is the most logical synthetic pathway for scaling up this compound?

A1: The synthesis of this compound logically proceeds through a two-step sequence starting from the commercially available 2,3-difluoro-6-nitroaniline. The two primary retrosynthetic routes are:

  • Route A: N-methylation of 2,3-difluoro-6-nitroaniline followed by regioselective bromination.

  • Route B: Regioselective bromination of 2,3-difluoro-6-nitroaniline followed by N-methylation.

Route A is generally preferred for scale-up. The electron-withdrawing nitro group and fluorine atoms deactivate the aromatic ring, making the initial bromination (Route B) potentially sluggish and requiring harsher conditions, which can reduce selectivity. Performing the N-methylation first provides a more activated substrate for the subsequent electrophilic bromination, potentially leading to better control and yield.

Synthetic_Pathway Start 2,3-Difluoro-6-nitroaniline (Starting Material) StepA1 Step 1A: N-Methylation (e.g., MeI, K₂CO₃) Start->StepA1 Route A (Preferred) StepB1 Step 1B: Bromination (Harsher Conditions) Start->StepB1 Route B (Alternative) IntermediateA N-Methyl-2,3-difluoro-6-nitroaniline StepA1->IntermediateA StepA2 Step 2A: Bromination (e.g., Br₂, Acetic Acid) IntermediateA->StepA2 FinalProduct This compound StepA2->FinalProduct IntermediateB 4-Bromo-2,3-difluoro-6-nitroaniline StepB1->IntermediateB StepB2 Step 2B: N-Methylation IntermediateB->StepB2 StepB2->FinalProduct

Caption: Preferred (A) and alternative (B) synthetic routes.

Q2: What are the primary safety concerns when handling nitrated aromatic compounds on a larger scale?

A2: Aromatic nitro compounds present significant safety hazards that are amplified during scale-up.[1] Key concerns include:

  • Thermal Instability: Many nitroaromatics are thermally unstable and can decompose exothermically, potentially leading to runaway reactions or explosions, especially when heated under confinement.[2]

  • Toxicity: These compounds and their intermediates can be toxic upon inhalation, ingestion, or skin contact.[3] Vapors and dust must be controlled.

  • Fire and Explosion Hazard: Nitration reactions are highly exothermic and can react violently with reducing agents, strong bases, or organic materials.[4] Spent acid from nitration can also be unstable.[1]

  • Waste Disposal: Acidic and organic waste streams are hazardous and require specialized treatment to mitigate environmental impact.[3]

All operations should be conducted in a well-ventilated area (or within a closed system), with strict temperature control and emergency preparedness plans in place.[4][5]

Q3: How can I monitor the progress of the N-methylation and bromination reactions effectively?

A3: For both reaction steps, Thin-Layer Chromatography (TLC) is an excellent, rapid qualitative tool for monitoring the consumption of starting material and the appearance of the product. For more quantitative analysis, especially during process optimization and scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. A typical starting mobile phase for both TLC and HPLC would be a mixture of hexane and ethyl acetate.

Part 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or incomplete conversion during the N-methylation of 2,3-difluoro-6-nitroaniline.

  • Possible Cause 1: Insufficient Base Strength or Stoichiometry. The nucleophilicity of the aniline is reduced by the electron-withdrawing fluorine and nitro groups, requiring an effective base to deprotonate the amine.[6]

    • Solution: Ensure at least 2.0 equivalents of a suitable base like anhydrous potassium carbonate (K₂CO₃) are used. For a stronger, non-nucleophilic base, consider sodium hydride (NaH), but use with extreme caution, especially on scale, due to its reactivity with moisture. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Possible Cause 2: Inactive Alkylating Agent or Suboptimal Temperature. The methylating agent (e.g., methyl iodide) may have degraded, or the reaction temperature may be too low for the deactivated substrate.

    • Solution: Use a fresh, high-purity methylating agent. While the reaction can be started at room temperature, gentle heating to 50-80 °C is often necessary to drive the reaction to completion.[6][7] Monitor by TLC or HPLC to avoid decomposition at higher temperatures.

  • Possible Cause 3: Formation of Dialkylated Byproduct. Over-alkylation to form the N,N-dimethylated aniline can occur, reducing the yield of the desired mono-methylated product.[7]

    • Solution: Use the methylating agent in slight excess (1.05-1.2 equivalents). Avoid a large excess. Add the alkylating agent slowly to the mixture of the aniline and base to maintain a low instantaneous concentration, which favors mono-alkylation.

Problem 2: Poor regioselectivity during the bromination step, leading to multiple bromo-isomers.

  • Possible Cause 1: Overly Harsh Reaction Conditions. The directing effects of the -NHMe, -NO₂, and -F groups compete. The strongly activating -NHMe group directs ortho- and para-, while the -NO₂ group is a meta-director. High temperatures or highly reactive brominating agents can overcome the subtle differences in activation, leading to a mixture of products.[8]

    • Solution: Maintain strict temperature control. Start the reaction at a low temperature (e.g., 0-10 °C) during the addition of bromine and allow it to slowly warm to room temperature.[9][10] Using a solution of bromine in a suitable solvent (like acetic acid) and adding it dropwise allows for better heat management and concentration control.[9]

  • Possible Cause 2: Formation of Di-bromo and Tri-bromo species. The product is still an activated ring and can undergo further bromination.

    • Solution: Use bromine in a stoichiometric amount (1.0 equivalent) or a very slight excess. Quench the reaction promptly with a reducing agent like sodium thiosulfate once HPLC or TLC analysis shows complete consumption of the starting material.[9] This will destroy any excess bromine and prevent further reaction.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Presence of closely related impurities and residual reagents. Isomeric byproducts or unreacted starting materials can co-crystallize or have similar polarity to the desired product, making purification challenging.

    • Solution 1 (Chromatography): For lab scale, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[7] This allows for the separation of compounds with different polarities.

    • Solution 2 (Recrystallization): For larger scales, recrystallization is more practical. A solvent screen should be performed to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution. Ethanol or isopropanol/water mixtures are good starting points.

    • Solution 3 (Distillation/Work-up): For certain aniline derivatives, steam distillation has been used to purify the product.[9] A thorough aqueous work-up, including washes with a mild base (e.g., sodium bicarbonate solution) to remove acidic residue and brine to aid phase separation, is critical before any final purification step.[11]

Part 3: Experimental Protocols & Data

The following protocols are adapted from established procedures for analogous compounds and represent a logical starting point for optimization.[6][7][9]

Protocol 1: N-Methylation of 2,3-difluoro-6-nitroaniline
ParameterValue/ConditionRationale
Reactants
2,3-Difluoro-6-nitroaniline1.0 eqStarting Material
Methyl Iodide (MeI)1.1 eqMethylating agent; slight excess to ensure conversion.
Potassium Carbonate (K₂CO₃)2.0 eqAnhydrous; acts as the base to deprotonate the aniline.
Solvent Anhydrous Dimethylformamide (DMF)Aprotic polar solvent, effectively solubilizes reactants.
Conditions
TemperatureAdd MeI at RT, then heat to 60-80 °CInitial control, then thermal energy to drive reaction.
Reaction Time4-12 hoursMonitor by TLC/HPLC for completion.
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inerted reactor, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Reagent Addition: Begin vigorous stirring. Slowly add methyl iodide (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress every 1-2 hours using TLC or HPLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding the reaction mixture to a separate vessel containing cold water (approx. 10 volumes).

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-2,3-difluoro-6-nitroaniline. The product can be purified by chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Bromination of N-Methyl-2,3-difluoro-6-nitroaniline

Bromination_Workflow cluster_setup Reaction Setup & Execution cluster_workup Work-up & Purification A Dissolve Intermediate in Glacial Acetic Acid B Cool solution to 0-10 °C A->B D Add Br₂ solution dropwise maintaining T < 15 °C B->D C Prepare solution of Br₂ (1.0 eq) in Acetic Acid C->D E Stir at room temperature for 2-4 hours D->E F Monitor by HPLC/TLC E->F G Quench with aq. Sodium Thiosulfate F->G Upon Completion H Add Sodium Acetate and Water G->H I Filter crude product H->I J Recrystallize from Ethanol/Water I->J

Caption: Experimental workflow for the bromination step.

Step-by-Step Procedure:

  • Reaction Setup: In a reactor protected from light, dissolve the crude or pure N-Methyl-2,3-difluoro-6-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-10 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material.

  • Quenching: Cool the mixture back to ~10 °C and quench by adding an aqueous solution of sodium thiosulfate to neutralize any excess bromine.

  • Precipitation: Add sodium acetate followed by cold water to precipitate the crude product.

  • Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Corma, A., & Serna, P. (2006). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols, 1(6), 2590-2595. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]

  • Semantic Scholar. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. [Link]

  • Google Patents. (n.d.).
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • Martin-Luther-Universität Halle-Wittenberg. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline . The unique electronic and steric properties of this molecule require careful consideration in catalyst selection and reaction optimization for successful cross-coupling. This document provides in-depth, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the underlying chemical principles.

The structure of this compound presents a fascinating challenge. It is an aryl bromide that is highly activated towards oxidative addition due to the potent electron-withdrawing effects of the ortho/para nitro group and the two fluorine atoms. However, these same features, coupled with the presence of a secondary aniline moiety, create a landscape ripe for potential side reactions and catalyst inhibition. This guide will help you maximize your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: You are dealing with a substrate that has several competing electronic and functional features:

  • High Electron Deficiency: The aryl ring is exceptionally electron-poor due to the nitro group and two fluorine atoms. This significantly accelerates the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often a favorable characteristic.[1]

  • Functional Group Incompatibility: The nitro group (-NO2) is susceptible to reduction under certain catalytic conditions, which can lead to undesired side products. Furthermore, the N-methylamino group (-NHMe) can potentially coordinate to the palladium center, leading to catalyst inhibition or side reactions.

  • Steric Hindrance: The bromine at C4 is flanked by a fluorine atom at C3, which introduces moderate steric bulk that can influence the approach of the catalyst.

  • Challenging Reductive Elimination: The same electron-withdrawing groups that facilitate oxidative addition can make the final, product-forming reductive elimination step of the catalytic cycle more difficult.[2]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

A2: Given the C-Br bond, the most viable and commonly employed reactions are C-C and C-N bond-forming cross-couplings.[3]

  • Suzuki-Miyaura Coupling: This is a robust choice for forming C-C bonds with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters.[4][5] Its tolerance for various functional groups makes it a strong starting point.

  • Sonogashira Coupling: For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the premier method.[6] Careful selection of copper-free conditions may be necessary to prevent homo-coupling of the alkyne partner, a common side reaction known as Glaser coupling.[7]

  • Buchwald-Hartwig Amination: While your substrate is an aniline itself, this reaction is critical for synthesizing related structures by coupling an aryl bromide with an amine. The principles for catalyst selection in Buchwald-Hartwig reactions are highly relevant here, as they are designed to handle complex nitrogen-containing molecules.[8]

Q3: How do the strong electron-withdrawing groups (EWGs) on the aromatic ring influence catalyst selection?

A3: The EWGs make the oxidative addition step kinetically favorable. Therefore, the catalyst system does not need to be exceedingly reactive to break the C-Br bond. The primary challenge shifts to ensuring the catalyst is stable throughout the cycle and can efficiently promote the transmetalation and reductive elimination steps. For this, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended.[9] These ligands form stable, monoligated palladium complexes that are highly active and can prevent common deactivation pathways.[7]

Recommended Starting Conditions for Key Reactions

The following table provides scientifically grounded starting points for your experiments. These are not universal solutions but are robust systems known to perform well with challenging, electron-deficient aryl bromides.

Reaction TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1%)SPhos (4%) or RuPhos (4%)K₃PO₄ (2.0) or K₂CO₃ (2.0)1,4-Dioxane / H₂O (10:1)80-100
Sonogashira (Cu-free) Pd(OAc)₂ (2%) or PdCl₂(PPh₃)₂ (3%)SPhos (4%) or XPhos (4%)Cs₂CO₃ (2.0) or Et₃N (3.0)Toluene or DMF60-90
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)BrettPhos (2-4%)NaOtBu (1.5) or LHMDS (1.5)Toluene or THF90-110

Troubleshooting Guide

Q4: My reaction has stalled with low conversion of the starting material. What are the most likely causes and how do I fix them?

A4: Low conversion with an activated substrate like this often points to catalyst deactivation rather than a slow oxidative addition.

  • Causality: The active Pd(0) species can be unstable, leading to the formation of inactive palladium black. Additionally, the nitro or amino groups on your substrate could be coordinating to the palladium center, inhibiting catalysis.

  • Troubleshooting Steps:

    • Increase Ligand-to-Metal Ratio: Try increasing the ligand-to-palladium ratio from 2:1 to 4:1. The excess ligand helps to stabilize the active catalytic species and prevent aggregation into palladium black.

    • Switch to a Precatalyst: Use a modern, air-stable precatalyst (e.g., SPhos-Pd-G3, BrettPhos-Pd-G3). These systems are designed to generate the active, monoligated Pd(0) species slowly and consistently in solution, minimizing deactivation pathways.

    • Evaluate Your Base: For Suzuki reactions, ensure your base is sufficiently strong to promote transmetalation but not so strong that it degrades the substrate or boronic acid.[9] Switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) can often improve results. For Buchwald-Hartwig, ensure your base (e.g., NaOtBu) is fresh and handled under inert conditions.

    • Increase Temperature: While the substrate is activated, the overall catalytic cycle may still require thermal energy. Increase the temperature in 10-15 °C increments.

Q5: I'm observing a significant amount of a side product that appears to be the debrominated starting material (hydrodehalogenation). Why is this happening?

A5: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.

  • Causality: This side reaction can occur through several pathways. It can be caused by a reaction between the palladium-aryl intermediate and trace amounts of water, base, or even the solvent, leading to the replacement of the bromine atom with hydrogen.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Ensure your reaction is set up under a scrupulously maintained inert atmosphere (Argon or Nitrogen).[10]

    • Change the Base: Some bases are more prone to causing this side reaction. If you are using a strong alkoxide like NaOtBu, consider switching to a weaker carbonate or phosphate base if the reaction type allows.

    • Select a Different Ligand: Ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway. Experiment with a different class of bulky, electron-rich ligands.

Q6: My mass spectrometry analysis suggests the nitro group is being reduced. How can I prevent this unwanted side reaction?

A6: Reduction of the nitro group is a known issue in cross-coupling chemistry, especially when using phosphine ligands which can act as reducing agents at elevated temperatures.[11][12]

  • Causality: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This is often mediated by the phosphine ligand itself being oxidized (phosphine -> phosphine oxide).

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the simplest first step. A lower temperature will disfavor the high-activation-energy pathway of nitro reduction.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-incubation and subsequent side reactions.

    • Switch to N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, SImes) are generally more resistant to oxidation than phosphine ligands and can be an excellent alternative to suppress this side reaction. Palladium/NHC catalysts have shown high activity for cross-couplings involving nitroarenes.[11][12]

Visualizing the Process

To better understand the core of the reaction, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

Palladium Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L) Intermediate OxAdd->PdII Trans Transmetalation (R-M) PdII->Trans + R-M PdII_R Ar-Pd(II)-R(L) Intermediate Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow start Low Yield or No Reaction check_catalyst Is the catalyst/precatalyst appropriate and fresh? start->check_catalyst check_ligand Is the ligand sufficiently bulky and electron-rich? check_catalyst->check_ligand Yes check_base Is the base strength and type correct for the reaction? check_ligand->check_base Yes check_conditions Are conditions strictly inert? Is temperature optimized? check_base->check_conditions Yes side_products Side Product Formation (e.g., Debromination, Nitro Reduction) lower_temp Lower reaction temperature and reduce time side_products->lower_temp Nitro Reduction use_anhydrous Use anhydrous solvents/reagents side_products->use_anhydrous Debromination change_ligand Switch ligand type (e.g., Phosphine -> NHC) lower_temp->change_ligand

Caption: A decision-making workflow for troubleshooting common issues.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of This compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq.)

  • SPhos (0.04 eq.)

  • K₃PO₄ (powdered, dried, 2.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • Ikawa, T., & Akai, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3163–3176. [Link][11][12]

  • Chemistry Solution. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]

  • Asghar, M. N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(21), 6485. [Link]

  • Ghaffar, T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(35), 20934-20938. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][4]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link][6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][8]

  • Kelley, M. S., & Hartwig, J. F. (2014). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 136(20), 7391–7402. [Link][2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][9]

  • Wang, Y., et al. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials, 14(1), 129. [Link]

  • ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2013). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link][1]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • National Institutes of Health. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]

  • ResearchGate. (2022). Optimization of the Suzuki-Miyaura cross coupling reaction of.... [Link]

  • ResearchGate. (2011). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link][13]

  • Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link][3]

Sources

Validation & Comparative

Comparative Reactivity Analysis: 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a potent electron-withdrawing nitro group, two inductively activating fluorine atoms, a sterically influential N-methyl group, and a synthetically versatile bromine atom—creates a fascinating landscape of chemical reactivity. This guide provides an in-depth comparison of its performance in key organic transformations against structurally similar compounds, supported by mechanistic principles and established experimental data.

Structural and Electronic Profile

The reactivity of this compound is governed by the complex interplay of its substituents.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, deactivating the ring towards electrophilic substitution but strongly activating it for Nucleophilic Aromatic Substitution (SNAr).[1][2] This activation is most pronounced at the ortho and para positions. The two fluorine atoms also contribute strong inductive electron withdrawal, further enhancing the ring's electrophilicity and making it highly susceptible to nucleophilic attack.[2][3]

  • Leaving Group: The bromine atom at the 4-position serves as both a good leaving group in SNAr reactions and a reactive handle for palladium-catalyzed cross-coupling reactions.

  • N-methyl Group: The N-methyl group introduces both electronic and steric effects. Electronically, alkyl groups are weakly electron-donating, which can slightly modulate the overall electron density of the ring.[4] Sterically, the methyl group can hinder the approach of reagents to the adjacent nitro group and the aniline nitrogen itself, influencing reaction rates and, in some cases, regioselectivity.[4][5][6]

To contextualize its reactivity, we will compare it with three logical analogues:

  • Analogue A: 4-Bromo-2,3-difluoro-6-nitroaniline (lacks N-methyl group)

  • Analogue B: 4-Chloro-2,3-difluoro-N-methyl-6-nitroaniline (Chlorine vs. Bromine)

  • Analogue C: 4-Bromo-2-fluoro-N-methyl-6-nitroaniline (one less Fluorine atom)

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

Mechanistic Considerations & Reactivity Prediction

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex.[2][8] Therefore, factors that stabilize this negatively charged intermediate will accelerate the reaction.

  • Target Compound vs. Analogue A (Effect of N-methylation): The N-methyl group in our target compound is weakly electron-donating, which slightly destabilizes the anionic Meisenheimer intermediate compared to the -NH₂ group in Analogue A. Furthermore, the methyl group can create steric hindrance, potentially slowing the approach of the nucleophile. Therefore, Analogue A is predicted to be more reactive in SNAr reactions.

  • Target Compound vs. Analogue B (Leaving Group Effect): In SNAr, the C-X bond is broken after the rate-determining step. The reactivity is primarily influenced by the electronegativity of the halogen, which makes the attacked carbon more electrophilic. The typical leaving group order in SNAr is F > Cl ≈ Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions.[7][9] However, since the leaving group in both the target compound and Analogue B is at the 4-position and not a fluorine, we compare Cl vs Br. The difference in reactivity between chloro and bromo derivatives in this context is often minimal, with the reaction rate being dominated by the powerful activation from the nitro and fluoro groups.[9]

  • Target Compound vs. Analogue C (Effect of Fluorine Substitution): The target compound possesses two fluorine atoms ortho to the nitro group, while Analogue C has only one. The additional fluorine atom provides a significant inductive electron-withdrawing effect, making the aromatic ring more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex.[3] Consequently, the target compound is predicted to be significantly more reactive than Analogue C.

Predicted Reactivity Order (SNAr): Analogue A > Target Compound > Analogue B ≈ Target Compound > Analogue C

Data Summary & Protocol

The following table summarizes expected outcomes for a representative SNAr reaction with sodium methoxide.

CompoundStructurePredicted Relative RateExpected Major Product
Target Compound This compound+++4-Methoxy-2,3-difluoro-N-methyl-6-nitroaniline
Analogue A 4-Bromo-2,3-difluoro-6-nitroaniline++++4-Methoxy-2,3-difluoro-6-nitroaniline
Analogue B 4-Chloro-2,3-difluoro-N-methyl-6-nitroaniline+++4-Methoxy-2,3-difluoro-N-methyl-6-nitroaniline
Analogue C 4-Bromo-2-fluoro-N-methyl-6-nitroaniline++4-Methoxy-2-fluoro-N-methyl-6-nitroaniline
Experimental Protocol: Methoxylation of this compound

Objective: To replace the bromine atom with a methoxy group via an SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Methoxy-2,3-difluoro-N-methyl-6-nitroaniline.

Visualization of SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant Substituted Aniline (Ar-Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer + Nucleophile (Addition) Nucleophile Nucleophile (e.g., MeO⁻) Product Substituted Product (Ar-OMe) Meisenheimer->Product - Leaving Group (Elimination) LeavingGroup Leaving Group (Br⁻)

Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The C-Br bond provides a handle for forming new carbon-carbon and carbon-nitrogen bonds via reactions like the Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in modern synthetic chemistry.[10][11]

Mechanistic Considerations & Reactivity Prediction

The key step in these catalytic cycles is the oxidative addition of the aryl halide to a Palladium(0) complex.[10][12] The rate of this step is sensitive to the nature of the C-X bond and the electronic properties of the aromatic ring.

  • Target Compound vs. Analogue A (Effect of N-methylation): The electronic difference between -NHMe and -NH₂ is small and unlikely to cause a major difference in oxidative addition rates. Steric hindrance from the N-methyl group is remote from the C-Br bond and should not play a significant role. Therefore, reactivity is expected to be similar to Analogue A.

  • Target Compound vs. Analogue B (Leaving Group Effect): The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes aryl bromides significantly more reactive towards oxidative addition to Pd(0) than aryl chlorides.[13] Thus, the Target Compound will be much more reactive than Analogue B, likely requiring less forcing conditions (lower temperature, lower catalyst loading).

  • Target Compound vs. Analogue C (Effect of Fluorine Substitution): Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition.[14] The additional fluorine atom on the target compound makes the ring more electron-deficient compared to Analogue C. This increased electrophilicity facilitates the interaction with the electron-rich Pd(0) catalyst. Therefore, the Target Compound is predicted to be more reactive than Analogue C.

Predicted Reactivity Order (Pd Cross-Coupling): Target Compound ≈ Analogue A > Analogue C > Analogue B

Data Summary & Protocol

The following table summarizes expected outcomes for a representative Suzuki coupling reaction with phenylboronic acid.

CompoundStructurePredicted Relative RateExpected Major Product
Target Compound This compound++++4-Phenyl-2,3-difluoro-N-methyl-6-nitroaniline
Analogue A 4-Bromo-2,3-difluoro-6-nitroaniline++++4-Phenyl-2,3-difluoro-6-nitroaniline
Analogue B 4-Chloro-2,3-difluoro-N-methyl-6-nitroaniline+4-Phenyl-2,3-difluoro-N-methyl-6-nitroaniline
Analogue C 4-Bromo-2-fluoro-N-methyl-6-nitroaniline+++4-Phenyl-2-fluoro-N-methyl-6-nitroaniline
Experimental Protocol: Suzuki Coupling of this compound

Objective: To form a new carbon-carbon bond at the 4-position via a Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water mixture (e.g., 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: Aryl Bromide, Boronic Acid, Base B 2. Inert Atmosphere: Evacuate & Backfill with Argon A->B C 3. Add Liquids: Degassed Solvent & Pd Catalyst B->C D 4. Heat & Stir: (e.g., 90-100 °C, 12h) C->D E 5. Quench & Extract: Add H₂O, Extract with EtOAc D->E F 6. Dry & Concentrate E->F G 7. Purify: Column Chromatography F->G

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a highly reactive and versatile substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • For SNAr reactions, its reactivity is exceptionally high due to the combined activating effects of the nitro and dual fluoro substituents. It is slightly less reactive than its primary amine analogue (Analogue A) but significantly more reactive than analogues with fewer electron-withdrawing groups (Analogue C).

  • For Pd-catalyzed cross-coupling, the C-Br bond provides a reliable handle for efficient transformations. Its reactivity surpasses that of the corresponding aryl chloride (Analogue B) and is enhanced by the electron-deficient nature of the ring, making it more reactive than less fluorinated analogues (Analogue C).

The strategic choice between this reagent and its analogues allows researchers to fine-tune synthetic routes based on desired reaction rates, available starting materials, and the specific transformations required to achieve their molecular targets.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Tidwell, T. T., & Zhao, X. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9535-9540. Available from: [Link]

  • Kharasch, M. S., & Reinmuth, O. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(10), 2468-2479. Available from: [Link]

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 12(8), 3168-3178. Available from: [Link]

  • Fiveable. Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Substituent Effects. (2020). Available from: [Link]

  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • UC Irvine. (2011). Substituent Effects in Aromatic Substitution I [Video]. YouTube. Available from: [Link]

  • Chem 202, Reed College. Reactions of Nucleophiles and Bases. (2020). Available from: [Link]

  • Amatore, C., Carré, E., Jutand, A., Tanaka, H., et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal, 2(8), 957-962. Available from: [Link]

  • ResearchGate. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2025). Available from: [Link]

  • Gurry, M. P., & Sigman, M. S. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2843-2853. Available from: [Link]

  • Bartoli, G., & Todesco, P. E. (1968). Nucleophilic substitution. Linear free energy relations between reactivity and physical properties of leaving groups and substrates. Accounts of Chemical Research, 1(2), 39-45. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 53(34), 4538-4541. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • OpenOChem Learn. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... (2014). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14296-14307. Available from: [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2623. Available from: [Link]

  • El-Faham, A., et al. (2015). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6973-6989. Available from: [Link]

  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids. (2012). Available from: [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 75, 459-474. Available from: [Link]

  • Gunturu, S. K., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 12(1), 1-11. Available from: [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2015). Available from: [Link]

  • Wang, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Beilstein Journal of Organic Chemistry, 18, 1033-1039. Available from: [Link]

  • NIST. 4-Bromo-2-methyl-6-nitroaniline. Available from: [Link]

Sources

The Unexplored Therapeutic Potential of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline Derivatives: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. The substituted aniline framework, in particular, serves as a cornerstone in medicinal chemistry. This guide delves into the predicted biological activities of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline and its derivatives. While direct experimental data for this specific compound remains limited in publicly accessible literature, a comparative analysis of structurally related molecules provides a strong foundation for predicting its therapeutic potential and guiding future research.

This document will explore the probable anticancer and antimicrobial properties by examining the established activities of its core structural motifs: the nitroaniline, difluoroaniline, and bromoaniline substructures. We will provide detailed, field-proven experimental protocols to test these hypotheses and present comparative data from analogous compounds to offer a predictive performance benchmark.

The Structural Rationale: Deconstructing for Predictive Insights

The therapeutic potential of this compound can be inferred from the known bioactivities of its constituent chemical groups.

  • Nitroaniline Core: Nitroaromatic compounds, including nitroaniline derivatives, are known to exhibit a wide spectrum of biological effects.[1] These activities span antibacterial, antifungal, antiparasitic, antiviral, and antitumor applications.[2] The nitro group is a strong electron-withdrawing moiety that can influence the molecule's electronic properties and its interactions with biological targets.[3][4]

  • Difluoro Substituents: The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6] Fluoroaniline derivatives, for instance, are key intermediates in the synthesis of modern anticancer and anti-inflammatory drugs.[7][8]

  • Bromo Substituent: The presence of a bromine atom can also significantly modulate biological activity. Bromoaniline compounds have demonstrated notable antibacterial properties.[9] In some molecular frameworks, a bromo-substituent is essential for significant antimicrobial efficacy.[10] A study on 5-bromosalicylidene-4-nitroaniline highlighted its antibacterial potential.[11]

Collectively, the unique combination of these functional groups in the target molecule suggests a strong possibility for potent, synergistic biological activities, particularly in the realms of oncology and microbiology.

Part 1: Predicted Anticancer Activity & Evaluation Workflow

Based on the prevalence of fluoroaniline and nitroaniline motifs in oncology research, it is reasonable to hypothesize that this compound derivatives could exhibit cytotoxic effects against cancer cell lines.[8][12] The primary mechanism could involve the inhibition of key signaling pathways or the induction of apoptosis.

Comparative Performance of Structurally Related Compounds

To establish a predictive baseline, the following table summarizes the in vitro anticancer activity of various aniline derivatives against common cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluoro-substituted QuinoneA375 (Melanoma)12.25PLX4032-
Amino Substituted BenzimidazoquinolineH460 (Lung)2-19--
Diflunisal ThiosemicarbazidePC-3 (Prostate)11.7 - 41.8--
Diflunisal 1,2,4-triazoleT47D (Breast)27.3 - 43.4--

Data is compiled from studies on related, not identical, compounds to provide a comparative context.[7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and the cytotoxic potential of new chemical entities.[14][15][16]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The concentration of these crystals, which is directly proportional to the number of living cells, can be quantified spectrophotometrically after solubilization.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow Visualization

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound (48-72h Incubation) compound_prep->treatment mtt_add 4. Add MTT Reagent (3-4h Incubation) treatment->mtt_add solubilize 5. Solubilize Formazan Crystals with DMSO mtt_add->solubilize read_absorbance 6. Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 7. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Part 2: Predicted Antimicrobial Activity & Evaluation Workflow

The presence of nitroaniline and bromoaniline moieties strongly suggests that the target derivatives could possess significant antimicrobial properties.[11][19] These compounds could be effective against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Comparative Performance of Structurally Related Compounds

The following table provides a summary of the antimicrobial activity of related compounds, quantified by the Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
5-Bromosalicylidene-4-nitroanilineS. aureus125-1000Gentamycin< 62.5
5-Bromosalicylidene-4-nitroanilineE. coli250-1000Gentamycin< 62.5
Polyaniline/Nitro-compound DopeS. aureus100--
Polyaniline/Nitro-compound DopeP. aeruginosa100--

Data is compiled from studies on related, not identical, compounds to provide a comparative context.[11][20]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth determines the MIC value.[23]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[22]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[23]

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[22]

  • Data Validation: The results are considered valid if there is clear growth in the positive control well and no growth in the negative control well.

Workflow Visualization

MIC_Workflow cluster_prep Phase 1: Plate Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Result Analysis compound_dilution 1. Prepare 2-Fold Serial Dilutions of Test Compound in Broth inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation incubation 4. Incubate Plate (18-24h at 37°C) inoculation->incubation read_results 5. Visually Inspect for Turbidity incubation->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

While the biological activity of this compound itself is not yet documented, a systematic analysis of its structural components provides a compelling rationale for its investigation as a potential anticancer and antimicrobial agent. The fluorinated nitroaniline core is a privileged structure in medicinal chemistry, and the addition of a bromo-substituent may further enhance its therapeutic profile.

The experimental protocols detailed in this guide offer a validated, industry-standard framework for the initial screening and characterization of these novel derivatives. By comparing the resulting IC50 and MIC values against the provided data for analogous compounds, researchers can effectively benchmark the potency of their synthesized molecules and make informed decisions regarding lead candidate selection and further development. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), which is paramount for optimizing potency and selectivity.[24]

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Antibiotic sensitivity testing - Wikipedia. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
  • Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.).
  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes - Science and Education Publishing. (n.d.).
  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. (2020, December 14). Retrieved from [Link]

  • Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. (2025, August 6).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Retrieved from [Link]

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). (2025, August 8).
  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. (n.d.).
  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. | Semantic Scholar. (n.d.).
  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate. (2025, August 7).
  • Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds | Request PDF - ResearchGate. (2025, August 6).
  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (n.d.).
  • Guidelines for clinical evaluation of anti‐cancer drugs - PMC - NIH. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. (2024, June 19). Retrieved from [Link]

  • Quinoid-like structures of para-nitroaniline (a) and meta-nitroaniline (b) - ResearchGate. (n.d.).
  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - MDPI. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Guide to the Synthetic Utility of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in Comparison to Other Brominated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Polysubstituted anilines, in particular, serve as versatile scaffolds, offering multiple points for diversification. This guide provides an in-depth technical comparison of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a highly functionalized and electron-deficient aromatic amine, with other notable brominated anilines. We will explore its projected reactivity profile in key cross-coupling reactions, supported by mechanistic insights and established experimental data for analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar reagents in their synthetic endeavors.

Introduction: The Strategic Advantage of Polysubstitution

The value of an aromatic building block is often dictated by the nature and placement of its substituents. In this compound, we encounter a confluence of electronic and steric factors that render it a unique tool for synthetic chemists:

  • The Bromo Group (Br) at C4: This serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is generally intermediate between that of iodo and chloro derivatives, offering a good balance of stability and reactivity.

  • Difluoro Substitution (F) at C2 and C3: The presence of vicinal fluorine atoms significantly modulates the electronic landscape of the aniline ring. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect, which can influence the acidity of the N-H proton (in the precursor), the nucleophilicity of the nitrogen, and the susceptibility of the aryl system to certain reactions.

  • The Nitro Group (NO₂) at C6: Positioned ortho to the amino group, the nitro moiety is a powerful electron-withdrawing group through both resonance and induction. This profoundly deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

  • The N-methyl Group (CH₃): This simple alkyl group introduces subtle but important steric and electronic effects. It increases the electron-donating character of the nitrogen slightly compared to a primary amine, while also introducing steric bulk that can influence the approach of reagents and catalysts.

This guide will dissect how this specific constellation of functional groups dictates the synthetic applications of this compound, particularly in comparison to simpler brominated anilines.

Proposed Synthesis of this compound

Given the absence of a widely published, optimized synthesis for the title compound, a plausible multi-step synthetic route is proposed below, based on established methodologies for analogous structures. This pathway offers a logical progression for accessing this highly substituted aniline.

Synthesis_Workflow start 2,3,4-Trifluoronitrobenzene step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 NH3, EtOH intermediate1 2,3-Difluoro-6-nitroaniline step1->intermediate1 step2 Electrophilic Aromatic Bromination intermediate1->step2 Br2, AcOH intermediate2 4-Bromo-2,3-difluoro-6-nitroaniline step2->intermediate2 step3 N-Methylation intermediate2->step3 CH3I, K2CO3, DMF product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2,3-Difluoro-6-nitroaniline

This procedure is adapted from the known reaction of 2,3,4-trifluoronitrobenzene with ammonia.[1]

  • To a solution of 2,3,4-trifluoronitrobenzene (1.0 eq.) in ethanol (10 mL per gram of starting material), add a 25% aqueous ammonia solution (4.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the ethanol under reduced pressure.

  • Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield 2,3-difluoro-6-nitroaniline.

Step 2: Synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline

This step is based on standard protocols for the bromination of anilines.

  • Dissolve 2,3-difluoro-6-nitroaniline (1.0 eq.) in glacial acetic acid (10 mL per gram).

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at a temperature maintained below 20°C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This N-methylation protocol is adapted for electron-deficient anilines.[2]

  • To a solution of 4-bromo-2,3-difluoro-6-nitroaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (15 mL per gram), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl iodide (1.1 eq.) dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is best understood by comparing its projected performance in key cross-coupling reactions against other common brominated anilines. The strong electron-withdrawing nature of the substituents is expected to make this substrate particularly challenging, yet also offers unique opportunities for selective transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of aryl bromides in this reaction is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar-Pd(II)L2-R] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation_complex Base Base Base->Transmetalation_complex Aryl_Bromide Ar-Br Aryl_Bromide->OA_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis:

Brominated AnilineKey Substituent EffectsExpected Reactivity in Suzuki Coupling
4-Bromoaniline-NH₂ is electron-donating, slightly deactivating the C-Br bond for oxidative addition.Moderate
4-Bromo-2-nitroaniline-NO₂ is strongly electron-withdrawing, activating the C-Br bond.High
4-Bromo-2,6-difluoroanilineTwo ortho-F atoms provide strong inductive withdrawal, activating the C-Br bond. Steric hindrance from ortho-F may influence catalyst binding.High
This compound (Predicted)Extreme electron deficiency due to two F atoms and one NO₂ group, leading to high activation of the C-Br bond for oxidative addition. Steric hindrance from the N-methyl and ortho-nitro/fluoro groups is a key consideration.Very High (potentially challenging)

Experimental Protocol: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

This generalized protocol is suitable for challenging, electron-deficient substrates.

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water, 4:1 v/v).

  • Heat the reaction mixture to 80-110°C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction with electron-deficient aryl halides often requires the use of specialized, bulky phosphine ligands to facilitate the reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)L2(HNR'R'')]Br OA_complex->Amine_complex Amine Coordination Amide_complex [Ar-Pd(II)L2(NR'R'')] Amine_complex->Amide_complex Deprotonation Amide_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amide_complex->Product Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex Aryl_Bromide Ar-Br Aryl_Bromide->OA_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Analysis:

Brominated AnilineKey Substituent EffectsExpected Reactivity in Buchwald-Hartwig Amination
4-BromoanilineThe presence of the aniline -NH₂ group can lead to self-coupling or catalyst inhibition if not protected.Moderate (protection may be needed)
4-Bromo-2-nitroanilineHighly activated C-Br bond. The aniline -NH₂ is less nucleophilic, reducing self-coupling.High
4-Bromo-2,6-difluoroanilineActivated C-Br bond. Steric hindrance from ortho-F may require bulky ligands.High
This compound (Predicted)Very activated C-Br bond. The N-methyl group prevents self-coupling. Significant steric hindrance around the C-Br bond from the ortho-substituents will likely necessitate the use of specialized bulky phosphine ligands (e.g., Buchwald or Hartwig ligands).High (ligand choice is critical)

Experimental Protocol: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

This protocol is adapted for sterically demanding and electron-deficient substrates, often requiring stronger bases and specialized ligands.[3]

  • In a glovebox, charge an oven-dried vial with the aryl bromide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).

  • Add the amine coupling partner (1.1-1.2 eq.).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat to 80-120°C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with an organic solvent and filter through a plug of silica gel, eluting with more solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction is typically tolerant of a wide range of functional groups.

Sonogashira_Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition Alkyne_complex [Ar-Pd(II)L2-C≡CR] OA_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkyne_complex->Product Alkyne H-C≡CR Cu_catalyst Cu(I) Alkyne->Cu_catalyst Base Base Base->Alkyne Aryl_Bromide Ar-Br Aryl_Bromide->OA_complex Cu_catalyst->Alkyne_complex

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Comparative Analysis:

Brominated AnilineKey Substituent EffectsExpected Reactivity in Sonogashira Coupling
4-BromoanilineThe amine can act as a base and may require protection or the use of a stronger external base.Good
4-Bromo-2-nitroanilineThe electron-withdrawing nitro group activates the C-Br bond.Very Good
4-Bromo-2,6-difluoroanilineThe ortho-fluoro groups activate the C-Br bond and may present some steric challenge.Very Good
This compound (Predicted)The highly electron-deficient nature of the ring strongly activates the C-Br bond for oxidative addition. The reaction is expected to proceed well, although optimization of the base and solvent may be necessary to overcome any potential steric hindrance from the multiple ortho substituents.Excellent

Experimental Protocol: Sonogashira Coupling of Poly-substituted Aryl Bromides

This protocol is a robust starting point for the Sonogashira coupling of complex aryl bromides.[4]

  • To a Schlenk flask, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature to 60°C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion

This compound represents a highly valuable, albeit synthetically challenging, building block for the construction of complex molecules. Its unique substitution pattern leads to a predictable, yet nuanced, reactivity profile. The strong electron-withdrawing character of the fluoro and nitro groups is anticipated to render the C-Br bond exceptionally reactive in palladium-catalyzed cross-coupling reactions, potentially allowing for milder reaction conditions compared to less activated bromoanilines. However, the steric congestion around the reactive center, posed by the ortho-fluoro, ortho-nitro, and N-methyl groups, necessitates careful selection of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, to ensure efficient catalytic turnover.

While simpler brominated anilines may offer a more straightforward entry into certain synthetic routes, the polysubstituted nature of this compound provides a scaffold with pre-installed functionalities that can be leveraged for further transformations or to fine-tune the electronic and physical properties of the target molecule. This guide provides a robust framework for researchers to approach the synthesis and application of this and similar complex anilines, enabling the rational design of efficient and innovative synthetic strategies.

References

  • Benchchem. (n.d.). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Echemi. (2025, August 28). supply hot sale good quality 2,3-Difluoro-6-nitroaniline CAS NO 211693-73-1.
  • (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
  • ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • American Chemical Society. (2024, September 2). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2,6-difluoroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from Journal of the American Chemical Society website.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • RSC Publishing. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2025, August 6). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluoroaniline synthesis.
  • Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
  • Crescent Chemical Company. (n.d.). 4-BROMO-2 3-DIFLUOROANILINE.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
  • Ossila. (n.d.). 4-Bromo-2,6-difluoroaniline | CAS 67567-26-4.
  • Benchchem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews.
  • (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • PMC - NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Benchchem. (n.d.). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline.
  • ChemicalBook. (n.d.). 2,3-Difluoro-N-methyl-6-nitroaniline.
  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
  • Biosynth. (n.d.). 2,3-Difluoro-6-nitroaniline | 211693-73-1 | FD104911.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoroaniline 97 656-65-5.
  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848.
  • PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028.
  • Quora. (2016, December 14). Which one is more basic? Aniline or 4-bromoaniline? Why?.
  • Sigma-Aldrich. (n.d.). 2,3-Difluoroaniline 98 4519-40-8.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is the foundation upon which the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API) are built. 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a highly functionalized aromatic amine, serves as a critical building block in the synthesis of various high-value molecules, including potent kinase inhibitors.[1] Its complex structure, featuring a stereocenter-rich core and multiple reactive sites, necessitates a rigorous and multi-faceted approach to purity assessment.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and compare the data obtained from orthogonal techniques to build a comprehensive and trustworthy purity profile.

Synthetic Context and Anticipated Impurity Profile

The typical synthesis of this compound involves a multi-step pathway, often starting from a substituted difluoroaniline. Key steps generally include bromination and nitration. The specific sequence and reaction conditions can significantly influence the impurity profile.

Common synthetic routes for analogous compounds, such as the bromination of 2,6-difluoroaniline in glacial acetic acid, provide insight into potential byproducts.[2][3] In any synthesis of a polysubstituted aniline, process-related impurities are a primary concern. These can include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual precursors in the final product.

  • Isomeric Byproducts: The directing effects of the substituents (-NHMe, -F, -Br, -NO₂) can lead to the formation of regioisomers, particularly during the nitration or bromination steps. For instance, bromination of anilines can sometimes lead to the formation of dibromo compounds.[4]

  • Degradation Products: The presence of a nitro group and multiple halogens can make the molecule susceptible to degradation under harsh reaction or purification conditions.

  • Residual Solvents and Reagents: Solvents like acetic acid or dichloromethane used during the synthesis and workup may be present in trace amounts.[3]

A robust purity assessment strategy must be capable of separating and identifying these structurally similar impurities from the main compound.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A validated approach relies on orthogonal methods—techniques that measure different chemical or physical properties of the molecule. For this compound, the primary methods of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Technique Principle Strengths Limitations Primary Information
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution for non-volatile and thermally labile compounds; excellent for quantification.[5]May require method development; peak co-elution is possible.Percent purity (area %), detection of non-volatile impurities.
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High sensitivity and structural information from mass spectra.[6]Not suitable for non-volatile or thermally labile compounds without derivatization.[7]Identification of volatile impurities and byproducts.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information; qNMR for absolute purity without a reference standard.[8][9]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural confirmation, identification of impurities, and absolute quantification (qNMR).
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Confirms the elemental composition and empirical formula.[10][11]Does not distinguish between isomers; requires high sample purity for accurate results.[12]Confirmation of C, H, N, and Br content against theoretical values.

Experimental Design & Protocols

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates the decision-making process and the interplay between different analytical techniques.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Structural Confirmation & Orthogonal Verification cluster_2 Phase 3: Final Reporting Sample Synthesized 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline HPLC HPLC-UV Analysis Sample->HPLC Dissolve in ACN/H2O Purity_Check Purity > 99%? HPLC->Purity_Check Calculate Area % NMR 1H and 13C NMR Spectroscopy Purity_Check->NMR Yes Impurity_ID Impurity Identification & Characterization Purity_Check->Impurity_ID No GCMS GC-MS Analysis NMR->GCMS Structure Confirmed Elemental Elemental Analysis (CHNB) GCMS->Elemental Volatile Impurities Profiled Report Final Purity Report & Certificate of Analysis Elemental->Report Impurity_ID->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse method for purity determination of non-volatile organic molecules like substituted nitroanilines.[5] It offers excellent resolution to separate closely related isomers and provides accurate quantification based on peak area percentage.

A. Materials & Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • HPLC-grade solvents.

B. Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient Program See table below

Gradient Elution Program:

Time (min) % Mobile Phase B (Acetonitrile)
0.040
15.095
20.095
20.140
25.040

D. Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or certain reaction byproducts.[13][14] The mass spectrometer provides definitive identification of these components.

A. Materials & Instrumentation:

  • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Solvent: Dichloromethane (DCM), HPLC grade.

B. Sample Preparation:

  • Dissolve approximately 2 mg of the sample in 2 mL of DCM.

  • Vortex to ensure complete dissolution.

C. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Scan Range: 40-500 m/z

D. Data Analysis:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to that of an internal standard, if necessary.

Protocol 3: NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) spectra serve as a fingerprint for the molecule, confirming its identity and revealing the presence of structurally related impurities.

A. Materials & Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

B. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

C. Data Acquisition & Analysis:

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to fully assign all signals.

  • The chemical structure is confirmed if the observed shifts and coupling patterns match the theoretical structure.

  • Impurities will appear as extra peaks. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their concentration.

Comparative Data Analysis (Hypothetical)

To illustrate the power of this multi-technique approach, consider the analysis of two different batches of synthesized this compound.

Batch A: Synthesized via a well-optimized route. Batch B: Synthesized using a less-refined, rapid protocol.

Table 1: HPLC Purity Assessment

Batch ID Retention Time (min) Peak Area % Identity
Batch A 12.599.6%Product
8.20.2%Impurity 1
14.10.2%Impurity 2
Batch B 12.595.2%Product
8.23.5%Impurity 1
10.11.3%Impurity 3

HPLC analysis clearly shows that Batch A is significantly purer than Batch B. Batch B contains a major impurity (Impurity 1) at 3.5%.

Table 2: GC-MS Impurity Identification

Batch ID Impurity Identity (from MS Library) Notes
Batch A Trace DichloromethaneResidual solvent from purification.
Batch B 2,3-Difluoro-N-methyl-6-nitroanilineCorresponds to HPLC Impurity 1 (de-brominated byproduct).
4,6-Dibromo-2,3-difluoro-N-methylanilineCorresponds to HPLC Impurity 3 (over-bromination byproduct).

GC-MS analysis of Batch B successfully identified the major impurities as products of de-bromination and over-bromination, providing crucial feedback for optimizing the synthetic protocol.

Table 3: Elemental Analysis Results

Element Theoretical % Found (Batch A) % Deviation %
Carbon (C)31.7231.65-0.07
Hydrogen (H)2.282.31+0.03
Nitrogen (N)10.5710.51-0.06

The elemental analysis for Batch A shows excellent agreement with the theoretical values, with deviations well within the acceptable limit of ±0.4%.[12] This provides strong evidence for the compound's elemental composition and high purity.

Conclusion and Recommendations

The purity assessment of a complex intermediate like this compound demands a rigorous, multi-technique approach.

  • For Routine Quality Control: HPLC is the primary method of choice due to its high resolution, robustness, and quantitative accuracy for non-volatile compounds.[5]

  • For Structural Confirmation and Troubleshooting: NMR spectroscopy is indispensable for verifying the chemical structure of the main product and identifying unknown impurities.

  • For Volatile Impurity Profiling: GC-MS is essential for detecting residual solvents and volatile byproducts that might be missed by HPLC.

  • For Final Compositional Verification: Elemental analysis provides the ultimate confirmation of the empirical formula for a purified batch.[15]

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This not only ensures the quality of the synthetic intermediate but also mitigates risks in downstream processes, ultimately contributing to the development of safer and more effective final products.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • Cusell, C., et al. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Mueller, D. W., & Miller, D. D. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 387-390. [Link]

  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22, 18885–18894. [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. [Link]

  • Dova, D., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. [Link]

  • Ringenberg, M. R., & Kourist, R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 209-213. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). [Link]

  • Cantillo, D., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(8), 1704-1711. [Link]

  • Google Patents. (n.d.).
  • Hedberg, K., & Wass, J. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1585-1594. [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nitroanilines for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the nitroaniline scaffold serves as a foundational building block. However, the strategic incorporation of fluorine atoms onto this framework can dramatically alter its physicochemical and pharmacokinetic properties, offering a powerful tool for molecular design. This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated nitroanilines, supported by experimental data and established scientific principles, to empower researchers in making informed decisions for their synthetic and developmental programs.

The Fluorine Effect: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of characteristics to the nitroaniline molecule.[1][2] This is not merely an increase in steric bulk but a fundamental electronic perturbation that influences a cascade of properties, from acidity and lipophilicity to metabolic stability and reactivity.[1][2][3] For drug developers, these modifications can translate into enhanced potency, improved bioavailability, and a more favorable safety profile.[1][4][5]

Comparative Physicochemical Properties

The introduction of fluorine significantly impacts key physicochemical parameters that govern a molecule's behavior in biological and chemical systems. The following table provides a comparative overview of representative fluorinated and non-fluorinated nitroanilines.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKaLogPWater Solubility
2-NitroanilineC₆H₆N₂O₂138.1371.5[6]-0.3 (of anilinium salt)[6]1.85[7]1.17 g/L (20°C)[7]
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.11[8][9]90-94[8]-1.3[9]Insoluble[8]
4-NitroanilineC₆H₆N₂O₂138.12[10]146-149[10]--0.8 g/L (18.5°C)[10]
2-Fluoro-4-nitroanilineC₆H₅FN₂O₂156.11[11]122-130[12][13]-0.45 (Predicted)[13]1.3[11]Slightly soluble[13]
4-Fluoro-3-nitroanilineC₆H₅FN₂O₂156.1296-99[14]--Insoluble[14]

Key Insights:

  • Acidity (pKa): Fluorine's strong electron-withdrawing nature generally decreases the basicity (lowers the pKa of the conjugate acid) of the aniline nitrogen.[15][16][17] This can have profound effects on a drug candidate's ionization state at physiological pH, influencing its solubility, membrane permeability, and target binding.

  • Lipophilicity (LogP): The impact of fluorination on lipophilicity is complex and position-dependent.[15][16][17] While a single fluorine atom can increase lipophilicity, the overall effect is modulated by other functional groups. This parameter is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The presence of a nitro group and an amino group allows for hydrogen bonding, while the aromatic ring is non-polar.[18] Fluorination further increases the molecule's polarity.[18] Consequently, fluorinated nitroanilines often exhibit varied solubility, being more soluble in polar organic solvents like ethanol and acetone compared to non-polar solvents like hexane.[18][19]

Enhanced Metabolic Stability: A Key Advantage in Drug Discovery

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs), which are major players in drug metabolism.[1][20]

By strategically placing a fluorine atom at a metabolically labile position (a "soft spot") on the nitroaniline ring, chemists can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][20][21] This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry.[20]

Experimental Workflow: In Vitro Metabolic Stability Assay

A standard method to assess metabolic stability is the in vitro liver microsomal stability assay.[20][22][23] This experiment measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[23][24][25]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Dissolve Test Compound in Buffer (pH 7.4) incubation Incubate Compound, Microsomes, and NADPH at 37°C prep1->incubation prep2 Prepare Liver Microsome Suspension prep2->incubation prep3 Prepare NADPH Cofactor Solution prep3->incubation sampling Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Stop Reaction with Cold Acetonitrile (+ Internal Standard) sampling->quenching analysis1 Centrifuge to Precipitate Proteins quenching->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Quantify Remaining Parent Compound analysis2->analysis3

Caption: Workflow for an in vitro metabolic stability assay.

Reactivity and Synthetic Considerations

The electronic properties of fluorinated nitroanilines also influence their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring towards nucleophilic attack.[26]

Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens like chloride or bromide.[27] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[27] The high electronegativity of fluorine stabilizes this intermediate, lowering the activation energy of this slow step and thus accelerating the overall reaction rate.[27]

Synthetic Pathways:

The synthesis of fluorinated nitroanilines often involves nitration of the corresponding fluoroaniline or fluoroacetanilide precursor.[28][29][30] The choice of reagents and reaction conditions is crucial to control regioselectivity and achieve high yields.[28][31] For instance, 4-fluoro-2-nitroaniline can be synthesized from p-fluoroacetanilide via nitration followed by hydrolysis, with yields reportedly as high as 83-94% using a microchannel reactor.[28][29]

G cluster_synthesis Synthesis of 4-Fluoro-2-nitroaniline start p-Fluoroacetanilide intermediate Nitration (HNO₃, Acetic Acid/Anhydride) start->intermediate product Hydrolysis intermediate->product final 4-Fluoro-2-nitroaniline product->final

Caption: Synthetic route to 4-fluoro-2-nitroaniline.

Spectroscopic Characteristics

The introduction of fluorine also subtly alters the spectroscopic properties of nitroanilines.

  • NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds, as the fluorine nucleus is 100% abundant and has a spin of ½. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.[32]

  • UV-Vis Spectroscopy: The electronic transitions responsible for the color of nitroanilines are affected by the electronic perturbations caused by fluorine substitution, leading to shifts in the absorption maxima.

Applications in Drug Discovery and Beyond

Both fluorinated and non-fluorinated nitroanilines are valuable intermediates in the synthesis of a wide range of products.

  • Pharmaceuticals: Fluorinated nitroanilines are critical building blocks for numerous active pharmaceutical ingredients (APIs).[4][33] Their enhanced metabolic stability and modulated physicochemical properties make them attractive scaffolds for developing drugs with improved pharmacokinetic profiles.[1][2][4]

  • Dyes and Pigments: The chromophoric properties of the nitroaniline core are exploited in the synthesis of various dyes.[4][10]

  • Agrochemicals: These compounds also serve as precursors for herbicides and pesticides.[4][31]

Conclusion: A Strategic Choice for Molecular Design

The decision to employ a fluorinated versus a non-fluorinated nitroaniline is a strategic one that should be guided by the specific goals of the research program. While non-fluorinated nitroanilines remain valuable and cost-effective starting materials, the judicious incorporation of fluorine offers a powerful strategy to overcome common challenges in drug discovery, particularly concerning metabolic stability. By understanding the fundamental principles outlined in this guide, researchers can leverage the unique properties of fluorine to design and synthesize next-generation molecules with enhanced performance and therapeutic potential.

Experimental Protocols

Protocol 1: Determination of In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or mouse)[22]

  • 0.1 M Phosphate buffer (pH 7.4)[22]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[25]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[22]

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in 0.1 M phosphate buffer to the desired final concentration (e.g., 1 µM).[22]

    • Thaw the liver microsomes on ice and prepare a microsomal suspension in 0.1 M phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[23]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound working solution and the liver microsome suspension. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[23]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[25]

References

  • Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to the Synthesis Efficiency of Fluorin
  • metabolic stability in liver microsomes. Mercell.
  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • How can 2-fluoro-5-nitroaniline be synthesized? - FAQ - Guidechem.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Metabolic Stability Assay Services. BioIVT.
  • CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google P
  • US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google P
  • Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
  • Fluorine in drug discovery: Role, design and case studies.
  • 4-Fluoro-3-nitroaniline CAS 364-76-1. Home Sunshine Pharma.
  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life.
  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing).
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3).
  • Nucleophilic replacement of the nitro group, fluorine and chlorine in arom
  • 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769. PubChem.
  • 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254. PubChem - NIH.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Fluorine in drug discovery: Role, design and case studies.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
  • Why are fluorides more reactive in nucleophilic arom
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • 2-NITROANILINE CAS N°: 88-74-4.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • 4-Nitroaniline - Solubility of Things.
  • 2-Fluoro-4-nitroaniline 95 369-35-7. Sigma-Aldrich.
  • Application of Fluorine - in Drug Discovery. PharmaBlock.
  • 2-Fluoro-4-nitroaniline CAS#: 369-35-7. ChemicalBook.
  • 2-Fluoro-4-nitroaniline | CAS 369-35-7. Ossila.
  • 4-Nitroaniline. Wikipedia.
  • 2-Nitroaniline. Wikipedia.
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem.
  • Fluorine NMR.

Sources

A Senior Application Scientist's Guide to a Validated HPLC Method for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous, quantitative analysis of intermediates is not merely a procedural step but the bedrock of quality and safety. This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a compound representative of complex, halogenated nitroaromatic molecules.

Drawing from established analytical principles and regulatory expectations, this document outlines a proposed HPLC-UV method, details the validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compares this approach with viable alternatives like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed HPLC-UV Method: Rationale and Design

The molecular structure of this compound—featuring a non-polar aromatic core with electronegative nitro and halogen groups—makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity.[1] Our objective is to develop a method that provides sharp, symmetrical peaks with excellent resolution from potential impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is selected here for its strong hydrophobic interactions with the analyte's aromatic ring.[2] The non-polar nature of C18 provides excellent retention for such molecules.

  • Mobile Phase: A gradient elution using acetonitrile and water is proposed. Acetonitrile is often preferred for its lower viscosity and ability to disrupt pi-pi interactions, which can lead to sharper peaks compared to methanol.[3] A gradient is necessary to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime.

  • Detection: The presence of the nitroaniline chromophore suggests strong UV absorbance.[4][5] A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths, allowing for the selection of an optimal wavelength that maximizes sensitivity for the main analyte while also detecting potential impurities. Based on similar nitroaromatic compounds, a primary detection wavelength is proposed in the 230-260 nm range, with a secondary wavelength around 380 nm.[5][6]

Proposed Chromatographic Conditions
ParameterRecommended ConditionJustification
HPLC System Quaternary Gradient HPLC with DADProvides flexibility in mobile phase composition and comprehensive UV-Vis spectral data.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard dimensions offering a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidification helps to protonate silanol groups on the silica backbone, reducing peak tailing.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for eluting non-polar compounds.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA shallow gradient provides robust separation of closely related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD, 254 nm (Primary), 380 nm (Secondary)254 nm is a common wavelength for aromatic compounds. The nitro group may provide a secondary maximum.

The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocol is designed based on the ICH Q2(R2) and FDA guidelines, ensuring the method's trustworthiness and reliability.[8][9][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing Rob->SST Analysis Sample Analysis SST->Analysis Tech_Comparison cluster_LC Liquid Chromatography cluster_GC Gas Chromatography HPLC HPLC-UV + Cost-Effective + Robust & Simple - Lower Sensitivity - No Structural Info UPLC UPLC-MS + High Throughput + High Sensitivity + Structural Info (MS) - Higher Cost - More Complex GC GC-MS + High Sensitivity (Volatiles) + Excellent for Impurity ID - Analyte must be volatile - Potential thermal degradation Analyte 4-Bromo-2,3-difluoro- N-methyl-6-nitroaniline Analyte->HPLC Good Fit Analyte->UPLC Excellent Fit (Higher Spec) Analyte->GC Potential Fit (Volatility Check Req.)

Caption: Comparison of analytical techniques for the target analyte based on key performance attributes.

Comparative Analysis Table
FeatureHPLC-UV (Proposed Method)UPLC-MSGC-MS
Principle Liquid-solid partitioning, UV absorbanceAdvanced LC with smaller particles, mass detectionGas-solid partitioning, mass detection
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Excellent for volatile compounds
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass-to-charge ratio)Excellent (based on retention time and fragmentation pattern)
Throughput Moderate (run times typically 15-30 min)High (run times < 5 min) [11]Moderate to High
Analyte Suitability Excellent for non-volatile, soluble compounds. [12]Broad applicability, excellent for polar and non-polar compounds. [13]Requires volatile and thermally stable analytes; derivatization may be needed. [14]
Cost Low to ModerateHighModerate to High
Key Advantage Robust, widely available, cost-effective for routine QC.Speed, sensitivity, and definitive identification. [15]Gold standard for volatile impurity identification. [16]
Key Limitation Lower sensitivity than MS; potential for co-eluting interferences.Higher instrument and maintenance costs; requires more expertise.Potential for thermal degradation of nitro-compounds; not suitable for non-volatile analytes. [17]
Expert Recommendation
  • For Routine Quality Control (Assay and Impurity Profiling): The validated HPLC-UV method is the most appropriate choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and straightforward manner.

  • For Trace-Level Analysis or Metabolite Identification: UPLC-MS is superior. Its enhanced sensitivity is crucial for detecting trace impurities or degradation products, and the mass spectrometer provides unambiguous identification. [18]* For Volatile Impurity Screening: GC-MS should be considered as a complementary technique, specifically for identifying residual solvents or low-boiling-point synthetic byproducts that are not amenable to HPLC analysis.

Conclusion

This guide has detailed a robust, scientifically-grounded HPLC-UV method for the quantitative analysis of this compound. By anchoring the proposed method in fundamental chromatographic principles and defining a rigorous validation protocol based on ICH guidelines, this approach ensures data integrity and regulatory compliance. [19][20]The comparative analysis with UPLC-MS and GC-MS provides the necessary context for researchers and drug development professionals to select the optimal analytical tool based on their specific objectives, balancing performance with practicality. The successful implementation of this validated method will enable reliable characterization and quality control, supporting the advancement of pharmaceutical development projects.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • NIH. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

  • ResearchGate. (2021). The UV–Vis spectra of o-nitroaniline at various reaction times in a.... [Link]

  • ResearchGate. a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... [Link]

  • SpringerLink. (2021). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Taylor & Francis. 4-Nitroaniline – Knowledge and References. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

Sources

Efficacy of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline in Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the potential efficacy of the novel small molecule, 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, in relevant biological assays. In the absence of direct experimental data for this specific compound, this document leverages a data-driven, predictive approach. By examining the structure-activity relationships (SAR) and reported bioactivities of structurally analogous compounds, we can project the likely performance of the target molecule and suggest robust experimental frameworks for its evaluation.

Introduction to this compound

This compound is a halogenated nitroaniline derivative. Its structure, featuring a bromo and two fluoro substituents on the aniline ring, along with a nitro group and an N-methyl group, suggests potential for biological activity. Halogenated anilines are a well-established class of compounds in medicinal chemistry, often serving as key pharmacophores in kinase inhibitors and other therapeutic agents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the lipophilicity imparted by the bromine and methyl groups, creates a unique electronic and steric profile that could drive interactions with various biological targets.

The N-methyl group is a critical feature, as it can influence the compound's solubility, metabolic stability, and binding orientation within a target's active site. Often, N-methylation can abrogate hydrogen bond donating potential, which can be a key determinant of target selectivity.

Predicted Biological Activity and Rationale

Based on the SAR of related compounds, this compound is predicted to exhibit activity in two primary areas:

  • Kinase Inhibition: The substituted aniline scaffold is a common feature in many ATP-competitive kinase inhibitors.[1] The halogen atoms can form halogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[2]

  • Anticancer Cytotoxicity: Substituted nitroanilines have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

This guide will focus on comparing the potential efficacy of our target compound in assays relevant to these two areas of activity.

Comparative Efficacy Analysis (Predictive)

To build a predictive model for the efficacy of this compound, we will compare it to structurally related compounds for which experimental data is available.

Kinase Inhibitory Potential

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-known kinase inhibitor templates. While our target compound is a simpler aniline, the principles of its interaction with a kinase ATP binding site are likely to be similar.

Table 1: Kinase Inhibitory Activity of Structurally Related Anilino-Quin(az)oline Compounds

Compound/ScaffoldTarget Kinase(s)IC50/Ki (nM)Reference
4-Anilinoquinazolines (General)EGFR, SrcVaries (nM to µM)[1]
4-Anilino-3-cyanoquinolinesSrcVaries (nM to µM)[1]
4-Anilinoquin(az)olinesGAK, SLK, STK10Varies (nM to µM)[3]

Interpretation and Prediction:

The data in Table 1 demonstrates that the substituted aniline moiety is a key driver of kinase inhibition. The specific substitution pattern on the aniline ring is crucial for potency and selectivity. For our target compound, the presence of three halogen atoms suggests the potential for strong interactions within a kinase active site. The N-methyl group, by preventing hydrogen bond donation, might confer selectivity for kinases that do not require this interaction.

We predict that this compound could exhibit inhibitory activity against a range of kinases, and its specific profile would need to be determined experimentally.

Anticancer Cytotoxicity

The cytotoxic potential of halogenated and nitrated anilines has been explored in various cancer cell lines.

Table 2: Cytotoxic Activity of Substituted Aniline and Nitroaniline Derivatives

CompoundCell LineIC50 (µM)Reference
Novel bis-coumarin derivativesMCF-7 (Breast Cancer)12.1 µg/mL[4]
Benzofuran substituted chalconeMCF-7, PC-3logIC50 = 0.42, 0.67 µM[4]
Pyranopyridine derivativeMCF-7 (Breast Cancer)60 µM[4]
N-Alkyl-Nitroimidazole CompoundsMDA-MB-231 (Breast), A549 (Lung)LC50 as low as 16.7 µM[5]

Interpretation and Prediction:

The data in Table 2 indicates that substituted anilines and nitroaromatic compounds can exhibit potent cytotoxic effects against cancer cell lines. The IC50 values are highly dependent on the specific cell line and the substitution pattern on the aromatic ring.

Given the structural features of this compound, it is plausible that it will demonstrate cytotoxic activity. The combination of halogens and a nitro group could contribute to this effect through various mechanisms, including the generation of reactive oxygen species or direct inhibition of key cellular processes.

Recommended Experimental Workflows

To validate the predicted efficacy of this compound, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay will determine the compound's ability to inhibit the activity of a specific kinase. A radiometric assay using ³³P-ATP is a robust and sensitive method.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase of interest), and a buffer containing MgCl₂ and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a logarithmic dilution series) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or SDS-PAGE loading buffer.

  • Separation and Detection: Separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using a suitable method, such as phosphocellulose filter paper binding or SDS-PAGE.

  • Quantification: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_comp Add Compound to Reaction Mix prep_mix->add_comp prep_comp Prepare Compound Dilutions prep_comp->add_comp add_atp Initiate with [γ-³³P]ATP add_comp->add_atp incubate Incubate at 30°C add_atp->incubate terminate Terminate Reaction incubate->terminate separate Separate Substrate and ATP terminate->separate quantify Quantify ³³P Incorporation separate->quantify calc_ic50 Calculate IC50 quantify->calc_ic50

Caption: Workflow for determining in vitro kinase inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow Diagram: MTT Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline: A Proposed Route and Methodological Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

This guide presents a detailed, proposed synthetic pathway for 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a highly substituted aniline derivative with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthesis for this specific molecule (CAS 1381944-44-0), this document outlines a rational, multi-step approach based on established and reliable methodologies for analogous compounds. Furthermore, a critical comparison of various N-methylation techniques is provided to guide the final synthetic step.

Introduction: The Significance of Polysubstituted Anilines

Aniline derivatives bearing multiple halogen and nitro-group substituents are valuable building blocks in the synthesis of complex organic molecules. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine. The bromine atom provides a site for cross-coupling reactions. This compound, with its unique substitution pattern, is therefore a compound of significant interest for the development of novel pharmaceuticals and functional materials.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in three key stages, starting from the commercially available 2,3-difluoroaniline:

  • Regioselective Bromination: Introduction of a bromine atom at the para-position to the amino group.

  • Nitration: Introduction of a nitro group ortho to the amino group.

  • N-methylation: Introduction of a methyl group to the amino-moiety.

The following sections provide detailed experimental protocols for each of these proposed steps, drawing upon established procedures for similar substrates.

Step 1: Synthesis of 4-Bromo-2,3-difluoroaniline

The initial step involves the regioselective bromination of 2,3-difluoroaniline. The amino group is a strong activating group and an ortho-, para-director. To achieve selective bromination at the para-position and avoid over-bromination, a mild brominating agent and controlled reaction conditions are essential.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluoroaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the electrophilic aromatic substitution. Cooling the reaction mixture helps to control the reactivity of bromine and improve the selectivity of the para-bromination.

Step 2: Synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline

The second step is the nitration of the synthesized 4-bromo-2,3-difluoroaniline. The amino group's strong activating and ortho-, para-directing influence must be moderated to prevent unwanted side reactions and to favor nitration at the position ortho to the amino group. This is typically achieved by protecting the amino group via acetylation prior to nitration.

Experimental Protocol:

  • Protection of the amino group: React 4-bromo-2,3-difluoroaniline (1 equivalent) with acetic anhydride (1.1 equivalents) in the presence of a catalytic amount of a mild acid or base at room temperature to form 4-bromo-2,3-difluoroacetanilide.

  • Nitration: Dissolve the resulting acetanilide in concentrated sulfuric acid and cool the mixture to 0 °C.

  • Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

  • Collect the solid by filtration and wash with cold water until the filtrate is neutral.

  • Deprotection: Reflux the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours to hydrolyze the acetyl group.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the final product, 4-bromo-2,3-difluoro-6-nitroaniline.

  • Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization.

Causality of Experimental Choices: The acetylation of the amino group to form an acetamido group reduces its activating effect and directs the incoming nitro group primarily to the ortho position. The use of a cold nitrating mixture is crucial to control the exothermic nitration reaction and prevent the formation of dinitrated byproducts.

Step 3: N-methylation of 4-Bromo-2,3-difluoro-6-nitroaniline

The final step is the methylation of the amino group. Several methods exist for the N-methylation of anilines, each with its own advantages and disadvantages. Below, we benchmark three prominent methods that could be applied to the synthesis of this compound.

Benchmarking of N-Methylation Methods

The choice of N-methylation strategy is critical and depends on factors such as desired yield, selectivity for mono-methylation, availability of reagents, and scalability.

Method A: Reductive Amination with Formaldehyde and a Reducing Agent

This classical approach involves the reaction of the aniline with formaldehyde to form a Schiff base (or a related intermediate), which is then reduced in situ.

Experimental Protocol:

  • Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Add an aqueous solution of formaldehyde (1.1-1.5 equivalents).

  • Add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), portion-wise at room temperature.

  • Stir the reaction mixture for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness: This is a widely used and generally reliable method for N-methylation. However, over-methylation to the dimethylaniline can be a side reaction.

Method B: N-Methylation using a Methylating Agent and a Base

This method employs a direct alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Experimental Protocol:

  • Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the aniline nitrogen.

  • Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Trustworthiness: While effective, this method can also lead to di-methylation. The use of highly toxic methylating agents like dimethyl sulfate requires stringent safety precautions.

Method C: N-Monomethylation using Formaldehyde and Sulfuric Acid

A specific method for the mono-methylation of nitroanilines has been reported using a mixture of formaldehyde and sulfuric acid.[1]

Experimental Protocol:

  • Dissolve 4-bromo-2,3-difluoro-6-nitroaniline (1 equivalent) in concentrated sulfuric acid at room temperature.

  • Add an aqueous solution of formaldehyde or paraformaldehyde.

  • Heat the mixture to a temperature between 50-100 °C for several hours.[1]

  • After the reaction is complete, pour the mixture over ice water to precipitate the product.

  • Neutralize with a base (e.g., ammonia) and filter the solid.

  • Wash the product with water and dry. Recrystallization can be used for further purification.

Trustworthiness: This method is reported to give good yields of the mono-methylated product for nitroanilines.[1] The strongly acidic conditions might not be suitable for all substrates but could be effective for the electron-deficient target precursor.

Data Presentation: Comparison of N-Methylation Methods

MethodKey ReagentsTypical Yields (for analogous compounds)AdvantagesDisadvantages
A: Reductive Amination Formaldehyde, NaBH4/NaBH3CNGood to ExcellentMild reaction conditions; readily available reagents.Potential for over-methylation; requires careful control of stoichiometry.
B: Alkylating Agent/Base CH3I/(CH3)2SO4, K2CO3/NaHGood to ExcellentHigh reactivity.Use of toxic alkylating agents; risk of di-methylation.
C: Formaldehyde/H2SO4 Formaldehyde, H2SO4GoodGood selectivity for mono-methylation of nitroanilines.[1]Harsh acidic conditions; may not be suitable for sensitive substrates.

Visualization of the Proposed Workflow

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N-Methylation 2,3-Difluoroaniline 2,3-Difluoroaniline 4-Bromo-2,3-difluoroaniline 4-Bromo-2,3-difluoroaniline 2,3-Difluoroaniline->4-Bromo-2,3-difluoroaniline Br2, Acetic Acid 4-Bromo-2,3-difluoro-6-nitroaniline 4-Bromo-2,3-difluoro-6-nitroaniline 4-Bromo-2,3-difluoroaniline->4-Bromo-2,3-difluoro-6-nitroaniline 1. Ac2O 2. HNO3, H2SO4 3. HCl, EtOH This compound This compound 4-Bromo-2,3-difluoro-6-nitroaniline->this compound Chosen Methylation Method

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a critical component of our work, ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline, a compound characterized by its halogenated and nitrated aromatic structure. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste and are designed to be a self-validating system for your laboratory's safety program.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[1][2]H315
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]H319
Specific Target Organ Toxicity May cause respiratory irritation.[1]H335

Given these potential hazards, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.

Personal Protective Equipment (PPE) and Handling

When preparing this compound for disposal, adherence to proper PPE protocols is non-negotiable. The causality behind these choices is to create a barrier between the researcher and the hazardous material, preventing exposure through all potential routes.

  • Hand Protection : Wear nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.[4]

  • Eye and Face Protection : ANSI-approved chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[1]

  • Body Protection : A fully buttoned, flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection : All handling of this compound, including weighing and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2][4]

Disposal Workflow: A Step-by-Step Protocol

The disposal of halogenated and nitrated organic compounds is strictly regulated. These substances should never be disposed of down the drain or in regular trash.[4] The primary disposal route is through a licensed hazardous waste management company, which typically involves incineration at a specialized facility.[5][6]

The following workflow provides a systematic approach to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste Waste Segregation & Collection cluster_label Labeling & Documentation cluster_storage Interim Storage A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Select Designated 'Halogenated Organic Waste' Container B->C D Step 4: Carefully Transfer Waste (Solid or in solution) C->D E Step 5: Securely Close Container D->E F Step 6: Label Container with 'Hazardous Waste' Tag E->F G Step 7: Record Contents (Full chemical name, quantity) F->G H Step 8: Store in Designated Satellite Accumulation Area (SAA) G->H I Step 9: Ensure Secondary Containment H->I J Step 10: Arrange for Pickup by EHS/Licensed Waste Vendor I->J

Caption: Disposal workflow for this compound.

Detailed Protocol Steps:

  • Don Appropriate PPE : Before beginning, ensure you are wearing the full complement of PPE as described in Section 2.

  • Work in a Chemical Fume Hood : All operations must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Select Waste Container : Use a designated hazardous waste container for "Halogenated Organic Waste."[6] These containers should be made of a compatible material, such as polyethylene, and be in good condition with a secure, threaded cap.[4][7] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[4]

  • Transfer Waste :

    • For Solid Waste : Carefully transfer the solid compound into the waste container using a clean spatula. Avoid generating dust.[1] A funnel can be used to prevent spillage.

    • For Contaminated Labware (e.g., weighing boats, gloves) : Place these items in a sealed, labeled bag and then into the solid waste container.

    • For Solutions : If the compound is in a solvent, ensure the solvent is also a halogenated waste stream. Do not mix halogenated and non-halogenated solvent wastes, as this significantly increases disposal costs and complexity.[7][8]

  • Secure Container : Tightly close the waste container lid to prevent the release of vapors.[7]

  • Label the Container : Affix a "Hazardous Waste" tag to the container. This is a regulatory requirement.[8]

  • Document Contents : On the hazardous waste tag, clearly write the full chemical name ("this compound") and the approximate quantity being added.[6][7] Do not use abbreviations.

  • Interim Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8] This area should be well-ventilated and away from incompatible materials like acids, bases, and oxidizing agents.[4]

  • Use Secondary Containment : The waste container must be kept in a secondary containment bin or tray to contain any potential leaks.[4]

  • Arrange for Pickup : Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal by a licensed waste contractor.[3][9][10]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don Additional PPE : Before cleaning, don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover and contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up :

    • For a Small Spill (in a fume hood) : Carefully sweep up the absorbed material and the solid compound.[1] Place the collected material into a designated hazardous waste container.

    • For a Large Spill : Evacuate the lab and contact your EHS department immediately.[7]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department as per your institution's policy.

By adhering to these systematic procedures, you contribute to a culture of safety and environmental responsibility, building trust in our collective ability to manage the risks inherent in chemical research.

References

  • 4-Bromo-2-methyl-6-nitroaniline - Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline. TCI Chemicals.
  • SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-bromoaniline. Sigma-Aldrich.
  • 4-bromo-2,3-difluoro-N-methyl-6-nitrobenzenamine Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-3-nitroaniline. Fisher Scientific.
  • Halogenated Solvents. Washington State University.
  • Halogenated Solvents in Laboratories. Temple University.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

Personal protective equipment for handling 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence in the laboratory. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Hazard Assessment: A Structural Analysis

The toxicological profile of this compound can be inferred from its constituent functional groups:

  • Nitroaniline Moiety: Nitroanilines are a class of compounds known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Some are suspected carcinogens.[2] Acute exposure can lead to irritation of the skin and eyes.[4]

  • Halogenated Aromatic Core (Bromo- and Difluoro-): The presence of bromine and fluorine atoms on the aromatic ring suggests that this compound should be handled as a halogenated organic substance. Halogenated organics can be readily absorbed through the skin and lungs, potentially causing liver damage, and some are suspected carcinogens.[5] Vapors of halogenated compounds may also decompose in the presence of heat or flame to produce highly toxic gases.[6]

  • N-methyl Group: The N-methyl group does not significantly alter the primary hazards associated with the nitroaniline and halogenated functionalities but may influence its physical properties and metabolic pathways.

Given these structural alerts, it is prudent to assume that this compound is toxic upon ingestion, inhalation, and dermal contact, and may cause serious eye and skin irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.EN 166, 29 CFR 1910.133[2][3][7]
Skin Protection Chemical-resistant gloves (Nitrile recommended for incidental contact).[6][8] A lab coat or chemical-resistant apron.Consult glove manufacturer's data for specific breakthrough times.
Respiratory Protection For weighing and handling of the solid, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.[9] If there is a risk of aerosol or vapor generation, a combination filter for organic vapors and particulates should be used.NIOSH, EN 149[2][3][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.

Handling Procedures
  • Preparation:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][10]

    • Ensure that an eyewash station and emergency shower are readily accessible.[4][6]

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning PPE:

    • Don a lab coat, followed by respiratory protection, then eye protection, and finally, gloves. This sequence minimizes the risk of contaminating your inner layers of protection.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a disposable weighing boat or paper to avoid contaminating balances.

    • Handle the solid material carefully to avoid generating dust.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][7]

    • Decontaminate all surfaces and equipment used during the procedure.

Spill Response
  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[7]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area with an appropriate solvent and decontaminating solution.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect both personnel and the environment.

  • Chemical Waste: All solid waste contaminated with this compound, including weighing paper and contaminated consumables, should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[5][10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, labeled hazardous waste container.[2]

  • Disposal Protocol: All waste must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Required Assess_Form Assess Physical Form (Solid, Liquid, Solution) Start->Assess_Form Assess_Task Assess Task (Weighing, Transfer, Reaction) Assess_Form->Assess_Task Eye_Protection Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) Assess_Task->Eye_Protection Always Required Skin_Protection Skin Protection: - Nitrile Gloves - Lab Coat/Apron Assess_Task->Skin_Protection Always Required Respiratory_Protection Respiratory Protection: - N95 (for solid handling) - Organic Vapor Respirator (if aerosols/vapors) Assess_Task->Respiratory_Protection Task Dependent Proceed Proceed with Caution Eye_Protection->Proceed Skin_Protection->Proceed Respiratory_Protection->Proceed

Caption: PPE selection workflow for handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • CDH Fine Chemical. (n.d.). o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2014). 4-Nitroaniline - Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • CymitQuimica. (n.d.). 4-Bromo-2-methyl-6-nitroaniline.
  • Thermo Fisher Scientific. (2025). 4-Bromo-2-nitroaniline - Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Bromo-3-nitroaniline - Safety Data Sheet.
  • Ossila. (2023). 4-Bromo-2,6-difluoroaniline - Safety Data Sheet.
  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-3-fluoro-2-methyl-6-nitroaniline.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • TCI Chemicals. (n.d.). 4-Bromo-2-methyl-6-nitroaniline.
  • Chemistry LibreTexts. (2020). Safety.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methyl-6-nitroaniline 97 77811-44-0.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.